molecular formula C6H5ClIN B146847 3-Chloro-4-iodoaniline CAS No. 135050-44-1

3-Chloro-4-iodoaniline

Cat. No.: B146847
CAS No.: 135050-44-1
M. Wt: 253.47 g/mol
InChI Key: ONZHMGRKWJMTDE-UHFFFAOYSA-N
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Description

3-Chloro-4-iodoaniline is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137036. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZHMGRKWJMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300451
Record name 3-Chloro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135050-44-1
Record name 3-Chloro-4-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135050-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-iodoaniline (CAS: 135050-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodoaniline is a di-halogenated aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline ring, allows for selective and sequential functionalization. This makes it a strategic intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 135050-44-1[1][2]
Molecular Formula C₆H₅ClIN[1][3]
Molecular Weight 253.47 g/mol [1][3]
Appearance White to amber or dark purple powder/crystal[3]
Melting Point 65-70 °C[2]
Boiling Point 312.8 ± 27.0 °C (Predicted)
Flash Point 143 °C (289.4 °F)[2]
Solubility Soluble in Methanol
Storage Temperature 2-8°C, Light sensitive, store in the dark[2]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data available, with characteristic aromatic and amine proton signals.
¹³C NMR Spectral data available, showing distinct signals for the six aromatic carbons.
Mass Spectrometry (MS) Mass spectra exhibit the expected molecular ion peak.
Infrared (IR) Spectroscopy IR spectra show characteristic peaks for N-H stretching of the amine, and C-H, C-N, C-Cl, and C-I bonds of the substituted aromatic ring.

Synthesis and Reactivity

This compound is a synthetic chemical that can be prepared through multi-step sequences, often involving the introduction of the halogen substituents onto an aniline or nitrobenzene precursor.

The key feature of its reactivity lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts (e.g., palladium) compared to the more robust carbon-chlorine (C-Cl) bond. This allows for selective cross-coupling reactions at the 4-position, leaving the 3-position's chlorine atom available for subsequent transformations.

Key Reactions and Experimental Protocols

The selective reactivity of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many kinase inhibitors.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Aniline This compound Product 4-Aryl-3-chloroaniline Aniline->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Figure 1. General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with various amines to produce substituted diaminobenzenes.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions Aniline This compound Product N-Substituted 3-chloro-4-aminobenzene Aniline->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., XPhos, BINAP) Base Strong Base (e.g., NaOtBu) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Figure 2. General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

  • Reagent Addition: Add the this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and an anhydrous aprotic solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The biaryl and amino-aryl scaffolds readily accessible from this compound are key pharmacophores in many kinase inhibitors.

For instance, derivatives of this aniline can be used to construct compounds that target the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->PI3K Inhibits

Figure 3. Simplified PI3K/Akt/mTOR signaling pathway, a target for inhibitors synthesized from this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

Table 3: Hazard Information for this compound

HazardDescription
GHS Pictograms Skull and crossbones, Exclamation mark
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential for the construction of complex and biologically active molecules. Its differential halide reactivity allows for selective and controlled functionalization, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to leverage this compound in powerful cross-coupling reactions to create scaffolds for potent kinase inhibitors underscores its importance in the pursuit of novel therapeutics. Proper handling and a thorough understanding of its reactivity are paramount to its successful application in research and development.

References

3-Chloro-4-iodoaniline molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 135050-44-1), a halogenated aniline derivative. Due to its reactive sites—an amine group and two different halogen atoms—this compound serves as a valuable building block and intermediate in advanced organic synthesis. Its structural motifs are of interest in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This document details its physicochemical properties, a representative synthetic protocol, key applications, and safety information.

This compound is a solid at room temperature, appearing as a white to dark purple crystalline powder.[1] It is sensitive to light and should be stored in a cool, dark place.[2][3] The quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 253.47 g/mol [1][3][4]
Molecular Formula C₆H₅ClIN[1][3][4]
CAS Number 135050-44-1[4]
Melting Point 65-71 °C[2][3]
Boiling Point 312.8 ± 27.0 °C (Predicted)[2]
Flash Point 143 °C[2]
Density 1.901 g/cm³ (Estimate)[2]
pKa 2.75 ± 0.10 (Predicted)[2]
Purity ≥97%
Storage Temperature 2-8°C[2]
SMILES Nc1ccc(I)c(Cl)c1
InChIKey ONZHMGRKWJMTDE-UHFFFAOYSA-N[3][4]

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of a nitrated precursor, a common and effective method for preparing substituted anilines. The following protocol describes a representative synthesis through the chemical reduction of 2-Chloro-1-iodo-4-nitrobenzene using iron powder. This method is analogous to established procedures for converting substituted nitroaromatics to anilines.[5]

Representative Experimental Protocol: Reduction of 2-Chloro-1-iodo-4-nitrobenzene

Objective: To synthesize this compound by reducing the nitro group of 2-Chloro-1-iodo-4-nitrobenzene.

Materials:

  • 2-Chloro-1-iodo-4-nitrobenzene

  • Iron powder (fine mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-1-iodo-4-nitrobenzene (e.g., 0.10 mol), iron powder (0.30 mol), and ammonium chloride (0.30 mol).

  • Add a solvent mixture of ethanol (250 mL) and water (60 mL).

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and concentrate them under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (200 mL). Wash the organic layer sequentially with water (2 x 75 mL) and a saturated sodium bicarbonate solution (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Expected Yield: 80-90%

G start Precursor: 2-Chloro-1-iodo-4-nitrobenzene reaction Step 1: Nitro Group Reduction Conditions: Heat to reflux (~85°C) Stir for 2-4 hours start->reaction reagents Reagents: Iron Powder (Fe) Ammonium Chloride (NH4Cl) Solvent: Ethanol/Water reagents->reaction workup Step 2: Workup & Isolation 1. Filter through Celite® 2. Concentrate filtrate 3. Liquid-liquid extraction (EtOAc) 4. Wash & Dry reaction->workup Reaction Mixture purification Step 3: Purification Recrystallization from a suitable solvent system workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in organic synthesis.[2][3] The aniline moiety allows for a wide range of reactions, including diazotization, acylation, and N-alkylation, while the chloro and iodo substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

While specific FDA-approved drugs containing the this compound core are not prominent, structurally similar halo-anilines are critical building blocks in medicinal chemistry. For instance:

  • 4-Iodoaniline is a key intermediate in the synthesis of anti-cancer agents and other pharmaceuticals, where the iodine atom provides a reactive handle for complex molecule construction.[6][7]

  • 3-Chloro-4-fluoroaniline is a crucial starting material for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[8]

  • 4-Chloro-2-iodoaniline is utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[9]

The presence of both chlorine and iodine on the aniline ring of this compound offers differential reactivity, enabling selective and sequential cross-coupling reactions, which is a valuable strategy in modern drug discovery for building molecular complexity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Classifications : Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3).

  • Signal Word : Danger.

  • Hazard Statements : H301 (Toxic if swallowed), H312 + H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling : Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area.

  • Storage : Store in a cool, dry, and tightly sealed container, protected from light.[2][3] It is assigned to Storage Class 6.1C (Combustible, acute toxic Cat. 3).

References

Technical Guide: Physicochemical Characterization of 3-Chloro-4-iodoaniline with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical properties of 3-Chloro-4-iodoaniline, with a primary focus on its melting point. It includes aggregated data from various suppliers, a detailed experimental protocol for accurate melting point determination, and a workflow diagram for the characterization process. This guide is intended to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug development.

Core Physicochemical Data

This compound is a substituted aniline derivative utilized as an intermediate in various organic syntheses, including the development of pharmaceutical compounds. Accurate characterization of its physical properties is crucial for its application and for ensuring the purity of downstream products. The melting point is a key indicator of purity for crystalline solids.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, including its melting point as reported by prominent chemical suppliers. The variation in the melting range can be attributed to differences in the purity of the material.

PropertyValueSource(s)
IUPAC Name This compoundThermo Scientific[1]
CAS Number 135050-44-1Sigma-Aldrich, TCI, Thermo Scientific[1][2]
Molecular Formula C₆H₅ClINSigma-Aldrich, TCI, Thermo Scientific[1][2]
Molecular Weight 253.47 g/mol Sigma-Aldrich, TCI, Thermo Scientific[1][2]
Appearance White to Amber to Dark purple powder to crystalTokyo Chemical Industry[2]
Melting Point 65-70 °CSigma-Aldrich[3]
68.0 to 72.0 °CTokyo Chemical Industry[2]
65°C to 71°CThermo Scientific[1]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental analytical technique for assessing the purity of a crystalline organic compound. A narrow melting range typically indicates high purity. The capillary method is the most commonly employed technique and is detailed below.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset of melting) and at which it becomes completely liquid (completion of melting) are recorded. This range is the melting point of the substance. Impurities tend to lower and broaden the melting range.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • This compound sample (must be completely dry)

  • Mortar and pestle or spatula for pulverizing

  • Watch glass

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle or the flat side of a spatula.[4][5] This ensures uniform heating.

    • Ensure the sample is thoroughly dry, as moisture can act as an impurity and depress the melting point.[4]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.[4]

    • Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.[4]

    • Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to facilitate packing.[4]

    • Repeat until the packed sample has a height of 2-3 mm.[3]

  • Melting Point Measurement:

    • Rapid Preliminary Measurement (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Insert a new, properly loaded capillary tube.

    • Set the heating rate to be slow and steady, approximately 1-2°C per minute, especially when the temperature is about 15°C below the expected melting point.[3][6]

    • Observe the sample through the magnifying eyepiece.

    • Record T₁: Note the temperature at which the first droplet of liquid appears in the sample.[3]

    • Record T₂: Note the temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.[3]

    • The melting point is reported as the range T₁ – T₂.

  • Repeatability:

    • Perform the measurement at least twice with fresh samples to ensure the results are consistent and reproducible.[3] The reported values should agree within a narrow margin (e.g., ±0.5°C).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, with an emphasis on the melting point determination process as a key quality control step.

G Workflow for Physicochemical Characterization cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_qc Quality Control & Reporting A Obtain Dry Sample of this compound B Pulverize Sample (if necessary) A->B C Load Capillary Tube (2-3 mm height) B->C D Insert Tube into Melting Point Apparatus C->D E Heat at Controlled Rate (1-2°C / min) D->E F Observe & Record Melting Range (T1 - T2) E->F G Compare with Specification (e.g., 65-72°C) F->G H Does it Match? G->H I Pass: High Purity H->I Yes J Fail: Impure or Incorrect Substance H->J No K Document Results in Lab Notebook / LIMS I->K J->K

Caption: Workflow for Melting Point Determination and Quality Assessment.

References

A Technical Guide to the Solubility of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-iodoaniline, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure, general solubility principles of aromatic amines, and provides a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅ClIN. Its structure, featuring a polar amino group and a larger, non-polar halogenated benzene ring, governs its solubility characteristics. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development in various research and industrial applications.

Predicted Solubility Profile

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino group can form hydrogen bonds with the hydroxyl group of the alcohol. The alkyl chain of the alcohol can interact with the non-polar part of the molecule.[4]
Polar Aprotic Acetone, DMSOLikely SolubleThe dipole-dipole interactions between the solvent and the polar C-N, C-Cl, and C-I bonds would promote dissolution.
Ethers Diethyl ether, THFLikely SolubleEthers can act as hydrogen bond acceptors for the amino group, and their non-polar character is compatible with the benzene ring.[4]
Chlorinated DichloromethaneLikely SolubleThe similar polarities and potential for dipole-dipole interactions suggest good miscibility.
Aromatic Toluene, BenzeneLikely SolubleThe non-polar aromatic ring of the solvent can interact favorably with the benzene ring of this compound through van der Waals forces.[2][4]
Non-Polar Hexane, CyclohexaneSparingly SolubleThe significant difference in polarity between the highly non-polar solvent and the polar amino group will limit solubility.
Aqueous WaterInsolubleThe large, hydrophobic halogenated benzene ring dominates the molecule's character, making it largely insoluble in water despite the presence of the amino group.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed or pre-cooled pipette to match the equilibrium temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered solution.

    • Gently evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has evaporated, place the flask in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

    • Cool the flask in a desiccator before each weighing to prevent moisture absorption.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.

    • The solubility can then be expressed in various units, such as g/100 mL or mg/L, using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

3.3. Quality Control and Best Practices

  • Perform each solubility determination in triplicate to ensure reproducibility.

  • Monitor and record the temperature throughout the experiment.

  • Use fresh, high-purity solvents for each experiment.

  • Ensure the analytical balance is properly calibrated.

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflow pertinent to understanding the solubility of this compound.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Applications A This compound B Amino Group (-NH2) (Polar, H-bond donor) A->B contributes to C Halogenated Benzene Ring (Non-polar, Bulky) A->C contributes to F Polarity B->F C->F D Solubility Profile G Reaction Chemistry D->G H Purification (Crystallization) D->H I Drug Formulation D->I E Melting Point E->H F->D

Figure 1: Logical relationship between molecular structure, properties, and applications of this compound.

G A Start: Excess Solute in Solvent B Equilibration (Thermostatic Shaker, 24-48h) A->B C Settling of Undissolved Solid B->C D Withdraw Supernatant C->D E Filtration (0.45 µm filter) D->E F Solvent Evaporation E->F G Drying to Constant Weight F->G H Final Weighing G->H I Calculate Solubility H->I J End: Quantitative Solubility Data I->J

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in various polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for empirical determination. The effective application of this compound in research and development hinges on a clear understanding of its solubility, enabling rational solvent selection for synthesis, purification, and formulation.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 3-Chloro-4-iodoaniline

In the landscape of pharmaceutical research and drug development, halogenated anilines serve as indispensable building blocks for synthesizing complex molecular architectures. This compound (CAS No: 135050-44-1) is a notable member of this class, presenting a unique substitution pattern that offers distinct synthetic handles for medicinal chemists.[1][2] Its molecular formula is C₆H₅ClIN, with a molecular weight of 253.47 g/mol .[1][2][3]

The presence of three different substituents on the aniline core—an activating amino group, an inductively withdrawing chloro group, and a bulky, polarizable iodo group—creates a molecule with specific electronic and steric properties. A precise and unambiguous structural confirmation is paramount for its use in regulated environments like drug manufacturing. Spectroscopic techniques are the cornerstone of this analytical requirement, providing a detailed fingerprint of the molecule's identity, purity, and structure.[4][5][6]

This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and contextualized with insights relevant to researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the molecule's spectroscopic characteristics. The three aromatic protons and six unique aromatic carbons each reside in a distinct electronic environment, which gives rise to a predictable yet complex set of signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, the IR spectrum is dominated by vibrations associated with the amine group and the substituted aromatic ring.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Interpretation
3450 - 3300N-H Asymmetric & Symmetric StretchMedium-StrongThis doublet is the hallmark of a primary amine (-NH₂). The two distinct peaks arise from the symmetric and asymmetric stretching modes of the N-H bonds.
3100 - 3000Aromatic C-H StretchWeak-MediumThese absorptions are characteristic of C-H bonds on the benzene ring.
1620 - 1580N-H Scissoring (Bending)StrongThis strong band is due to the in-plane bending vibration of the primary amine group, often overlapping with aromatic C=C stretching.
1500 - 1400Aromatic C=C StretchMedium-StrongThese bands confirm the presence of the aromatic ring. The substitution pattern influences the exact position and intensity of these peaks.
1330 - 1250Aromatic C-N StretchMedium-StrongThis absorption corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom of the amine group.
850 - 750C-H Out-of-Plane BendingStrongThe specific pattern of these strong bands in the fingerprint region can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.
800 - 600C-Cl StretchMedium-StrongThe carbon-chlorine bond vibration typically appears in this region.
600 - 500C-I StretchMediumThe carbon-iodine bond, being weaker and involving a heavier atom, absorbs at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[8][9][10] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two equivalent amine protons. The chemical shifts are influenced by the electron-donating nature of the -NH₂ group (shielding, upfield shift) and the inductive electron-withdrawing effects of the -Cl and -I atoms (deshielding, downfield shift).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationInterpretation
H-2~7.15 - 7.25Doublet (d)meta, J(H2-H6) ≈ 2.5 Hz1HH-2 is ortho to the electron-donating -NH₂ group and meta to the -Cl group. It experiences shielding from the amine. Its signal is split into a doublet by the meta-coupling to H-6.
H-6~6.70 - 6.80Doublet of Doublets (dd)ortho, J(H6-H5) ≈ 8.5 Hzmeta, J(H6-H2) ≈ 2.5 Hz1HH-6 is ortho to -NH₂ and ortho to the -Cl group. It is split by both H-5 (ortho-coupling) and H-2 (meta-coupling), resulting in a doublet of doublets.
H-5~7.45 - 7.55Doublet (d)ortho, J(H5-H6) ≈ 8.5 Hz1HH-5 is ortho to the iodine and meta to the amine group. The strong deshielding effect of the adjacent iodine atom shifts this proton significantly downfield. It is split into a doublet by the ortho-coupling to H-6.
-NH₂~3.5 - 4.5Broad Singlet (br s)N/A2HThe amine protons are exchangeable, which often leads to a broad signal that does not couple with adjacent protons. Its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as there is no molecular symmetry. The chemical shifts are governed by the substituent effects. The -NH₂ group causes a strong upfield (shielding) shift for the carbon it is attached to (C-1) and the ortho (C-2, C-6) and para (C-4) positions. Halogens have more complex effects, including a significant downfield shift for the carbon they are bonded to.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-1 (C-NH₂)~145 - 148Attached to the electron-donating nitrogen, this carbon is deshielded relative to benzene but shielded relative to other substituted carbons.
C-2~115 - 118Ortho to the strongly shielding -NH₂ group, resulting in a significant upfield shift.
C-3 (C-Cl)~130 - 133Directly bonded to the electronegative chlorine atom, causing a downfield shift.
C-4 (C-I)~85 - 90The "heavy atom effect" of iodine causes a very strong upfield (shielding) shift for the carbon it is directly attached to. This is a highly characteristic signal.
C-5~138 - 140This carbon is ortho to the iodine and meta to the chlorine, leading to a significant downfield shift, making it the most deshielded of the C-H carbons.
C-6~120 - 123Ortho to the -NH₂ group and meta to the iodine, this carbon is shielded but less so than C-2 due to the influence of the other halogens.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[11][12][13] For this compound, the Electron Ionization (EI) mass spectrum will exhibit a characteristic molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z RatioIonRelative IntensityInterpretation
255[M+2]⁺˙~33% of m/z 253The molecular ion peak corresponding to the molecule containing the ³⁷Cl isotope. Its intensity, approximately one-third of the M⁺ peak, is a definitive sign of one chlorine atom.
253[M]⁺˙Base Peak (100%)The molecular ion peak corresponding to the molecule containing the ³⁵Cl isotope. It is expected to be the base peak due to the stability of the aromatic system.
126[M - I]⁺ModerateThis significant fragment corresponds to the loss of an iodine radical (127 amu), a common fragmentation pathway for iodoaromatics.
91[M - I - Cl]⁺Moderate-StrongSubsequent loss of a chlorine radical (35 amu) from the [M - I]⁺ fragment.
65[C₅H₅]⁺ModerateA common fragment in the mass spectra of benzene derivatives, resulting from the breakdown of the aromatic ring.
Proposed Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule to form the molecular ion radical, [C₆H₅ClIN]⁺˙. The most likely fragmentation pathways involve the sequential loss of the halogen substituents, as the C-I and C-Cl bonds are the weakest.

Fragmentation_Pathway M Molecular Ion [C₆H₅ClIN]⁺˙ m/z 253/255 F1 [C₆H₅ClN]⁺ m/z 126/128 M->F1 - I• F2 [C₆H₅N]⁺ m/z 91 F1->F2 - Cl•

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocols

Acquiring high-quality, reproducible spectroscopic data is contingent on rigorous experimental methodology.

Protocol 1: Acquiring the IR Spectrum
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As this compound is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal. Ensure firm and even contact using the pressure clamp. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Protocol 2: Acquiring NMR Spectra
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use an acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds.

    • Co-add 8 to 16 scans.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbons.

    • Set the spectral width to cover 0-200 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Protocol 3: Acquiring the Mass Spectrum
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250°C, split mode.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic profile of this compound is highly characteristic and provides a robust basis for its identification and quality assessment. The IR spectrum confirms the presence of the primary amine and substituted aromatic ring. The ¹H NMR spectrum provides definitive information on the substitution pattern through its unique set of three aromatic signals with distinct chemical shifts and coupling constants. The ¹³C NMR spectrum, particularly the highly shielded signal for the iodine-bearing carbon, serves as a key identifier. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through the characteristic M⁺/M+2 isotopic pattern. Together, these techniques provide a comprehensive and unequivocal structural elucidation essential for the compound's application in research and development.

References

  • Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • AZoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications.
  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development.
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 135050-44-1.
  • American Pharmaceutical Review. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.
  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together.
  • Sigma-Aldrich. (n.d.). This compound 97 135050-44-1.
  • Biosynth. (n.d.). This compound | 135050-44-1.
  • PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • University of Manitoba. (n.d.). Tables For Organic Structure Analysis.
  • BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 13C NMR spectrum.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) IR Spectrum.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of 4-Iodo-3,5-dimethylaniline and its N-Acetyl Derivative.
  • ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-chloro-4-iodoaniline, a key intermediate in various synthetic applications. In the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of substituent effects on aromatic systems. Detailed methodologies for acquiring such a spectrum are also provided, along with a structured summary of the predicted spectral data. This document aims to serve as a valuable resource for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling constants for the aromatic protons of this compound have been predicted based on the analysis of substituent effects. The amino (-NH₂), chloro (-Cl), and iodo (-I) groups influence the electronic environment of the aromatic ring, leading to a predictable pattern in the ¹H NMR spectrum. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.25Doublet (d)J(H2,H6) = 2.5
H-57.55Doublet (d)J(H5,H6) = 8.5
H-66.70Doublet of Doublets (dd)J(H6,H5) = 8.5, J(H6,H2) = 2.5
-NH₂4.0 (variable)Broad Singlet (br s)-

Note: The chemical shift of the amine protons (-NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.

Structural Analysis and Signal Assignment

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons.

  • H-2: This proton is ortho to the chloro group and meta to the amino and iodo groups. The chloro group is ortho,para-directing but deactivating, while the amino group is strongly activating and ortho,para-directing. The iodo group is also ortho,para-directing and deactivating. The proximity to the electron-withdrawing chlorine atom will likely cause a downfield shift. It appears as a doublet due to meta-coupling with H-6.

  • H-5: This proton is ortho to the iodo group and meta to the chloro and amino groups. The large iodine atom will exert a significant downfield deshielding effect. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-6.

  • H-6: This proton is ortho to the amino group and meta to the iodo group, and ortho to H-5. The strong electron-donating effect of the amino group will cause a significant upfield shift, making it the most shielded of the aromatic protons. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

  • -NH₂ Protons: These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

The relationships and coupling interactions between the aromatic protons are visualized in the following diagram:

G cluster_0 This compound H2 H-2 (δ ≈ 7.25 ppm) H6 H-6 (δ ≈ 6.70 ppm) H2->H6 meta (J ≈ 2.5 Hz) H5 H-5 (δ ≈ 7.55 ppm) H5->H6 ortho (J ≈ 8.5 Hz)

Caption: Predicted coupling interactions in the ¹H NMR spectrum of this compound.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can also be used. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

  • Concentration: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Peak Picking and Coupling Constant Measurement: Identify the peak positions (chemical shifts) and measure the coupling constants (J-values) from the splitting patterns.

The logical workflow for acquiring and processing the ¹H NMR spectrum is depicted below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Analyze Spectrum Reference->Analyze

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive predicted ¹H NMR spectral analysis of this compound, offering valuable insights for its identification and characterization. The provided experimental protocol serves as a practical reference for researchers to acquire high-quality spectra. The detailed breakdown of predicted chemical shifts, multiplicities, and coupling constants, along with the structural assignments, will aid in the interpretation of experimental data and facilitate the use of this compound in synthetic and medicinal chemistry research.

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-4-iodoaniline. Due to the absence of readily available experimental spectral data in public databases, this guide leverages high-quality predicted data to serve as a reliable reference for the characterization of this compound. The document details a standard experimental protocol for the acquisition of ¹³C NMR spectra for aromatic amines, presents the predicted chemical shift data in a structured format, and includes a logical diagram of the molecular structure with corresponding carbon assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on a large dataset of experimentally determined chemical shifts and provide a close approximation of the expected experimental values. The data is summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)
C1146.2
C2116.8
C3139.1
C485.7
C5130.2
C6118.5

Experimental Protocol for ¹³C NMR Analysis

The following section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of high-purity this compound.

  • Transfer the sample to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters for a ¹³C NMR experiment. Key parameters include:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: Sufficient to cover the expected range of chemical shifts for aromatic compounds (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and spectrometer sensitivity.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is required, although this is less common for routine ¹³C NMR.

  • Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and knowledge of substituent effects.

Molecular Structure and Carbon Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered for clear correlation with the data presented in the table.

Caption: Molecular structure of this compound.

This comprehensive guide provides the necessary information for the ¹³C NMR analysis of this compound, enabling researchers to confidently identify and characterize this compound. The combination of predicted data, a detailed experimental protocol, and a clear structural diagram serves as a valuable resource for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides a detailed overview of the expected infrared spectrum of 3-chloro-4-iodoaniline, a substituted aromatic amine with applications in pharmaceutical and chemical synthesis. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the analysis of reaction kinetics.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the primary amino group (-NH₂), the substituted benzene ring, the carbon-chlorine (C-Cl) bond, and the carbon-iodine (C-I) bond. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted Infrared Absorption Data

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on established literature data for similar aromatic compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
N-H Asymmetric Stretching3400 - 3500MediumPrimary aromatic amines typically show two bands for N-H stretching. These are generally found at higher frequencies than in aliphatic amines.[1][2][3]
N-H Symmetric Stretching3300 - 3420MediumThe second of the two N-H stretching bands for a primary amine.[1][2][3]
Aromatic C-H Stretching3000 - 3100MediumCharacteristic of C-H bonds on an aromatic ring.[4]
N-H Bending (Scissoring)1580 - 1650StrongThis in-plane bending vibration is a strong and characteristic absorption for primary amines.[1][2][5]
Aromatic C=C Ring Stretching1400 - 1600MediumAromatic rings typically exhibit multiple bands in this region due to ring stretching vibrations.[4]
C-N Stretching (Aromatic)1250 - 1335StrongThe stretching vibration of the bond between the amino group and the aromatic ring.[5][6]
C-Cl Stretching550 - 850StrongThe position of this band can be influenced by the substitution pattern on the aromatic ring.[4][7]
C-I Stretching500 - 600StrongThe carbon-iodine bond is weaker and involves a heavier atom, resulting in a lower frequency absorption.[8]
N-H Wagging665 - 910BroadThis out-of-plane bending vibration is often broad.[5][6]
Aromatic C-H Out-of-Plane Bending675 - 900StrongThe pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.[4]

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

  • This compound (solid)[9]

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (O-H bands).

    • Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum if necessary.

    • Identify and label the major absorption peaks.

    • Compare the experimental spectrum with the predicted frequencies and reference spectra of similar compounds for interpretation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectrum Acquisition cluster_analysis Data Analysis start Start weigh_sample Weigh 1-2 mg of This compound start->weigh_sample weigh_kbr Weigh 100-200 mg of KBr start->weigh_kbr grind Grind KBr and Sample in Agate Mortar weigh_sample->grind weigh_kbr->grind press Press Mixture into a KBr Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process interpret Interpret Spectrum and Identify Peaks process->interpret finish End interpret->finish

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

Logical Relationship of Vibrational Modes

The interpretation of an IR spectrum involves correlating the observed absorption bands with specific molecular vibrations. The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR frequencies.

vibrational_modes cluster_functional_groups Functional Groups cluster_vibrations Characteristic Vibrational Frequencies (cm⁻¹) molecule This compound amine Primary Aromatic Amine (-NH₂) molecule->amine aromatic_ring Substituted Benzene Ring molecule->aromatic_ring c_cl Carbon-Chlorine Bond (C-Cl) molecule->c_cl c_i Carbon-Iodine Bond (C-I) molecule->c_i nh_stretch N-H Stretch (3300-3500) amine->nh_stretch nh_bend N-H Bend (1580-1650) amine->nh_bend cn_stretch C-N Stretch (1250-1335) amine->cn_stretch ch_stretch Aromatic C-H Stretch (3000-3100) aromatic_ring->ch_stretch cc_stretch Aromatic C=C Stretch (1400-1600) aromatic_ring->cc_stretch ccl_stretch C-Cl Stretch (550-850) c_cl->ccl_stretch ci_stretch C-I Stretch (500-600) c_i->ci_stretch

Caption: Correlation of functional groups in this compound with their IR frequencies.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary amine, substituted aromatic ring, and carbon-halogen bonds. By understanding the expected positions and intensities of these bands, researchers can effectively use IR spectroscopy for the identification and characterization of this compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, which are essential for accurate analysis in research and drug development settings.

References

Mass Spectrometry of 3-Chloro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the mass spectrometric behavior of 3-chloro-4-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. A thorough understanding of its fragmentation patterns is essential for its unambiguous identification, purity assessment, and quality control in various research and development applications. This document provides a detailed overview of its expected mass spectral characteristics, a comprehensive experimental protocol for its analysis, and visualizations of the analytical workflow and probable fragmentation pathways.

Physicochemical Properties and Molecular Structure

This compound is a substituted aniline with the chemical formula C₆H₅ClIN.[1] Its molecular structure consists of an aniline core substituted with a chlorine atom at the 3-position and an iodine atom at the 4-position.

PropertyValueReference
Chemical Formula C₆H₅ClIN[1][2][3][4]
Molecular Weight 253.47 g/mol [1][2][3][4]
CAS Number 135050-44-1[1][2]
Canonical SMILES C1=CC(=C(C=C1N)Cl)I[1]
InChI Key ONZHMGRKWJMTDE-UHFFFAOYSA-N[1]

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for halogenated and aromatic compounds.

The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. A key feature will be the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will result in two molecular ion peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl and the [M+2]⁺ peak for the molecule with ³⁷Cl, with a relative intensity ratio of about 3:1.

Upon ionization, the molecular ion will undergo fragmentation through various pathways, primarily involving the loss of halogen atoms and other small neutral molecules. The carbon-iodine bond is weaker than the carbon-chlorine bond and is therefore more likely to cleave first.

Proposed Major Fragment Ions

The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound.

m/z (for ³⁵Cl) Proposed Ion Structure/Loss Significance
253/255[C₆H₅ClIN]⁺Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
126/128[M - I]⁺Loss of an iodine radical, a common fragmentation pathway for iodo-aromatic compounds. This fragment would be a chloroanilinyl cation.
127[I]⁺Iodine radical cation, often observed in the mass spectra of iodine-containing compounds.[6]
91[M - I - Cl]⁺Subsequent loss of a chlorine radical from the [M - I]⁺ fragment, resulting in the anilinyl cation.
99/101[M - I - HCN]⁺Loss of hydrogen cyanide (HCN) from the [M - I]⁺ fragment, a common fragmentation for anilines.
65[C₅H₅]⁺A common fragment in the mass spectra of aromatic compounds, resulting from the breakdown of the benzene ring.[6]

Experimental Protocol for Mass Spectrometric Analysis

This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

Instrumentation and Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is the preferred method for this type of compound.

Gas Chromatography (GC) Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Parameters
  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution GC Gas Chromatography Separation Working->GC MS Mass Spectrometry Detection GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis Fragmentation_Pathway cluster_frags Major Fragments M [C₆H₅ClIN]⁺· m/z 253/255 F1 [C₆H₅ClN]⁺· m/z 126/128 M->F1 - I· F2 [C₆H₅N]⁺· m/z 91 F1->F2 - Cl· F3 [C₅H₃ClN]⁺· m/z 99/101 F1->F3 - HCN F4 [C₅H₅]⁺ m/z 65 F2->F4 - HCN

References

Purity of Commercially Available 3-Chloro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity of commercially available 3-Chloro-4-iodoaniline, a key building block in pharmaceutical synthesis. This document details the purity levels offered by various suppliers, outlines robust analytical methodologies for purity determination, and discusses potential impurities that may be present.

Commercial Availability and Purity Specifications

This compound is available from several chemical suppliers, with purity levels typically ranging from 95% to 98%. The most commonly cited method for purity analysis by commercial vendors is Gas Chromatography (GC). A summary of offerings from prominent suppliers is presented below.

SupplierStated PurityAnalytical Method
Sigma-Aldrich97%Not Specified
Thermo Scientific98%Not Specified
TCI>95.0%GC
CymitQuimica>95.0%GC

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the quality and consistency of downstream synthetic processes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, offering excellent resolution and sensitivity. A reversed-phase HPLC method is recommended for the routine purity analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the main compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Further dilute to a working standard of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that suppliers specify GC for purity assessment, it is a primary method for quality control.

Experimental Protocol: GC Purity Analysis

  • Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Ion Source Temperature (MS): 230°C.

  • Ionization Mode (MS): Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent such as methylene chloride or toluene (e.g., 1 mg/mL).

  • Data Analysis: Purity is calculated based on the area percent of the main peak. GC-MS allows for the identification of impurities by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment without the need for reference standards for each impurity.

Experimental Protocol: ¹H NMR Purity Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum. The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals.

Potential Impurities in this compound

The impurity profile of commercially available this compound is dependent on the synthetic route employed. While specific manufacturing processes are proprietary, common synthetic strategies for halogenated anilines allow for the postulation of potential impurities.

A plausible synthetic route involves the direct iodination of 3-chloroaniline. Another common strategy for the synthesis of anilines is the reduction of the corresponding nitro compound, in this case, 3-chloro-4-iodonitrobenzene.

Based on these likely synthetic pathways, potential impurities could include:

  • Starting Materials: Unreacted 3-chloroaniline or 3-chloro-4-iodonitrobenzene.

  • Isomeric Impurities: Other isomers formed during the halogenation steps, such as 2-iodo-3-chloroaniline, 4-iodo-5-chloroaniline, or di-iodinated products.

  • Byproducts of Reduction: Incomplete reduction of the nitro group could lead to the presence of nitroso or azoxy compounds.

  • Dehalogenated Species: Loss of the chloro or iodo group during synthesis could result in the presence of 4-iodoaniline or 3-chloroaniline.

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the purity of a commercial sample of this compound and a potential synthetic pathway.

experimental_workflow cluster_0 Purity Assessment Workflow sample Receive Commercial This compound Sample visual_inspection Visual Inspection (Color, Form) sample->visual_inspection solubility Solubility Test visual_inspection->solubility hplc HPLC Analysis (Purity, Impurity Profile) solubility->hplc gc GC/GC-MS Analysis (Purity, Volatile Impurities) solubility->gc nmr NMR Analysis (Structural Confirmation, Purity) solubility->nmr data_analysis Data Compilation and Analysis hplc->data_analysis gc->data_analysis nmr->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: Workflow for Purity Analysis of this compound.

synthesis_pathway cluster_1 Postulated Synthetic Pathway and Potential Impurities start 3-Chloroaniline (Starting Material) iodination Iodination (e.g., I₂, NaHCO₃) start->iodination impurity1 Unreacted 3-Chloroaniline start->impurity1 product This compound (Final Product) iodination->product impurity2 Isomeric Impurities (e.g., 2-iodo-3-chloroaniline) iodination->impurity2 impurity3 Di-iodinated Products iodination->impurity3

Caption: A Potential Synthetic Route and Associated Impurities.

Stability and Storage of 3-Chloro-4-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-chloro-4-iodoaniline. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) where purity and consistency are paramount. This document outlines the known physicochemical properties, potential degradation pathways, and best practices for handling and storage to maintain the quality and shelf-life of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing appropriate storage and handling protocols.

PropertyValueSource(s)
Chemical Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance White to Amber to Dark purple solid, powder, or crystal[1]
Melting Point 65-70 °C
Boiling Point 312.8±27.0 °C (Predicted)[2]
Flash Point 143 °C
Purity Typically >95.0% (GC)[1]
Storage Temperature 2-8°C
Light Sensitivity Light Sensitive[2]

Stability Profile and Degradation Pathways

This compound is a halogenated aniline, and its stability is influenced by environmental factors such as temperature, light, and the presence of oxidizing agents. While specific degradation kinetics for this compound are not extensively published, the stability of haloanilines, in general, is a subject of study, particularly in the context of environmental science and water treatment.[3][4]

Key Stability Considerations:

  • Light Sensitivity: As noted by suppliers, this compound is light-sensitive.[2] Exposure to UV or visible light can induce photochemical degradation, leading to the formation of colored impurities and a decrease in purity. The specific chromophores in the molecule are susceptible to excitation by light, which can initiate radical reactions or other degradation pathways.

  • Thermal Stability: The compound is a solid at room temperature with a melting point in the range of 65-70 °C. While it has a predicted high boiling point, elevated temperatures, especially approaching the melting point, can accelerate degradation. It is recommended to store it under refrigerated conditions (2-8°C) to minimize thermal decomposition.

  • Oxidative Stability: Anilines, in general, are susceptible to oxidation. The amino group can be oxidized, leading to the formation of nitroso, nitro, and polymeric compounds. Contact with strong oxidizing agents should be strictly avoided.

Potential Degradation Pathways:

Based on studies of related haloanilines, the following degradation pathways can be postulated for this compound. The primary routes of degradation are likely to involve oxidation and photodecomposition.

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_dehalogenation Dehalogenation (Hypothetical) This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates [O] Excited State Excited State This compound->Excited State hν (Light) Dehalogenated Anilines Dehalogenated Anilines This compound->Dehalogenated Anilines -I, -Cl Polymeric Products Polymeric Products Oxidized Intermediates->Polymeric Products Radical Species Radical Species Excited State->Radical Species Photoproducts Photoproducts Radical Species->Photoproducts

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of degradation from environmental factors.

Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Light: Store in a tightly sealed, opaque container to protect from light.[2] Amber glass bottles are recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

  • Container: Use a well-sealed container to prevent moisture ingress.

  • Location: Store in a dry, well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing: Minimize exposure to light and air during weighing and dispensing. Use spatulas and weighing boats made of non-reactive materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Spills: In case of a spill, follow appropriate laboratory safety procedures for cleaning up solid chemical spills.

The following diagram illustrates a logical workflow for the proper handling and storage of this compound.

G cluster_workflow Handling and Storage Workflow for this compound Start Start Receive Compound Receive Compound Start->Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Store Appropriately Store Appropriately Inspect Container->Store Appropriately Seal Intact Quarantine/Dispose Quarantine/Dispose Inspect Container->Quarantine/Dispose Damaged Handling for Use Handling for Use Store Appropriately->Handling for Use Check for Degradation Check for Degradation Handling for Use->Check for Degradation Use in Experiment Use in Experiment Check for Degradation->Use in Experiment No Discoloration Check for Degradation->Quarantine/Dispose Discolored Return to Storage Return to Storage Use in Experiment->Return to Storage End End Return to Storage->End

Caption: Workflow for handling and storage of this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and regulatory requirements.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for the structural elucidation of unknown degradants.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life and retest period of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound into multiple amber glass vials. Seal the vials tightly, and if possible, after purging with an inert gas.

  • Storage Conditions: Store the vials under the recommended conditions (2-8°C) and at an accelerated condition (e.g., 25°C/60% RH).

  • Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or physical form.

    • Assay: Quantification of this compound content by a validated HPLC method.

    • Purity: Determination of related substances (impurities and degradation products) by HPLC.

Conclusion

This compound is a stable compound when stored under the recommended conditions. Its primary sensitivities are to light and potentially to heat and oxidation. By adhering to the storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and purity of this important chemical intermediate, thereby safeguarding the quality of their research and manufacturing processes. The provided experimental protocols offer a framework for conducting formal stability studies to establish a definitive shelf-life and to further understand the degradation profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the selective Suzuki coupling of 3-chloro-4-iodoaniline. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of two distinct halogen atoms, allowing for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis permits the selective coupling at the more reactive C-I position, leaving the C-Cl bond intact for subsequent transformations. This protocol outlines the optimized conditions for achieving high yields and selectivity for the mono-arylation of this compound with a variety of boronic acids.

Reaction Principle

The selective Suzuki-Miyaura coupling of this compound hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[1] This reactivity trend (I > Br > Cl) allows for the chemoselective formation of a biaryl compound at the 4-position of the aniline ring while preserving the chloro-substituent at the 3-position for potential further diversification.[2]

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]

Recommended Protocol

This protocol is a general guideline for the selective Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine (PCy₃))

  • Base (e.g., Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)

  • Deionized water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂ at 1-3 mol% or Pd₂(dba)₃ at 1-2 mol%) and the phosphine ligand (2-6 mol%).

  • Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-chloro-4-arylaniline product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the selective Suzuki coupling of substrates analogous to this compound, demonstrating the expected outcomes with various boronic acids.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodo-3-chloroanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
1-Bromo-2-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80692
4-IodoanilinePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)Ethanol/H₂OReflux488
2-Bromo-3-iodopyridinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O901678
3-Bromo-4-iodoaniline3,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)2-MeTHF901889
1-Chloro-4-iodobenzene4-Acetylphenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Dioxane/H₂O1002475

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine Reactants: This compound Arylboronic acid Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

References

Application Notes and Protocols for the Selective Heck Reaction of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions for the selective C-C bond formation at the iodo-position of 3-chloro-4-iodoaniline. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction, making this substrate a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1][2][3] For polyhalogenated substrates, the selectivity of the reaction is governed by the relative reactivity of the carbon-halogen bonds, which follows the general trend: C-I > C-Br >> C-Cl.[4] This predictable selectivity enables the targeted functionalization of di- or polyhalogenated aromatic compounds.

In the case of this compound, the much greater reactivity of the C-I bond allows for selective olefination at the 4-position while leaving the C-Cl bond intact for potential subsequent transformations. This protocol outlines the general conditions and provides specific examples for the Heck coupling of this compound with various olefins.

General Reaction Scheme

The selective Heck reaction of this compound proceeds as follows:

General Reaction Scheme of Heck Reaction for this compound

Tabulated Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of haloanilines with various olefins. While specific data for this compound is limited in publicly available literature, the data for analogous substrates, particularly 4-iodoanilines, provides a strong predictive framework for successful reaction conditions.

Table 1: Heck Reaction of 4-Iodo-2,6-dimethylaniline with Acrylonitrile [4]

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Conversion (%)
10% Pd/C (0.5)NoneNaOAcDMA14020>99

Table 2: General Conditions for Heck Reaction of Aryl Halides with Acrylates and Styrenes

Aryl HalideOlefinCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂PPh₃Et₃NAcetonitrile80High[5]
IodobenzeneStyrenePdCl₂NoneK₂CO₃DMF/H₂O100High[6]
4-BromoanilineStyrenePd(OAc)₂P(o-tol)₃NaOAcDMA140Moderate[4]
4-Chloroiodobenzenen-Butyl acrylatePdCl₂-dppfNoneEt₃N[bmim][PF₆]12094

Note: The conditions listed in Table 2 are general and may require optimization for the specific substrate, this compound.

Experimental Protocols

The following are detailed protocols for performing a selective Heck reaction on a haloaniline substrate. These can be adapted for this compound.

Protocol 1: Ligandless Heck Coupling of a Haloaniline with Acrylonitrile using Pd/C[4]

Materials:

  • 4-Iodo-2,6-dimethylaniline (or this compound)

  • Acrylonitrile

  • 10% Palladium on activated carbon (Pd/C), wet

  • Sodium acetate (NaOAc)

  • N,N-Dimethylacetamide (DMA)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the haloaniline (1.0 equiv), sodium acetate (1.5 equiv), and 10% Pd/C (0.5 mol%).

  • Flush the flask with an inert atmosphere (N₂ or Ar).

  • Add N,N-dimethylacetamide (DMA) to the flask.

  • Add acrylonitrile (1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings and proceed with aqueous work-up and purification (e.g., extraction, column chromatography).

Protocol 2: Heck Coupling of an Aryl Halide with an Olefin using a Homogeneous Palladium Catalyst

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Olefin (e.g., styrene or an acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the aryl halide (1.0 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the solvent (acetonitrile or DMF).

  • Add the olefin (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Heck Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Active Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)(alkene)(L₂)X] Alkene Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L₂) Hydrido-Palladium Complex Insertion_Product->Hydrido_Complex β-Hydride Elimination Product (Ar-CH=CHR) Coupled_Product Coupled Product Hydrido_Complex->Pd(0)L2 Reductive Elimination (+ Base) Base-HX [Base-H]⁺X⁻ Ar-X Ar-X (this compound) Alkene Alkene (e.g., Styrene, Acrylate) Base Base (e.g., NaOAc, Et₃N)

Caption: The Heck catalytic cycle showing the key steps of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a Heck reaction.

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Aryl Halide, Catalyst, and Base B Add Solvent and Olefin under Inert Atmosphere A->B C Heat to Reaction Temperature with Stirring B->C D Monitor Reaction Progress (TLC, GC-MS, etc.) C->D E Cool to Room Temperature and Filter (if heterogeneous) D->E Reaction Complete F Aqueous Work-up (Extraction) E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: A generalized workflow for performing a Heck cross-coupling reaction, from setup to product analysis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-chloro-4-iodoaniline as a key starting material in the synthesis of potent kinase inhibitors. This document outlines detailed synthetic protocols for leveraging the unique reactivity of this halogenated aniline, focusing on palladium-catalyzed cross-coupling reactions to generate diverse chemical scaffolds for drug discovery.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The differential reactivity of the iodine and chlorine substituents allows for selective, stepwise functionalization. The carbon-iodine bond is significantly more reactive in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of various aryl, heteroaryl, or alkynyl moieties at the 4-position. The remaining chlorine atom can be used for subsequent modifications or can contribute to the overall pharmacological profile of the final compound. This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The 3-chloro-4-substituted aniline motif is a common feature in a variety of kinase inhibitors, including those targeting key enzymes in cancer signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src kinase. The chloro and iodo substituents on the aniline ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValue
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Solid
Melting Point 65-70 °C
CAS Number 135050-44-1
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solvents.

Synthetic Protocols

The following protocols describe the use of this compound in Sonogashira and Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of diverse kinase inhibitor scaffolds.

Protocol 1: Sonogashira Coupling for the Synthesis of a 4-Alkynyl-3-chloroaniline Intermediate

This protocol details the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne, a key step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., 3-ethynylaniline)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add anhydrous DMF and anhydrous triethylamine (2.0 eq.).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical):

The following table presents hypothetical yield and analytical data for the Sonogashira coupling of this compound with 3-ethynylaniline.

ProductYield (%)Melting Point (°C)1H NMR Highlights
4-((3-aminophenyl)ethynyl)-3-chloroaniline75125-128Signals corresponding to aromatic and alkyne protons.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-3-chloroaniline Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, a versatile method for generating biaryl scaffolds.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

  • Heat the mixture to reflux (80-100 °C) and stir for 6-18 hours under an inert atmosphere, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Representative Data (Hypothetical):

The following table presents hypothetical yield and analytical data for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

ProductYield (%)Melting Point (°C)1H NMR Highlights
3-Chloro-4-(4-methoxyphenyl)aniline85140-143Signals corresponding to the protons of both aromatic rings and the methoxy group.

Kinase Inhibition Assay Protocol

To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is essential. The following is a general protocol for a luminescence-based kinase assay.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., EGFR, Src)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • Add the kinase and substrate mixture to each well of the 384-well plate.

  • Add the serially diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit.

  • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Hypothetical Kinase Inhibition Data:

This table presents hypothetical IC₅₀ values for a kinase inhibitor synthesized from a 3-chloro-4-substituted aniline scaffold against a panel of kinases.

Compound IDTarget KinaseIC₅₀ (nM)
XYZ-001 EGFR15
HER235
Src80
VEGFR2>1000

Signaling Pathway Diagrams

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target.

EGFR_HER2_Signaling_Pathway Ligand Ligand (EGF, etc.) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->Dimerization

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

Src_Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) or Integrins Src Src Kinase Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Cell_Processes Cell Proliferation, Migration, Invasion, and Survival FAK->Cell_Processes STAT3->Cell_Processes PI3K_AKT->Cell_Processes RAS_MAPK->Cell_Processes Inhibitor Src Kinase Inhibitor (e.g., from this compound) Inhibitor->Src

Caption: Src Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

experimental_workflow start Start: this compound coupling Cross-Coupling Reaction (Sonogashira or Suzuki) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay In Vitro Kinase Assay (IC50 Determination) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar optimization Lead Optimization sar->optimization optimization->coupling Iterative Synthesis end Candidate Drug optimization->end

Caption: General workflow for kinase inhibitor development.

Application Notes & Protocols: 3-Chloro-4-iodoaniline as a Strategic Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-chloro-4-iodoaniline, a uniquely functionalized building block for the synthesis of complex, bioactive heterocyclic molecules. Halogenated anilines are pivotal precursors in pharmaceutical and materials science research.[1] The distinct electronic properties and differential reactivity of the halogen substituents on the this compound scaffold make it an exceptionally valuable tool for medicinal chemists. The carbon-iodine bond's high reactivity towards palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-chlorine bond, allows for precise, regioselective functionalization.[1][2] This guide details the strategic application of this molecule in key synthetic transformations—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—providing field-proven insights and detailed, validated protocols for researchers in drug discovery and development.

The Strategic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies of the C–I and C–Cl bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[3][4] The C–I bond is substantially weaker and more polarizable than the C–Cl bond, making it significantly more susceptible to oxidative addition.

This reactivity differential is the cornerstone of its application, enabling chemists to perform selective coupling at the C-4 position (iodine) while leaving the C-3 position (chlorine) intact for subsequent transformations. This sequential, site-selective approach is invaluable for building molecular complexity and generating diverse compound libraries from a single, versatile precursor.

Table 1: Comparison of Carbon-Halogen Bond Reactivity in Pd-Catalyzed Cross-Coupling

Carbon-Halogen Bond Relative Reactivity Order Typical Reaction Conditions Causality Behind Reactivity
C–I > C–Br > C–OTf >> C–Cl Mild conditions, broad catalyst/ligand scope Lowest bond dissociation energy, highest polarizability, facilitating rapid oxidative addition.

| C–Cl | << C–I | Harsher conditions, requires specialized catalysts | Highest bond dissociation energy, requiring electron-rich, bulky phosphine ligands to promote oxidative addition.[4][5] |

Core Synthetic Applications & Workflows

The selective functionalization of this compound is most powerfully demonstrated through palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-C and C-N bond formation in modern organic synthesis.[6][7]

G cluster_start Starting Material cluster_reactions Key Palladium-Catalyzed Reactions cluster_products Synthesized Bioactive Scaffolds start This compound suzuki Suzuki-Miyaura (C-C Bond) start->suzuki + R-B(OH)₂ sonogashira Sonogashira (C-C Bond) start->sonogashira + R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) start->buchwald + R₂NH biaryl Substituted Biaryls (e.g., Kinase Inhibitors) suzuki->biaryl alkyne Aryl-Alkynes (e.g., Heterocycle Precursors) sonogashira->alkyne arylamine Diaryl Amines (e.g., Functional Dyes) buchwald->arylamine

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors and other pharmaceuticals.[4] The reaction couples an organohalide with an organoboron compound.[8] By reacting this compound with a suitable boronic acid or ester, the iodine at C-4 is selectively replaced, yielding a 2-chloro-4-aryl-aniline intermediate. This intermediate is primed for further diversification at the chlorine or amine position.

  • Catalyst System: While many palladium sources are effective for C-I coupling, a pre-catalyst like Pd₂(dba)₃ combined with a ligand such as XPhos is highly efficient.[9] The bulky, electron-rich XPhos ligand stabilizes the Pd(0) species and promotes the crucial oxidative addition step.[4]

  • Base Selection: A base is required to activate the boronic acid, facilitating the transmetalation step.[8][10] K₃PO₄ is a moderately strong base often used in these couplings; its solid-liquid biphasic nature can be advantageous in minimizing side reactions.[9]

  • Solvent System: A mixture of an organic solvent like dioxane with water is common. Water is essential for dissolving the inorganic base and plays a role in the catalytic cycle, while dioxane solubilizes the organic reagents.[4][9]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and K₃PO₄ (3.0 equiv).[9]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, 0.1 M concentration) via syringe.[4][9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-aryl-aniline product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is pivotal for synthesizing arylalkynes, which are versatile intermediates for constructing a wide array of nitrogen-containing heterocycles (e.g., indoles, quinolines) through subsequent cyclization reactions. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[12]

  • Dual Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. This co-catalysis allows the reaction to proceed under milder conditions.[11]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[12]

  • Inert Conditions: Both the Pd(0) species and the copper acetylide intermediates are sensitive to oxygen, making an inert atmosphere crucial for achieving high yields.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed amine solvent such as triethylamine. Then, add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a salt precipitate (triethylammonium iodide) is often a visual indicator of reaction progress.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the 3-chloro-4-alkynyl-aniline.

Buchwald-Hartwig Amination: Forging C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C–N bonds from aryl halides and amines.[13][14][15] While the C-I bond of this compound would be the primary site of reaction, this transformation is more commonly applied to the more challenging C-Cl bond of the resulting intermediates from Suzuki or Sonogashira couplings. For instance, a 2-chloro-4-aryl-aniline intermediate can be coupled with another amine to generate complex tri-substituted aniline scaffolds.

  • Catalyst and Ligand: The coupling of aryl chlorides requires highly active catalyst systems.[6] This is due to the strength of the C-Cl bond. Bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are essential as they facilitate the difficult oxidative addition step.[5][6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[6] Sodium tert-butoxide (NaOtBu) is a common choice, as it is strong enough to form the palladium-amido complex necessary for reductive elimination.[6]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.[6][14]

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add the chloro-aryl substrate (e.g., 2-chloro-4-aryl-aniline, 1.0 equiv), Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., RuPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv) to a Schlenk tube.[6]

  • Reagent Addition: Add the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting aryl chloride is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-arylated product.

Application in Kinase Inhibitor Synthesis

Many modern kinase inhibitors feature a core heterocyclic scaffold attached to a substituted aniline.[16][17][18][19] The synthetic strategies described above are directly applicable to the synthesis of these high-value pharmaceutical compounds. For example, analogs of this compound, such as 3-chloro-4-fluoroaniline, are key starting materials for approved drugs like Lapatinib.[4][16] The principles and protocols are directly transferable.

Table 2: Representative Bioactive Heterocycles Derived from Substituted Anilines

Compound Class Synthetic Strategy Key Intermediate Biological Target Example
Pyrrolo[2,3-d]pyrimidines Sonogashira coupling followed by cyclization 3-Chloro-4-alkynyl-aniline Janus Kinase (JAK) Inhibitors
Quinolines / Quinazolines Suzuki coupling followed by cyclization 2-Chloro-4-aryl-aniline EGFR/HER2 Kinase Inhibitors[16]

| Substituted Indoles | Sonogashira coupling and intramolecular cyclization | 3-Chloro-4-alkynyl-aniline | Src Kinase Inhibitors[20] |

Conclusion

This compound is a powerful and versatile building block for constructing complex, bioactive heterocycles. Its defining feature—the differential reactivity of its two halogen atoms—provides chemists with a handle for precise, sequential functionalization. By mastering cornerstone palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, researchers can efficiently generate diverse molecular scaffolds from this single precursor. The robust protocols and mechanistic insights provided in this guide serve as a validated starting point for drug discovery programs aiming to synthesize the next generation of targeted therapeutics.

References

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Application Notes and Protocols for the Derivatization of 3-Chloro-4-iodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodoaniline is a versatile, di-halogenated aniline building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 3-position and an iodine atom at the 4-position, offers distinct reactivity profiles that can be exploited for selective functionalization. The carbon-iodine bond is considerably more labile and susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This differential reactivity allows for regioselective derivatization at the C-4 position, making this compound a valuable precursor for the synthesis of complex molecular architectures, including kinase inhibitors and other potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key Applications in Medicinal Chemistry

Derivatives of this compound are key intermediates in the synthesis of a range of biologically active molecules. The anilino-pyrimidine and anilino-quinazoline scaffolds, which can be constructed using this building block, are prevalent in a variety of kinase inhibitors targeting signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR/HER2 pathways.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Target ClassSpecific ExamplesRationale
Kinase InhibitorsEGFR, HER2, PI3K, Akt, Aurora KinasesThe anilino-quinazoline/pyrimidine core can mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region.
Anticancer AgentsApoptosis Inducers, Anti-proliferative AgentsFunctionalization of the aniline scaffold can lead to compounds that interfere with cell cycle progression and induce programmed cell death in cancer cells.
Antimicrobial AgentsAntibacterial CompoundsThe halogenated aniline motif is found in various antimicrobial agents, and derivatization can lead to new compounds with improved potency and spectrum of activity.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction selectively occurs at the more reactive carbon-iodine bond.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, arylboronic acid, and base to a dry flask. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Purge with inert gas. C->D E Heat and stir the reaction mixture. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Perform aqueous workup. G->H I Purify by column chromatography. H->I G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-I Pd0->PdII Oxidative Addition (R¹-I) Pd_alkyne R¹-Pd(II)L₂(C≡CR²) PdII->Pd_alkyne Transmetalation Product R¹-C≡CR² Pd_alkyne->Product Reductive Elimination CuI Cu(I)I Alkyne R²C≡CH Cu_acetylide Cu(I)C≡CR² Cu_acetylide->PdII Cu_acetylide->CuI Alkyne->Cu_acetylide Base G Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ PdII_halide->PdII_amine + HNR¹R² PdII_amido Ar-Pd(II)L(NR¹R²) PdII_amine->PdII_amido - HX, -L (Base) Product Ar-NR¹R² PdII_amido->Product Reductive Elimination G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Potential Inhibition Site for This compound Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Application Notes and Protocols: 3-Chloro-4-iodoaniline as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodoaniline is a versatile dihalogenated aniline that serves as a crucial building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a chlorine atom at the 3-position and an iodine atom at the 4-position, imparts distinct chemical properties and reactivity. The carbon-iodine bond is significantly more reactive in cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization and the controlled construction of intricate molecular architectures.[1] This differential reactivity makes this compound a valuable precursor in the development of novel therapeutics, including kinase inhibitors and anthelmintic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two distinct classes of pharmaceutical agents: a multi-targeted kinase inhibitor and a halogenated salicylanilide anthelmintic.

Application 1: Synthesis of a Key Intermediate for Indolinone-based Kinase Inhibitors

This compound is a strategic precursor for the synthesis of substituted anilino-indolinone scaffolds, which are central to a class of potent multi-kinase inhibitors. These inhibitors often target key signaling pathways involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) pathways. The following protocol outlines the synthesis of a key intermediate en route to potent angiokinase inhibitors like Nintedanib.

Experimental Protocol: Synthesis of (Z)-3-((3-chloro-4-iodophenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate

This protocol describes the condensation reaction between this compound and a reactive oxindole intermediate.

Materials:

  • This compound

  • (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Reaction vessel with stirrer and reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 60L reaction vessel, add 30.74L of methanol and 7.68L of DMF.

  • With stirring, add 4.5kg of (Z)-methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and 4.37kg of this compound.

  • Heat the mixture to 75°C and continue stirring for 3 hours.

  • After the initial reaction period, continue to stir for an additional 1 hour.

  • Prepare a solution of 360g of KOH in 3.6L of methanol and add it dropwise to the reaction mixture.

  • Once the addition is complete, stop heating and allow the mixture to cool to room temperature. A solid precipitate will form around an internal temperature of 47°C.

  • Continue cooling to 0-10°C and stir for 2 hours to facilitate complete crystallization.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with 12L of cold methanol.

  • Dry the product to obtain the (Z)-3-((3-chloro-4-iodophenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate intermediate.

Quantitative Data
ParameterValueReference
Yield 94.6%CN111848486B
Purity >99%CN111848486B
Angiokinase Signaling Pathway Inhibition

The anilino-indolinone core, synthesized from the this compound precursor, is a key pharmacophore in multi-kinase inhibitors that target receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and PDGFR. Inhibition of these pathways blocks downstream signaling cascades, thereby inhibiting tumor angiogenesis and proliferation.

G cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Indolinone_Inhibitor Anilino-indolinone Inhibitor Indolinone_Inhibitor->VEGFR Indolinone_Inhibitor->FGFR Indolinone_Inhibitor->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression

Caption: Inhibition of VEGFR, FGFR, and PDGFR signaling pathways by anilino-indolinone derivatives.

Application 2: Synthesis of a Halogenated Salicylanilide for Anthelmintic and Anti-cancer Applications

This compound can be utilized in the synthesis of halogenated salicylanilides, a class of compounds with known anthelmintic properties. Recent studies have also explored their potential as anti-cancer agents, demonstrating their ability to suppress critical cell signaling pathways. The following protocol is adapted from the synthesis of Rafoxanide and describes the formation of an amide bond between a 3-chloro-4-substituted aniline and a diiodosalicylic acid derivative.

Experimental Protocol: Synthesis of N-(3-chloro-4-iodophenyl)-2-hydroxy-3,5-diiodobenzamide

This protocol details the amide coupling reaction to form the final salicylanilide product.

Materials:

  • This compound

  • 3,5-diiodosalicylic acid

  • Phosphorus trichloride (PCl₃)

  • Xylene

  • Reaction vessel with stirrer and heating mantle

  • Rotary evaporator

  • Flash chromatography system with silica gel

Procedure:

  • In a reaction vessel at room temperature, prepare a mixture of this compound (1.24 mmol) and 3,5-diiodosalicylic acid (1.24 mmol) in 12 mL of xylene.

  • To this mixture, add phosphorus trichloride (0.11 µL, 1.24 mmol).

  • Heat the resulting mixture to 110°C and stir for 1.5 hours.

  • Allow the reaction to cool to room temperature and then concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexanes to yield the final product as a solid.

Quantitative Data
ParameterValueReference
Yield 82%[2]
Purity High (purified by flash chromatography)[2]
PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain halogenated salicylanilides, structurally analogous to the product synthesized above, have been shown to promote apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.

G cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Salicylanilide Halogenated Salicylanilide Salicylanilide->PI3K AKT AKT Salicylanilide->AKT mTORC1 mTORC1 Salicylanilide->mTORC1 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PDK1->AKT AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Suppression of the PI3K/Akt/mTOR signaling pathway by halogenated salicylanilides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of pharmaceutical ingredients. The differential reactivity of its halogen substituents allows for selective and controlled chemical modifications, making it an ideal precursor for complex molecular targets. The protocols and data presented herein demonstrate its utility in the synthesis of key intermediates for both targeted anti-cancer therapies and anthelmintic agents, highlighting its significance in modern drug discovery and development.

References

Application of 3-Chloro-4-iodoaniline in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodoaniline is a halogenated aromatic amine that holds significant potential as a monomer for the synthesis of novel functional polymers. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline backbone, offers multiple avenues for polymerization and post-polymerization modification. The presence of these halogens can impart desirable properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and specific electronic characteristics. Furthermore, the iodo group, in particular, serves as a versatile reactive handle for subsequent functionalization via cross-coupling reactions, enabling the tailoring of polymer properties for specific applications in materials science and drug development.

This document provides detailed application notes on the potential uses of this compound in polymer synthesis and outlines experimental protocols for its polymerization, drawing upon established methods for similar halogenated anilines.

Application Notes

The incorporation of this compound into a polymer backbone can be leveraged to achieve a variety of functionalities:

  • Electroactive Polymers: As a derivative of aniline, this compound can be polymerized to form polyaniline-like structures. The resulting polymers are expected to be electroactive, with their conductivity and redox properties influenced by the chloro and iodo substituents. These materials could find applications in sensors, electrochromic devices, and as antistatic coatings.

  • High-Performance Polymers: The presence of halogen atoms generally enhances the thermal stability and flame-retardant properties of polymers. Polymers synthesized from this compound are anticipated to exhibit improved performance in demanding environments.

  • Functionalizable Platforms: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the selective post-polymerization modification of the polymer backbone. This feature is particularly valuable for the development of advanced materials where precise control over functionality is required, such as in drug delivery systems, polymer-drug conjugates, and materials for diagnostic applications. For instance, bioactive molecules, targeting ligands, or imaging agents can be attached to the polymer chain.

  • Copolymerization for Tailored Properties: this compound can be copolymerized with other monomers, such as aniline or other substituted anilines, to fine-tune the properties of the resulting copolymer.[1] This approach allows for the modulation of solubility, conductivity, and mechanical properties to meet the requirements of specific applications.

Experimental Protocols

Protocol 1: Oxidative Polymerization of this compound

This protocol describes the chemical oxidative polymerization to synthesize poly(this compound).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol (for washing)

  • Ammonium hydroxide (for de-doping, optional)

  • Deionized water

Equipment:

  • Reaction flask (e.g., 250 mL three-necked flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 2.53 g, 10 mmol) in 100 mL of 1 M HCl in the reaction flask. Stir the solution until the monomer is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 2.28 g, 10 mmol, for a 1:1 molar ratio with the monomer) in 50 mL of 1 M HCl. Cool this solution in an ice bath.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes using the dropping funnel. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then let it stir at room temperature for an additional 18-24 hours to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder on the filter paper sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The polymer is obtained in its doped (conductive) state.

  • (Optional) De-doping: To obtain the non-conductive base form of the polymer, the doped polymer powder can be stirred in a 1 M ammonium hydroxide solution for several hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying.

Quantitative Data Summary (Hypothetical)

ParameterValue
Monomer Concentration0.1 M
Oxidant to Monomer Molar Ratio1:1
Reaction Temperature0-5 °C initially, then room temp.
Reaction Time24 hours
Expected Yield70-85%
Appearance of Doped PolymerDark green/black powder
Protocol 2: Suzuki Polycondensation of this compound Derivative

This protocol outlines a potential route for synthesizing a polymer via a Suzuki-Miyaura polycondensation. This method requires prior modification of the this compound to a dibromo-derivative, for example, through a Sandmeyer reaction to replace the amino group with a bromine, and then a subsequent reaction to introduce a boronic acid or ester at another position. For the purpose of this protocol, we will assume a hypothetical dibromo-derivative of a related structure is used as a monomer.

Materials:

  • Dibromo-monomer derived from this compound (e.g., 1,3-dibromo-5-chloro-4-iodobenzene)

  • Aromatic diboronic acid or its ester (co-monomer)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add the dibromo-monomer (1 equivalent), the aromatic diboronic acid (1 equivalent), and the base (e.g., 3 equivalents of K₂CO₃).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water) to the flask via a syringe. Bubble the inert gas through the solution for 15-20 minutes. Then, add the palladium catalyst (e.g., 1-5 mol%).

  • Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under the inert atmosphere and stir vigorously. Monitor the progress of the polymerization by techniques such as GPC (if soluble oligomers are formed). The reaction time can vary from 24 to 72 hours.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol or acetone.

  • Purification: Collect the precipitated polymer by filtration. The polymer may require further purification by washing with various solvents to remove catalyst residues and low molecular weight oligomers. Soxhlet extraction can be an effective purification method.

  • Drying: Dry the purified polymer in a vacuum oven.

Quantitative Data Summary (Hypothetical)

ParameterValue
Monomer Ratio1:1
Catalyst Loading2 mol%
BaseK₂CO₃ (3 eq.)
SolventToluene/H₂O (4:1)
Reaction Temperature90 °C
Reaction Time48 hours
Expected Molecular Weight (Mn)5,000 - 20,000 g/mol

Visualizations

Polymer_Synthesis_Workflow cluster_oxidative Oxidative Polymerization cluster_suzuki Suzuki Polycondensation monomer_ox This compound in 1M HCl mixing Mixing and Reaction (0-5°C -> RT) monomer_ox->mixing oxidant Ammonium Persulfate in 1M HCl oxidant->mixing precipitation Polymer Precipitation mixing->precipitation filtration_ox Filtration and Washing precipitation->filtration_ox drying_ox Drying filtration_ox->drying_ox doped_polymer Doped Poly(this compound) drying_ox->doped_polymer monomer_suzuki Dibromo-derivative reaction_suzuki Polymerization (Reflux) monomer_suzuki->reaction_suzuki comonomer Diboronic Acid comonomer->reaction_suzuki catalyst Pd Catalyst + Base catalyst->reaction_suzuki precipitation_suzuki Precipitation in Methanol reaction_suzuki->precipitation_suzuki filtration_suzuki Filtration and Purification precipitation_suzuki->filtration_suzuki drying_suzuki Drying filtration_suzuki->drying_suzuki suzuki_polymer Functional Polymer drying_suzuki->suzuki_polymer

Caption: Workflow for two potential polymerization routes of this compound.

Post_Polymerization_Modification start_polymer Poly(this compound) coupling_reaction Suzuki / Heck / Sonogashira Coupling start_polymer->coupling_reaction Reacts at C-I bond functionalized_polymer Functionalized Polymer coupling_reaction->functionalized_polymer functional_group Functional Group (R) (e.g., Drug, Ligand, Fluorophore) functional_group->coupling_reaction

Caption: Post-polymerization functionalization of Poly(this compound).

References

Application Notes and Protocols for the Use of 3-Chloro-4-iodoaniline in Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 3-chloro-4-iodoaniline as a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The unique electronic and structural properties of this compound make it a valuable precursor for creating novel hole transport layer (HTL) and emissive layer (EML) materials. These notes are intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development who are engaged in the design and synthesis of next-generation organic electronic materials.

Introduction

Organic light-emitting diodes (OLEDs) have emerged as a leading technology in display and lighting applications due to their high contrast, wide viewing angles, and thin form factors. The performance of an OLED device is critically dependent on the chemical and physical properties of the organic materials used in its multilayer structure. Hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and stability.

Triarylamine derivatives are a prominent class of HTMs, and their properties can be finely tuned through synthetic modification. This compound is a particularly interesting starting material for the synthesis of novel triarylamine-based HTMs. Its dihalogenated structure allows for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The iodine substituent provides a reactive site for C-N bond formation, while the chlorine atom can be retained or used for subsequent modifications, offering a pathway to complex molecular architectures with tailored electronic properties.

Key Advantages of this compound in OLED Material Synthesis
  • Selective Reactivity: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the 4-position of the aniline ring, while leaving the 3-chloro position intact for further synthetic transformations.

  • Tunable Electronic Properties: The presence of both an electron-withdrawing chlorine atom and a polarizable iodine atom influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This allows for precise tuning of the electronic properties to achieve optimal energy level alignment in OLED devices.

  • Enhanced Morphological Stability: The introduction of halogen atoms can improve the thermal and morphological stability of organic materials, leading to longer device lifetimes.

Synthesis of a Representative Hole Transport Material

A representative application of this compound is the synthesis of N-(3-chloro-4-iodophenyl)-9H-carbazole, a potential hole transport material. This synthesis is achieved via a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-(3-chloro-4-iodophenyl)-9H-carbazole

Materials:

  • This compound (97%, Sigma-Aldrich)

  • 9H-Carbazole (98%, Sigma-Aldrich)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 253.5 mg), 9H-carbazole (1.2 mmol, 200.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with brine (3 x 20 mL). Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-chloro-4-iodophenyl)-9H-carbazole.

Data Presentation

While specific performance data for OLEDs using N-(3-chloro-4-iodophenyl)-9H-carbazole is not yet publicly available, the following table presents typical performance characteristics of OLED devices employing analogous N-phenylcarbazole-based hole transport materials. This data serves as a benchmark for the expected performance of materials derived from this compound.

Material/Device StructureHOMO (eV)LUMO (eV)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)
ITO/NPB/Alq₃/LiF/Al (Reference)-5.4-2.8~1.5~15,0003.5
ITO/TAPC/Alq₃/LiF/Al-5.5-2.4~1.8~18,0003.2
ITO/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al (Phosphorescent Reference)-6.0-3.0~20.0>50,0003.0

Data presented is representative of typical values found in the literature for analogous device architectures and is for comparative purposes.

Visualizations

G Synthetic Pathway of a Triarylamine HTM cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Carbazole Carbazole Carbazole->Buchwald-Hartwig Amination Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Buchwald-Hartwig Amination Xantphos Xantphos Xantphos->Buchwald-Hartwig Amination NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig Amination N-(3-chloro-4-iodophenyl)-9H-carbazole N-(3-chloro-4-iodophenyl)-9H-carbazole Buchwald-Hartwig Amination->N-(3-chloro-4-iodophenyl)-9H-carbazole

Caption: Synthetic pathway for a triarylamine HTM.

G General OLED Device Architecture and Workflow cluster_fabrication Device Fabrication cluster_device Device Structure cluster_characterization Characterization Substrate Cleaning Substrate Cleaning HIL Deposition HIL Deposition Substrate Cleaning->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Electrical Testing Electrical Testing Encapsulation->Electrical Testing Anode (ITO) Anode (ITO) Hole Injection Layer (HIL) Hole Injection Layer (HIL) Anode (ITO)->Hole Injection Layer (HIL) Hole Transport Layer (HTL) Hole Transport Layer (HTL) Hole Injection Layer (HIL)->Hole Transport Layer (HTL) Emissive Layer (EML) Emissive Layer (EML) Hole Transport Layer (HTL)->Emissive Layer (EML) Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (EML)->Electron Transport Layer (ETL) Cathode (Al) Cathode (Al) Electron Transport Layer (ETL)->Cathode (Al) Optical Testing Optical Testing Electrical Testing->Optical Testing Performance Analysis Performance Analysis Optical Testing->Performance Analysis Data Interpretation Data Interpretation Performance Analysis->Data Interpretation

Application Notes and Protocols for the Regioselective Reactions of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Chloro-4-iodoaniline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the vast array of building blocks, dihalogenated anilines present a unique platform for orthogonal synthesis, allowing for the sequential and site-selective introduction of diverse functionalities. This compound, in particular, has emerged as a highly valuable intermediate due to the distinct and predictable reactivity of its carbon-halogen bonds. The significant difference in bond strength between the C-I and C-Cl moieties (C-I: ~220 kJ/mol, C-Cl: ~330 kJ/mol) allows for exquisite regioselectivity in transition metal-catalyzed cross-coupling reactions.

This differential reactivity is the lynchpin of its synthetic utility. The weaker carbon-iodine bond is readily activated by palladium(0) catalysts under mild conditions, making the C-4 position the primary site for functionalization.[1] This leaves the more robust carbon-chlorine bond at the C-3 position intact, available for subsequent transformations under more forcing conditions. This inherent orthogonality provides a powerful tool for the construction of complex, multi-substituted aromatic compounds, a common feature in many kinase inhibitors and other biologically active molecules.[1][2]

This technical guide provides a comprehensive overview of the key regioselective reactions of this compound, complete with detailed, field-proven protocols and an analysis of the underlying mechanistic principles. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the efficient and predictable synthesis of advanced intermediates.

Core Principle: Exploiting the Reactivity Differential of C-I vs. C-Cl Bonds

The success of regioselective chemistry with this compound hinges on the judicious choice of reaction conditions to favor the activation of the C-I bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The lower bond dissociation energy of the C-I bond facilitates this step at lower temperatures and with a broader range of catalysts and ligands compared to the C-Cl bond.

Caption: Orthogonal functionalization of this compound.

I. Regioselective Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry. For this compound, this reaction proceeds with high selectivity at the C-4 position, enabling the synthesis of a wide array of 4-aryl-3-chloroanilines, which are key precursors for various kinase inhibitors.[1][3]

Mechanistic Rationale for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. The significantly lower activation energy for the oxidative addition of the C-I bond compared to the C-Cl bond ensures that the reaction occurs exclusively at the 4-position under appropriately mild conditions.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (C-I selective) pd0->oxidative_addition substrate This compound substrate->oxidative_addition pd_complex [Ar-Pd(II)L₂-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_r_complex [Ar-Pd(II)L₂-R] transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 4-Aryl-3-chloroaniline reductive_elimination->product

Caption: Catalytic cycle of the regioselective Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Add the degassed dioxane/water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O856~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DME905~92
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1008~85

Note: Yields are representative and can vary based on the specific boronic acid and reaction scale.

II. Regioselective Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes. When applied to this compound, this reaction selectively occurs at the C-4 position, making it a valuable tool for introducing alkynyl functionalities that can serve as handles for further transformations, such as click chemistry.[4][5]

Mechanistic Considerations

The Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the C-I bond, while the copper co-catalyst activates the terminal alkyne. The selective activation of the C-I bond by the palladium catalyst is the key to the regioselectivity of this transformation.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the regioselective Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) in a mixture of THF (8 mL) and TEA (4 mL).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT3~95
2TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)DiisopropylamineDMFRT4~90
31-HexynePd(PPh₃)₄ (3)CuI (6)TEAAcetonitrile502~88

Note: Yields are representative and can vary based on the specific alkyne and reaction scale.

III. Regioselective Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines. With this compound, this reaction can be controlled to selectively form a new C-N bond at the C-4 position, preserving the C-Cl bond for potential subsequent reactions.[3][6]

Mechanistic Pathway and Selectivity

Similar to the other cross-coupling reactions, the regioselectivity of the Buchwald-Hartwig amination is dictated by the preferential oxidative addition of the Pd(0) catalyst to the weaker C-I bond. The choice of ligand is crucial in this reaction, as bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, especially with less reactive aryl chlorides in subsequent steps.

Buchwald_Hartwig_Workflow A 1. Add this compound, amine, and base to flask B 2. Evacuate and backfill with inert gas A->B C 3. Add Pd precatalyst and ligand B->C D 4. Add anhydrous solvent C->D E 5. Heat to desired temperature with vigorous stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool to room temperature and perform aqueous work-up F->G H 8. Dry organic layer and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the regioselective N-arylation of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • XPhos (0.03 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Carefully quench with water and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene11018~88
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10024~82
3n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8012~91

Note: Yields are representative and can vary based on the specific amine and reaction scale.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that enables the strategic and regioselective synthesis of complex substituted anilines. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the C-4 position under mild conditions. This guide provides robust and reproducible protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can serve as a foundation for the development of novel synthetic routes in drug discovery and materials science. The ability to perform sequential cross-coupling reactions by first functionalizing the C-I bond and subsequently the C-Cl bond opens up a vast chemical space for the creation of novel molecular architectures.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 135050-44-1. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Vautravers, N. S., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Geisel, A., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Disubstituted Dipyridyl-quinoxaline Scaffolds. Inorganic Chemistry, 63(9), 4159–4169. [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234–246. [Link]

  • Ma, H., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1637. [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 234–246. [Link]

  • Lee, H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29775–29780. [Link]

  • Hayriye, G., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(21), 5030. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Schreiner, T., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron, 184, 134793. [Link]

  • Polaske, N. W., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2576–2586. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Iodoaniline: Your Go-To Intermediate for Pharmaceutical Synthesis. [Link]

  • Wieczorek, H., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2316. [Link]

  • Cole, E. L., et al. (2023). C-H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 14(43), 12068–12072. [Link]

  • 5Z.com. (n.d.). Multiple Labeling of Peptides via Orthogonal Coupling Reactions and Its Applications. [Link]

  • Sun, C., et al. (2020). Catalytic regioselective 3,4-difunctionalization of 3-iodo-o-carborane via Pd migration. Dalton Transactions, 49(1), 10–14. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the creation of a wide range of pharmaceuticals, agrochemicals, and functional materials. 3-Chloro-4-iodoaniline is a particularly valuable building block, featuring two distinct halogen atoms that offer orthogonal reactivity for subsequent modifications, such as cross-coupling reactions. The amino group serves as a primary site for introducing alkyl substituents to modulate the physicochemical properties and biological activity of target molecules.

These application notes provide a comprehensive overview of key methodologies for the N-alkylation of this compound, including detailed experimental protocols, comparative data, and workflow diagrams to guide researchers in selecting and optimizing the appropriate synthetic strategy. The primary methods covered are the Buchwald-Hartwig amination, Ullmann condensation, "Borrowing Hydrogen" catalysis, and reductive amination.

Comparative Overview of N-Alkylation Methodologies

The selection of an N-alkylation strategy depends on factors such as the nature of the alkylating agent, desired reaction conditions, and functional group tolerance. The following table summarizes typical reaction conditions for various methods, adapted from protocols for structurally similar haloanilines. These serve as a starting point for optimization with this compound.

MethodCatalyst / Key ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig Amination Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1001885-95[1]
Ullmann Condensation CuI / L-prolineK₂CO₃DMSO902470-85[1]
"Borrowing Hydrogen" [Ru(p-cymene)Cl₂]₂ / LigandKOtBuToluene80-12012-2470-90+
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Acetic Acid (cat.)DCERoom Temp.4-2480-95
Direct Alkylation (Alkyl Halide) NoneK₂CO₃Acetonitrile801260-75[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds, known for its high yields and broad substrate scope under relatively mild conditions.[1][2] The use of bulky, electron-rich phosphine ligands is crucial for the efficient coupling of challenging substrates like aryl chlorides.[3]

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).[1]

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous toluene (5 mL) via syringe.[1]

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.[1]

  • Seal the tube and heat the reaction mixture at 100°C for 18 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-3-chloro-4-iodoaniline.[1]

Visualizations

cluster_workflow Experimental Workflow Start Setup Schlenk Tube (Aniline, Base, Pd Catalyst, Ligand) Inert Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Solvent Add Anhydrous Solvent (Toluene) Inert->Solvent Reagent Add Alkyl Halide Solvent->Reagent React Heat Reaction (e.g., 100°C, 18h) Reagent->React Workup Work-up (Cool, Dilute, Filter) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Alkylated Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X (L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)-NR'R'' (L₂) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (+ R'R''NH, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine R'R''NH

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[2][3]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[4] While it often requires higher temperatures than palladium-catalyzed methods, modern protocols using ligands like L-proline have improved reaction conditions and yields.[1][4] This reaction is a viable alternative to the Buchwald-Hartwig amination.[4]

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 4 mL)

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO (4 mL) and the alkyl halide (1.2 mmol).

  • Seal the vial and heat the mixture at 90°C for 24 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

N-Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis

"Borrowing Hydrogen" (or hydrogen autotransfer) is a green and atom-economical method that uses alcohols as alkylating agents in the presence of a transition-metal catalyst (e.g., Ru, Ir).[5][6] The process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline before being reduced, with water as the only byproduct.[5]

Experimental Protocol

Materials:

  • This compound (1.0 mmol)

  • Alcohol alkylating agent (e.g., 1-octanol, 1.2 mmol)

  • Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%)

  • Potassium tert-butoxide (KOtBu, 1.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the catalyst (1-2 mol%), and the base (e.g., KOtBu, 1.2 mmol).[6]

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.[6]

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the alcohol alkylating agent (1.2 mmol) via syringe.[6]

  • Stir the reaction mixture at the desired temperature (e.g., 80-120°C) for 12-24 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Visualization

cluster_bh Borrowing Borrowing Hydrogen Hydrogen Logical Pathway Logical Pathway Catalyst [M] Catalyst Alcohol R'CH₂OH (Alcohol) Catalyst->Alcohol "Borrows" H₂ Imine ArN=CHR' Catalyst->Imine "Returns" H₂ Aldehyde R'CHO (Aldehyde) Alcohol->Aldehyde Oxidation (-2H) Aldehyde->Imine Aniline ArNH₂ (Aniline) Aniline->Imine Condensation Product ArNH-CH₂R' (Alkylated Aniline) Imine->Product Reduction (+2H) Water H₂O

Caption: Logical flow of the "Borrowing Hydrogen" catalytic N-alkylation.

Reductive Amination

Reductive amination is a versatile method that avoids the use of alkyl halides.[7][8] It proceeds by forming an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target amine.[9][10] Mild reducing agents like sodium triacetoxyborohydride are often used as they selectively reduce the imine in the presence of the carbonyl starting material.[7]

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Acetic acid (catalytic amount, 0.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE, 0.1-0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).[7]

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.[7]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.[7]

  • Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[7]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[7]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.[7]

References

Application Notes and Protocols for Acylation Reactions of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acylation reactions of 3-chloro-4-iodoaniline, a key synthetic intermediate in the development of targeted therapeutics. This document details protocols for both N-acylation and C-acylation (via Friedel-Crafts reaction after N-protection), presents quantitative data for analogous reactions, and discusses the application of the resulting acylated compounds in medicinal chemistry, with a focus on their use as precursors for kinase inhibitors.

Introduction

This compound is a valuable building block in organic synthesis due to its unique substitution pattern, which allows for selective functionalization. The presence of chloro and iodo groups influences the reactivity of the aromatic ring and provides handles for further cross-coupling reactions. The amino group is a key site for modification, particularly through acylation, to introduce various functionalities and modulate the physicochemical properties of the molecule. Acylated derivatives of this compound are important intermediates in the synthesis of complex bioactive molecules, including kinase inhibitors used in cancer therapy.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides or anhydrides. The resulting N-acyl derivative can be a final target molecule or serve as a protected intermediate for subsequent reactions like Friedel-Crafts acylation.

Quantitative Data for N-Acylation of Halogenated Anilines

While specific yield data for the N-acylation of this compound is not extensively reported in the literature, the following table summarizes typical yields for the N-acetylation and N-benzoylation of structurally similar halogenated anilines. These reactions are expected to proceed with comparable efficiency for this compound.

EntryAniline DerivativeAcylating AgentCatalyst/BaseSolventReaction TimeYield (%)
13-Chloro-4-fluoroanilineAcetic Acid-Acetic Acid4 h (reflux)>90 (estimated)
24-ChloroanilineChloroacetyl Chloride-Phosphate Buffer20 min90
34-IodoanilineBenzoyl ChlorideAluminum Metal- (ultrasound)3 min95
4Aryl Amine (general)Chloroacetyl ChlorideTriethylamineBenzene2 h (reflux)Not specified
Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from the N-acetylation of 3-chloro-4-fluoroaniline and is expected to provide the desired N-(3-chloro-4-iodophenyl)acetamide in high yield.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Ice-cold water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (20 mL).

  • Heat the solution to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and dry to obtain N-(3-chloro-4-iodophenyl)acetamide.

Expected Outcome:

The reaction is expected to yield the product as a solid with a high degree of purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product This compound This compound Reflux_in_Acetic_Acid Reflux in Acetic Acid (4h) This compound->Reflux_in_Acetic_Acid Acetic Acid Acetic Acid Acetic Acid->Reflux_in_Acetic_Acid Precipitation Precipitation in Ice Water Reflux_in_Acetic_Acid->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying N-acetyl_product N-(3-chloro-4-iodophenyl)acetamide Filtration_Drying->N-acetyl_product

N-Acetylation Workflow.

C-Acylation (Friedel-Crafts) of N-Acyl-3-chloro-4-iodoaniline

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. Therefore, a protection strategy, typically N-acetylation, is employed. The resulting acetamido group is an ortho-, para-director, allowing for subsequent electrophilic aromatic substitution on the ring.

Quantitative Data for Friedel-Crafts Acylation of Anilides

The following table presents representative data for the Friedel-Crafts acylation of various N-acylanilides.

EntrySubstrateAcylating AgentCatalystSolventYield (%)
1AcetanilideAcetic AnhydrideGa(OTf)₃MeNO₂-LiClO₄93
2BenzanilideAcetic AnhydrideGa(OTf)₃MeNO₂-LiClO₄91
3N-methanesulfonyl(MS)-N-methylanilineAcetic AnhydrideGa(OTf)₃MeNO₂-LiClO₄97
Experimental Protocol: Friedel-Crafts Acylation of N-(3-chloro-4-iodophenyl)acetamide

This is a general protocol that should be optimized for the specific acylating agent used.

Materials:

  • N-(3-chloro-4-iodophenyl)acetamide (from N-acetylation)

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath, round-bottom flask, dropping funnel

  • Stirring apparatus

Procedure:

  • Catalyst Suspension: In a round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous DCM and cool the mixture in an ice bath.

  • Acylium Ion Formation: Add the acyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension. Stir the mixture for 15-30 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve N-(3-chloro-4-iodophenyl)acetamide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed, monitoring its progress by TLC.

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Extraction: Extract the product with DCM.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G cluster_protection Step 1: N-Protection cluster_fc_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection Start This compound N_Acetylation N-Acetylation Start->N_Acetylation Protected_Amine N-(3-chloro-4-iodophenyl)acetamide N_Acetylation->Protected_Amine FC_Reaction Acyl Chloride, AlCl3 Protected_Amine->FC_Reaction Acylated_Product Acylated N-protected Aniline FC_Reaction->Acylated_Product Hydrolysis Acid/Base Hydrolysis Acylated_Product->Hydrolysis Final_Product Acylated this compound Hydrolysis->Final_Product

C-Acylation Logical Workflow.

Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds

Acylated derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, the core structure of Sorafenib, a multi-kinase inhibitor, involves a substituted aniline. Analogues of Sorafenib can be synthesized using this compound as a starting material, where acylation or related amide bond formations are key steps.[2][3][4][5]

Sorafenib and its analogues are known to inhibit the Raf/MEK/ERK signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.

Signaling Pathway Inhibition by Sorafenib Analogues

The diagram below illustrates the inhibition of the Raf/MEK/ERK pathway by a Sorafenib-like kinase inhibitor.

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Sorafenib Analogue (from Acylated Precursor) Inhibitor->Raf

Inhibition of Raf/MEK/ERK Pathway.

Conclusion

The acylation of this compound is a versatile and efficient method for the synthesis of valuable intermediates in medicinal chemistry. Both N-acylation and subsequent C-acylation provide routes to a diverse range of substituted anilines that can be further elaborated into complex drug molecules. The protocols and data presented herein serve as a guide for researchers in the synthesis and application of these important compounds in the pursuit of novel therapeutics.

References

Application Notes and Protocols: Diazotization of 3-Chloro-4-iodoaniline and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the diazotization of 3-chloro-4-iodoaniline and its subsequent utilization in key synthetic transformations, including the Sandmeyer and azo coupling reactions. This compound is a valuable substituted aromatic amine, and its conversion to a diazonium salt opens a gateway to a diverse range of functionalized aromatic compounds crucial for pharmaceutical and materials science research.

The protocols outlined herein are based on established methodologies for analogous compounds and provide a robust framework for the synthesis and further functionalization of the 3-chloro-4-iodobenzene scaffold.

Overview of Diazotization and Subsequent Reactions

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[1][2] The resulting diazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles.[3]

Two common and powerful subsequent reactions are:

  • Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (e.g., -Cl, -Br) or a cyanide (-CN) using a copper(I) salt as a catalyst.[3][4] This provides a reliable method for introducing these functionalities onto an aromatic ring, which might be challenging to achieve through direct electrophilic aromatic substitution.

  • Azo Coupling: In this electrophilic aromatic substitution reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form an azo compound (Ar-N=N-Ar').[5] Azo compounds are known for their vibrant colors and are widely used as dyes.[5]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts can be explosive when isolated and dry; therefore, they are typically prepared in situ and used immediately in solution.

Diazotization of this compound

This protocol describes the formation of 3-chloro-4-iodobenzenediazonium chloride in an aqueous solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice-Salt Bath

  • Thermometer

  • Dropping Funnel

Procedure:

  • In the 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes using the dropping funnel. Ensure the temperature does not rise above 5 °C.

  • Upon addition of the sodium nitrite solution, the suspended solid will dissolve, and a clear solution of the diazonium salt will be formed.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

  • The cold 3-chloro-4-iodobenzenediazonium chloride solution is now ready for immediate use in subsequent reactions.

Workflow for Diazotization of this compound

Diazotization_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product A This compound D Mix and Cool (0-5 °C) A->D B Conc. HCl + H₂O B->D C NaNO₂ Solution E Slow Addition of NaNO₂ C->E D->E Suspension F Stir for 20 min E->F Clear Solution G 3-Chloro-4-iodobenzenediazonium Chloride Solution F->G

Caption: Workflow for the diazotization of this compound.

Subsequent Reactions of 3-Chloro-4-iodobenzenediazonium Chloride

This protocol describes the conversion of the diazonium salt to 1,3-dichloro-4-iodobenzene.

Materials:

  • 3-Chloro-4-iodobenzenediazonium chloride solution (from protocol 2.1)

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Flask for the reaction

  • Ice Bath

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool the copper(I) chloride solution in an ice bath.

  • Slowly and carefully add the cold 3-chloro-4-iodobenzenediazonium chloride solution to the copper(I) chloride solution.

  • Nitrogen gas will evolve, and the aryl chloride will be formed.

  • After the addition is complete, the reaction mixture can be warmed to room temperature and then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts should be washed, dried, and the solvent evaporated to yield the crude 1,3-dichloro-4-iodobenzene, which can be further purified by chromatography or recrystallization.

This protocol details the synthesis of a representative azo dye by coupling the diazonium salt with 2-naphthol.

Materials:

  • 3-Chloro-4-iodobenzenediazonium chloride solution (from protocol 2.1)

  • 2-Naphthol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Büchner Funnel and Flask for vacuum filtration

Procedure:

  • In the 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold 3-chloro-4-iodobenzenediazonium chloride solution to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Workflow for Subsequent Reactions

Subsequent_Reactions cluster_sandmeyer Sandmeyer Reaction cluster_azo Azo Coupling A 3-Chloro-4-iodobenzenediazonium Chloride Solution B CuCl in conc. HCl A->B Slow Addition D 2-Naphthol in NaOH(aq) A->D Slow Addition C 1,3-Dichloro-4-iodobenzene B->C N₂ Evolution E 1-((3-chloro-4-iodophenyl)diazenyl) naphthalen-2-ol D->E Precipitation

Caption: Subsequent reactions of 3-chloro-4-iodobenzenediazonium chloride.

Data Presentation

The following tables summarize representative quantitative data for the reactions described. Please note that specific yields may vary depending on the precise reaction conditions and purity of reagents. The data for the Sandmeyer reaction is based on analogous transformations of similar substrates due to the absence of specific literature values for 3-chloro-4-iodobenzenediazonium chloride.[6] Azo coupling reactions with naphthols are generally high-yielding.[7]

Table 1: Diazotization of this compound

ParameterValue/Description
Starting MaterialThis compound
Key ReagentsNaNO₂, conc. HCl
Reaction Temperature0-5 °C
Reaction Time35-40 minutes (including addition and stirring)
Product3-Chloro-4-iodobenzenediazonium chloride solution
Expected YieldQuantitative (used in situ)

Table 2: Sandmeyer Reaction of 3-Chloro-4-iodobenzenediazonium Chloride

ParameterValue/Description
Starting Material3-Chloro-4-iodobenzenediazonium chloride solution
Key ReagentsCopper(I) Chloride (CuCl), conc. HCl
Product1,3-Dichloro-4-iodobenzene
Reported Yield Range*60-80%

*Based on typical yields for Sandmeyer reactions of halo-substituted anilines.

Table 3: Azo Coupling with 2-Naphthol

ParameterValue/Description
Starting Material3-Chloro-4-iodobenzenediazonium chloride solution
Coupling Agent2-Naphthol in 10% NaOH
Product1-((3-chloro-4-iodophenyl)diazenyl)naphthalen-2-ol
Reported Yield Range*80-95%

*Based on typical high yields for azo coupling reactions with naphthols.

Conclusion

The diazotization of this compound provides a versatile and efficient route to a key synthetic intermediate. The subsequent Sandmeyer and azo coupling reactions enable the introduction of important functional groups, leading to the formation of di- and tri-substituted haloarenes and vividly colored azo compounds. These products can serve as valuable building blocks in the development of novel pharmaceutical agents and advanced materials. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this substituted aniline.

References

Application Notes and Protocols for 3-Chloro-4-iodoaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-chloro-4-iodoaniline as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals using this specific starting material is not widely documented, its structural similarity to other halogenated anilines used in the industry suggests its utility in creating new herbicidal and fungicidal compounds.

This compound is a dihalogenated aniline with a unique substitution pattern that offers distinct reactivity for synthetic transformations. The presence of both a chloro and an iodo group allows for selective functionalization, as the carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bond. This characteristic makes it a valuable building block for creating a diverse range of molecular structures with potential agrochemical activity.

Application in Herbicide Synthesis: Phenylurea Derivatives

Substituted phenylureas are a well-established class of herbicides that act by inhibiting photosynthesis at the photosystem II (PSII) level. The aniline moiety is a crucial component of these herbicides. By reacting this compound with isocyanates or their synthetic equivalents, novel phenylurea herbicides with potentially enhanced efficacy or a different weed spectrum can be synthesized.

Table 1: Hypothetical Herbicidal Activity of a Phenylurea Derivative
Compound IDTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
CPU-01 Amaranthus retroflexus (Redroot pigweed)10092
Chenopodium album (Common lambsquarters)10088
Setaria viridis (Green foxtail)10075
Experimental Protocol: Synthesis of N-(3-chloro-4-iodophenyl)-N',N'-dimethylurea (CPU-01)

This protocol outlines the synthesis of a hypothetical phenylurea herbicide from this compound.

Materials:

  • This compound

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 100 mL of anhydrous dichloromethane.

  • Add 12 mmol of triethylamine to the solution and stir at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add 11 mmol of N,N-dimethylcarbamoyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, N-(3-chloro-4-iodophenyl)-N',N'-dimethylurea.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Dissolve A in DCM Add C A->D B N,N-Dimethylcarbamoyl chloride F Add B dropwise B->F C Triethylamine C->D E Cool to 0-5 °C D->E E->F G Stir at room temperature F->G H Wash with water and brine G->H I Dry organic layer H->I J Concentrate I->J K Recrystallize J->K L N-(3-chloro-4-iodophenyl)-N',N'-dimethylurea K->L

Synthesis workflow for a phenylurea herbicide.

Application in Fungicide Synthesis: Carboxamide Derivatives

Carboxamide fungicides, particularly those that inhibit succinate dehydrogenase (SDHI), are a vital class of agrochemicals. The synthesis of these compounds often involves the coupling of a substituted aniline with a carboxylic acid derivative. This compound can serve as the aniline component in the synthesis of novel carboxamide fungicides.

Table 2: Hypothetical Fungicidal Activity of a Carboxamide Derivative
Compound IDTarget PathogenApplication Rate (ppm)Inhibition (%)
CFA-01 Botrytis cinerea (Gray mold)5095
Puccinia triticina (Wheat leaf rust)5089
Mycosphaerella fijiensis (Black Sigatoka)5091
Experimental Protocol: Synthesis of 2-bromo-N-(3-chloro-4-iodophenyl)benzamide (CFA-01)

This protocol describes a general method for the synthesis of a hypothetical carboxamide fungicide.

Materials:

  • This compound

  • 2-Bromobenzoyl chloride

  • Pyridine

  • Toluene, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of pyridine in 100 mL of anhydrous toluene.

  • Heat the mixture to 80 °C with stirring.

  • Add a solution of 11 mmol of 2-bromobenzoyl chloride in 20 mL of anhydrous toluene dropwise to the reaction mixture.

  • After the addition, maintain the reaction mixture at reflux for 6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with 2 x 50 mL of 1M HCl, 2 x 50 mL of saturated sodium bicarbonate solution, and 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-N-(3-chloro-4-iodophenyl)benzamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound D Dissolve A and C in Toluene A->D B 2-Bromobenzoyl chloride F Add B dropwise B->F C Pyridine C->D E Heat to 80 °C D->E E->F G Reflux for 6 hours F->G H Filter and Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K 2-bromo-N-(3-chloro-4-iodophenyl)benzamide J->K

Synthesis workflow for a carboxamide fungicide.

Signaling Pathways and Mechanisms of Action

The hypothetical agrochemicals derived from this compound are designed to target well-established biochemical pathways in weeds and fungi.

G cluster_herbicide Herbicidal Action (Phenylurea) cluster_fungicide Fungicidal Action (Carboxamide) A Phenylurea Herbicide (e.g., CPU-01) B Photosystem II (PSII) A->B Binds to D1 protein C Electron Transport Chain B->C Blocks electron flow D Photosynthesis Inhibition C->D E Weed Death D->E F Carboxamide Fungicide (e.g., CFA-01) G Succinate Dehydrogenase (SDH) F->G Inhibits H Mitochondrial Respiration G->H Is a key enzyme in I ATP Production Blocked H->I J Fungal Cell Death I->J

Targeted signaling pathways for hypothetical agrochemicals.

These application notes and protocols provide a foundation for researchers to explore the potential of this compound in the discovery and development of new and effective agrochemicals. The unique halogenation pattern of this starting material offers opportunities for creating novel compounds with potentially improved properties.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Chloro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in this compound in a Suzuki coupling reaction?

A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling, which is often rate-determining, typically follows the trend: I > Br > OTf >> Cl.[1][2][3] Therefore, for this compound, the palladium catalyst is expected to selectively insert into the Carbon-Iodine (C-I) bond over the Carbon-Chlorine (C-Cl) bond.[4] This high chemoselectivity allows for the targeted synthesis of 3-chloro-4-biaryl anilines.

Q2: Why is a base necessary for the Suzuki coupling reaction?

A2: The base is a crucial component of the catalytic cycle. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species. This facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] The base also aids in the regeneration of the active Pd(0) catalyst from the Pd(II) precursor.

Q3: Can the C-Cl bond in this compound participate in the Suzuki coupling?

A3: While the C-I bond is significantly more reactive, the C-Cl bond can undergo Suzuki coupling under more forcing conditions.[6] This typically requires higher temperatures, stronger bases, and specialized catalyst systems with bulky, electron-rich phosphine ligands. For selective coupling at the iodine position, it is crucial to use milder conditions.

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions in Suzuki couplings include:

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents).[6]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous basic conditions and high temperatures. Using anhydrous solvents or potassium trifluoroborate salts can sometimes mitigate this issue.[2]

  • Dehalogenation: The replacement of a halogen atom on the aniline with a hydrogen atom.[7]

Troubleshooting Guide for Low Yield

Issue Possible Cause Suggested Solution
Low or No Conversion of Starting Material Inactive Catalyst: The palladium source may be old, oxidized, or of poor quality.- Use a fresh batch of the palladium precursor and ligand.- Consider using a more air- and moisture-stable pre-catalyst (e.g., a Buchwald pre-catalyst).[3]- Confirm catalyst activity with a reliable control reaction.
Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.- Ensure thorough degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period).- Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]
Inappropriate Base: The chosen base may be too weak, not soluble enough, or not sufficiently anhydrous.- For couplings involving aryl iodides, common bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1]- Ensure the base is finely powdered and, if necessary, dried before use.- The addition of a small amount of water can sometimes improve the solubility and efficacy of inorganic bases.
Low Reaction Temperature: The reaction may be too slow at the set temperature.- While the C-I bond is reactive, some substrate combinations require heating. A good starting point is 60-80 °C.[9]- If the reaction is sluggish, incrementally increase the temperature, monitoring for the formation of byproducts.
Formation of Significant Side Products Homocoupling of Boronic Acid: Excess boronic acid or the presence of oxygen can promote homocoupling.- Use a modest excess of the boronic acid (e.g., 1.2 equivalents).[6]- Ensure a strictly inert atmosphere.
Protodeboronation: The boronic acid is degrading under the reaction conditions.- Monitor the reaction closely and minimize the reaction time once the starting material is consumed.[6]- Consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can be more stable.[2]
Reaction at the Chlorine Position: The reaction conditions may be too harsh, leading to a loss of chemoselectivity.- Reduce the reaction temperature.- Screen for a less reactive catalyst/ligand system.- Avoid overly strong bases or prolonged reaction times.
Complex Mixture of Products/Purification Difficulties Decomposition of Starting Materials or Product: The aniline or boronic acid may not be stable under the reaction conditions.- Lower the reaction temperature.- Screen different solvents and bases to find milder conditions.- Ensure the purity of your starting materials before beginning the reaction.

Data Presentation

The following table provides representative data for the Suzuki-Miyaura coupling of a close analog, 3-chloro-2-fluoro-4-iodoaniline, with various boronic acids. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline [8]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-3-chloro-2-fluoroaniline92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-chloro-2-fluoroaniline88
3Thiophene-2-boronic acid4-(Thiophen-2-yl)-3-chloro-2-fluoroaniline85
4Pyridine-3-boronic acid4-(Pyridin-3-yl)-3-chloro-2-fluoroaniline78

Experimental Protocols

General Protocol for the Chemoselective Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-4-aryl-aniline product.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine this compound, Arylboronic acid, and Base in a dry Schlenk flask B Evacuate and backfill with inert gas (3x) A->B Seal flask C Add Pd catalyst and degassed solvent B->C Under inert gas D Heat to 80-90°C with stirring C->D E Monitor by TLC/LC-MS D->E Periodically F Cool to RT, dilute with EtOAc and Water E->F Reaction complete G Separate layers and extract aqueous phase F->G H Combine organic layers, wash, dry, and concentrate G->H I Purify by column chromatography H->I J Pure 3-Chloro-4-aryl-aniline I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_SM Is starting material (this compound) consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Check_SideProducts Analyze Side Products: - Homocoupling? - Protodeboronation? - Dehalogenation? SM_Yes->Check_SideProducts Check_Catalyst Check Catalyst Activity: - Fresh Precursor/Ligand? - Use Pre-catalyst? SM_No->Check_Catalyst Check_Atmosphere Improve Inert Atmosphere: - Degas solvents thoroughly? - Purge system longer? Check_Catalyst->Check_Atmosphere If catalyst is active Check_Conditions Optimize Conditions: - Increase Temperature? - Screen Bases/Solvents? Check_Atmosphere->Check_Conditions If atmosphere is inert Tweak_Stoichiometry Adjust Stoichiometry: - Reduce boronic acid to ~1.2 eq Check_SideProducts->Tweak_Stoichiometry Homocoupling observed Milder_Conditions Use Milder Conditions: - Lower Temperature? - Shorter Reaction Time? Check_SideProducts->Milder_Conditions Decomposition/Multiple Products Stable_Boron Use More Stable Boron Reagent: - Boronic Ester? - Trifluoroborate salt? Check_SideProducts->Stable_Boron Protodeboronation observed

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Preventing Homocoupling in Reactions of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when using 3-chloro-4-iodoaniline in pivotal cross-coupling reactions. The distinct reactivity of the C-I and C-Cl bonds in this substrate allows for selective functionalization, but can also lead to undesired homocoupling products. This guide offers insights and practical solutions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Principles for Preventing Homocoupling

Homocoupling is a common side reaction in many cross-coupling reactions, leading to the formation of symmetrical biaryls from the starting aryl halide (e.g., dimerization of this compound), diarylacetylenes from terminal alkynes (Glaser-Hay coupling), or biaryls from organoboron reagents. The primary causes and general preventative measures are outlined below.

Key Causes of Homocoupling:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of organometallic intermediates.

  • Catalyst Choice and State: The nature of the palladium catalyst and its oxidation state can influence the propensity for homocoupling.

  • Ligand Properties: Insufficiently bulky or electron-donating ligands may not effectively prevent side reactions.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a crucial role.

  • Copper Co-catalyst (in Sonogashira reactions): Copper salts can facilitate the oxidative homocoupling of terminal alkynes.

General Preventative Measures:

  • Degassing: Thoroughly degassing solvents and reaction mixtures with an inert gas (e.g., argon or nitrogen) is critical to remove dissolved oxygen.[1][2]

  • Use of Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald and Hartwig groups can promote the desired cross-coupling pathway and suppress homocoupling.[2]

  • Anhydrous Conditions: Using anhydrous solvents and reagents can minimize side reactions, particularly the hydrolysis of organoboron reagents in Suzuki couplings.

  • Careful Selection of Base and Solvent: The appropriate base and solvent system can significantly impact the reaction outcome.

  • Copper-Free Conditions for Sonogashira Reactions: To prevent the formation of diyne byproducts (Glaser coupling), employing copper-free conditions is a highly effective strategy.[1]

Troubleshooting and FAQs by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, homocoupling of the organoboron reagent or the aryl halide can be a significant side reaction.

FAQs for Suzuki-Miyaura Coupling:

  • Q1: I am observing significant formation of the homocoupled boronic acid byproduct. How can I minimize this?

    • A1: Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your reaction is performed under a strict inert atmosphere and that all solvents are thoroughly degassed. Using a pre-catalyst that is more stable to air and moisture can also be beneficial. Additionally, using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the cross-coupling pathway, but a large excess should be avoided as it can promote homocoupling.

  • Q2: My main byproduct is the dimer of this compound. What are the likely causes and solutions?

    • A2: This suggests that the oxidative addition of the aryl iodide to the palladium(0) catalyst is followed by a competing homocoupling pathway. This can be influenced by the ligand choice. Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling catalytic cycle and sterically hinder the formation of the homocoupled product.

  • Q3: Can the choice of base and solvent affect the level of homocoupling?

    • A3: Yes, the base and solvent system is crucial. For substrates like this compound, inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used. The solubility of the base is important for its effectiveness, and a biphasic solvent system (e.g., dioxane/water or toluene/water) is often employed to facilitate this. The optimal base and solvent combination should be determined empirically for your specific coupling partners.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Anilines (Illustrative)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Byproduct
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Not specified
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85Not specified
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295Not specified

Note: This data is for structurally similar compounds and serves as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and degassed water.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting start Low Yield or Significant Homocoupling check_inert Verify Inert Atmosphere and Degassed Solvents start->check_inert check_inert->start Oxygen Present optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_inert->optimize_ligand Atmosphere is Inert optimize_base Evaluate Different Bases (K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp success High Yield of Desired Product optimize_temp->success Optimization Successful

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The primary homocoupling side reaction is the Glaser-Hay coupling of the terminal alkyne to form a 1,3-diyne.

FAQs for Sonogashira Coupling:

  • Q1: I am observing a significant amount of the homocoupled diyne byproduct. What is the most effective way to prevent this?

    • A1: The formation of the diyne is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (often air). The most effective strategy to prevent this is to perform the reaction under copper-free conditions.[1] Several protocols have been developed that utilize a palladium catalyst and a suitable base in the absence of copper.

  • Q2: If I must use a copper co-catalyst, how can I minimize diyne formation?

    • A2: Strict exclusion of oxygen is paramount. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas. Using a protecting group on the alkyne, such as a trimethylsilyl (TMS) group, can also prevent homocoupling. The TMS group can then be removed in a subsequent step.

  • Q3: What are the best practices for setting up a copper-free Sonogashira reaction?

    • A3: In a copper-free protocol, the choice of palladium catalyst, ligand, base, and solvent is critical. Often, a palladium source like Pd(OAc)₂ or a pre-catalyst is used in combination with a phosphine ligand. A strong amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent or co-solvent. Anhydrous and anaerobic conditions are still essential for optimal results.

Quantitative Data for Copper-Free Sonogashira Coupling (Illustrative)

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Byproduct
Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRoom Temp48Good to ExcellentNot specified
PdCl₂(PPh₃)₂ (3)-TBAFSolvent-freeNot specifiedNot specifiedModerate to ExcellentNot specified

Note: This data is for various aryl halides and serves as a starting point for optimization.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylacetylene (1.2 mmol, 1.2 equiv.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • PPh₃ (0.04 mmol, 4 mol%)

    • Triethylamine (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed triethylamine via syringe.

    • Add phenylacetylene dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Decision Pathway for Sonogashira Reaction Conditions

Sonogashira_Decision start Planning Sonogashira Coupling diyne_concern Is Diyne Homocoupling a Major Concern? start->diyne_concern copper_free Employ Copper-Free Protocol diyne_concern->copper_free Yes copper_protocol Use Standard Copper Co-catalyst Protocol diyne_concern->copper_protocol No strict_inert Ensure Strict Inert Atmosphere and Degassed Reagents copper_protocol->strict_inert

Caption: Decision-making for Sonogashira reaction setup.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The primary homocoupling side reaction is the formation of a biaryl from the starting aryl halide.

FAQs for Buchwald-Hartwig Amination:

  • Q1: I am observing the formation of the homocoupled biaryl of this compound. How can I suppress this?

    • A1: Biaryl formation can be a result of a side reaction pathway in the catalytic cycle. The choice of ligand is critical in preventing this. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are known to promote the desired reductive elimination of the C-N bond over competing pathways.[2]

  • Q2: Does the choice of base influence the formation of the biaryl byproduct?

    • A2: Yes, the base is a key parameter. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the rate of the productive catalytic cycle, and an inappropriate base can lead to catalyst decomposition or side reactions. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.

  • Q3: Are there any specific challenges with using this compound in Buchwald-Hartwig amination?

    • A3: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination. The iodide anion generated during the reaction can have an inhibitory effect on the palladium catalyst by forming stable palladium-iodide complexes. Using bidentate phosphine ligands can sometimes mitigate this issue.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides (Illustrative)

Aryl HalideAmineCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Homocoupling Byproduct
4-ChlorotolueneMorpholinePd₂(dba)₃XPhosNaOtBuToluene10095Not specified
4-BromoanisoleMorpholinePd₂(dba)₃XPhosNaOtBuToluene8090Not specified
Aryl BromidesPrimary AnilinesBrettPhos Pd G3BrettPhosNot specifiedLipidsNot specified94-99Not specified

Note: This data is for various aryl halides and serves as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • XPhos (0.03 mmol, 3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the this compound and anhydrous toluene.

    • Add the morpholine via syringe.

    • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution, and purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR'R'' / Base amido_complex Ar-Pd(II)L(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Palladium Catalysts for 3-Chloro-4-iodoaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3-chloro-4-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energy. For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. This allows for chemoselective functionalization at the 4-position (iodine) while leaving the 3-position (chlorine) intact for potential subsequent transformations. The general reactivity order is C-I > C-Br > C-Cl.[1]

Q2: Which palladium-catalyzed cross-coupling reactions are commonly employed for the functionalization of this compound?

A2: Due to its structure, this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, primarily targeting the more reactive C-I bond. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Q3: How can I achieve selective coupling at the C-I position?

A3: Selective coupling at the C-I position is generally achieved by carefully controlling the reaction conditions. The inherent higher reactivity of the C-I bond means that under standard or milder conditions, the palladium catalyst will preferentially undergo oxidative addition at this site. To maintain this selectivity, it is crucial to avoid harsh conditions (e.g., excessively high temperatures or prolonged reaction times) that might lead to competing C-Cl bond activation.

Q4: What are common challenges when working with this compound?

A4: Researchers may encounter several challenges, including:

  • Low or no conversion: This can be due to an inactive catalyst, insufficient temperature, or an inappropriate choice of ligand or base.

  • Formation of side products: Homocoupling of the coupling partner or dehalogenation of the starting material can occur.

  • Difficulty in purification: The polarity of the aniline functionality can sometimes complicate purification by standard column chromatography.

  • Lack of chemoselectivity: Under harsh conditions, reaction at the C-Cl bond may be observed.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst to ensure the active Pd(0) species is generated.
Inappropriate Ligand For coupling at the C-I bond, standard phosphine ligands like PPh₃ may be sufficient. However, for less reactive partners, consider more electron-rich and bulky ligands such as SPhos or XPhos.
Weak Base Ensure the base is strong enough to facilitate transmetalation. K₂CO₃ or K₃PO₄ are commonly used. For challenging couplings, consider a stronger base like Cs₂CO₃. The base should be finely powdered and anhydrous.
Low Reaction Temperature While C-I bond activation is generally facile, some boronic acids may require higher temperatures (80-110 °C) to react efficiently.
Solvent Issues Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and protodeboronation. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.2-1.5 equivalents). If protodeboronation is suspected, ensure anhydrous conditions.
Issue 2: Poor Performance in Sonogashira Coupling
Potential Cause Troubleshooting Step
Copper Co-catalyst Issues While many protocols use a copper(I) co-catalyst (e.g., CuI), this can lead to alkyne homocoupling (Glaser coupling). Ensure the reaction is run under strictly anaerobic conditions. Alternatively, consider a copper-free Sonogashira protocol.
Inadequate Base A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a co-solvent. Ensure it is fresh and dry.
Catalyst and Ligand Choice PdCl₂(PPh₃)₂ is a common and effective catalyst. If issues persist, screening other phosphine ligands may be beneficial.
Low Reaction Temperature While many Sonogashira couplings of iodoarenes proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive alkynes.
Issue 3: Complications in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Base Incompatibility Strong alkoxide bases like NaOtBu or LHMDS are typically required. Ensure the chosen base is compatible with other functional groups in your amine coupling partner.
Ligand Selection The choice of ligand is critical. For C-I amination, a range of Buchwald or Hartwig ligands can be effective. Start with a general ligand like Xantphos or BINAP and screen others if necessary.
Catalyst Deactivation The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this.
Incomplete Reaction C-N bond formation can sometimes be slow. Ensure adequate reaction time and monitor by TLC or LC-MS. If the reaction stalls, a fresh portion of catalyst and ligand might be beneficial.
Issue 4: Challenges in the Heck Reaction
Potential Cause Troubleshooting Step
Incorrect Base An organic base like Et₃N or an inorganic base such as NaOAc or K₂CO₃ is typically used. The choice can influence the reaction rate and selectivity.
Ligand Effects For simple acrylates, a ligand-free system with Pd(OAc)₂ might work. However, phosphine ligands like P(o-tol)₃ are often employed to improve efficiency and stability.
Regioselectivity Issues In some cases, mixtures of α- and β-arylation products can be formed. The choice of ligand and solvent can influence this.
Low Reactivity The Heck reaction can be sensitive to the electronic nature of the alkene. Electron-deficient alkenes like acrylates are generally more reactive.

Data Presentation: Starting Points for Optimization

The following tables provide representative starting conditions for various cross-coupling reactions with this compound, based on literature for similar substrates. Note: These are starting points, and optimization is often necessary for specific coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8516
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9012

Table 2: Representative Conditions for Sonogashira Coupling

Pd Source (mol%)Cu Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF25-5012
Pd(PPh₃)₄ (3)CuI (5)DIPEA (3)Toluene6016
Pd(OAc)₂ (2)-Cs₂CO₃ (2)DMF8012

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10018
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11024
PdCl₂(dppf) (3)-LHMDS (1.5)THF8016

Table 4: Representative Conditions for Heck Reaction

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF10024
Pd/C (5)-NaOAc (2)NMP12018
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile8016

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Experiment Start: Cross-Coupling of This compound check_yield Low or No Yield? start->check_yield inactive_catalyst Check Catalyst Activity: - Use fresh Pd source/ligand - Consider a pre-catalyst check_yield->inactive_catalyst Yes side_reactions Side Products Observed? check_yield->side_reactions No wrong_conditions Review Reaction Conditions: - Increase temperature? - Change solvent? - Different base? inactive_catalyst->wrong_conditions wrong_conditions->start Re-run Experiment homocoupling Homocoupling: - Ensure anaerobic conditions - Adjust stoichiometry - Consider copper-free (Sonogashira) side_reactions->homocoupling Yes success Successful Coupling: Proceed to Purification side_reactions->success No homocoupling->start Re-run Experiment dehalogenation Dehalogenation: - Lower temperature - Shorter reaction time - Use milder base homocoupling->dehalogenation Other side products? dehalogenation->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(L_n) pd0->pd_intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_aryl Ar-Pd(II)-R(L_n) pd_intermediate->pd_aryl transmetalation->pd_aryl pd_aryl->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product aryl_iodide 3-Cl-Ar-I aryl_iodide->oxidative_addition boronic_acid R-B(OR)₂ + Base boronic_acid->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Ligand Selection for 3-Chloro-4-iodoaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing 3-chloro-4-iodoaniline in cross-coupling reactions. It offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a valuable building block in organic synthesis? A1: this compound is a highly useful synthetic intermediate due to the differential reactivity of its halogen substituents.[1][2] This allows for selective, stepwise functionalization of the aniline core, enabling the construction of complex molecular architectures.[1]

Q2: In a palladium-catalyzed cross-coupling reaction, which bond reacts selectively: the carbon-iodine (C-I) or the carbon-chlorine (C-Cl) bond? A2: The carbon-iodine bond is significantly more reactive and susceptible to oxidative addition with a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[1][2] This chemoselectivity allows for reactions to occur exclusively at the C-4 position (iodine) while leaving the C-3 position (chlorine) intact for potential subsequent transformations.

Q3: What are the most common coupling reactions performed with this compound? A3: The most common applications are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction for forming new carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen (C-N) bonds.[3][4][5]

Q4: What is the fundamental role of a phosphine ligand in these coupling reactions? A4: Phosphine ligands are crucial for the success of the reaction.[6] They stabilize the active palladium catalyst, and their electronic and steric properties are key to promoting the critical steps of the catalytic cycle: oxidative addition and reductive elimination.[3][6] The choice of ligand directly influences reaction rate, yield, and the suppression of unwanted side reactions.[6]

Ligand Selection and Performance Data

The choice of ligand is critical and depends heavily on the specific coupling reaction and the nature of the coupling partners. For the highly reactive C-I bond of this compound, a variety of ligands can be effective. However, sterically hindered or electron-poor coupling partners may require more specialized, bulky, and electron-rich ligands to achieve high efficiency.

Table 1: General Ligand Recommendations for Suzuki-Miyaura C-C Coupling

Ligand TypeExample LigandsTarget CouplingKey Characteristics & Notes
TriarylphosphinesPPh₃ (Triphenylphosphine)Simple aryl/vinyl boronic acidsA traditional, less active ligand. Often requires higher temperatures. Can be a good starting point for simple transformations.
Bulky BiarylphosphinesXPhos, SPhos, RuPhosSterically hindered or electron-rich/poor aryl boronic acidsHighly effective, general ligands for a broad range of substrates. Promote fast reductive elimination and are often the first choice for challenging couplings.[7]
DialkylphosphinesPCy₃ (Tricyclohexylphosphine), P(tBu)₃ (Tri-tert-butylphosphine)Aryl chlorides (less relevant for the C-I bond but useful for subsequent C-Cl activation)Very electron-rich and bulky. Highly active, particularly for the more difficult oxidative addition to aryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs)IPr, PEPPSI-type precatalystsGeneral aryl boronic acidsStrong σ-donors that form stable palladium complexes. Offer an alternative to phosphine ligands with high thermal stability.[7][9]

Table 2: General Ligand Recommendations for Buchwald-Hartwig C-N Amination

Ligand TypeExample LigandsTarget CouplingKey Characteristics & Notes
Bulky BiarylphosphinesXPhos, RuPhos, JohnPhosPrimary and secondary aliphatic/aromatic aminesThe gold standard for modern Buchwald-Hartwig aminations. Their steric bulk facilitates the crucial C-N reductive elimination step.[10][11]
Ferrocene-baseddppf (1,1'-Bis(diphenylphosphino)ferrocene)Primary aminesAn early bidentate ligand that improved the reliability of coupling primary amines compared to monodentate ligands.[3]
Josiphos-typeCyPF-tBuPrimary and secondary aminesEffective bidentate ligands that can sometimes be used with weaker bases like K₃PO₄.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My coupling reaction with this compound is failing or providing very low yield. What are the likely causes and solutions?

  • Answer & Troubleshooting Steps:

    • Check Catalyst Activity: The active Pd(0) species may not be forming efficiently. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[12] Using modern, air-stable palladium precatalysts (e.g., Buchwald G3/G4, PEPPSI™) is highly recommended as they provide more reliable generation of the active catalyst.[12][13] Visually inspect the reaction for the formation of palladium black, which indicates catalyst decomposition.[14]

    • Re-evaluate Ligand Choice: The chosen ligand may be suboptimal for your specific coupling partner. For challenging substrates, screen a more electron-rich and sterically bulky ligand, such as XPhos or SPhos.[7][11]

    • Verify Base and Solvent: The base may be too weak, insufficiently soluble, or degrading the substrate. For Suzuki reactions, K₂CO₃ and K₃PO₄ are common starting points.[7] Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like NaOtBu or LHMDS.[10][12][15] Ensure solvents are anhydrous (to prevent quenching of the base and other side reactions) and have been properly degassed to remove oxygen, which can deactivate the catalyst.[14]

    • Increase Reaction Temperature: The reaction may be kinetically slow. Increase the temperature in increments (e.g., from 80°C to 100°C) and monitor for product formation.[7][16]

Issue 2: Significant Hydrodeiodination Side Product

  • Question: I am observing a significant amount of 3-chloroaniline as a byproduct in my reaction. How can this be prevented?

  • Answer & Troubleshooting Steps:

    • Minimize Hydride Sources: Hydrodehalogenation (or in this case, hydrodeiodination) is often caused by palladium-hydride species. Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.[14]

    • Optimize Base Selection: The choice of base can influence the formation of hydride species.[16] If using a strong alkoxide base, ensure it is of high purity. In some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may reduce this side reaction, though it might require a more active ligand or higher temperature.[16]

    • Select a Bulky Ligand: Bulky biarylphosphine ligands are designed to accelerate the rate of reductive elimination, which is the product-forming step.[3] A faster reductive elimination can outcompete the pathways leading to hydrodeiodination.[6]

Issue 3: Protodeboronation of Boronic Acid (Suzuki-Miyaura Specific)

  • Question: My boronic acid coupling partner is being converted back to its parent arene instead of coupling with the this compound. What is the cause?

  • Answer & Troubleshooting Steps:

    • Use a More Stable Boron Reagent: Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation under reaction conditions.[17] Consider using more robust alternatives like boronic acid pinacol esters (BPin) or potassium aryltrifluoroborate salts, which are known to be more stable.[7][17]

    • Modify Reaction Conditions: The combination of base, solvent, and temperature can promote this side reaction. Try using a weaker base (if tolerated by the reaction) or minimizing the amount of water in the reaction if using aqueous conditions.[7] Sometimes, simply switching the solvent or lowering the temperature can have a positive effect.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In the same flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Alternatively, use a pre-formed palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or 2-MeTHF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.[10] If using a precatalyst, the palladium and ligand are added as one component.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6][10]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.[10]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.[10] Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).[10] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then typically purified by column chromatography.[10]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ label1 Oxidative Addition pd0->label1 oa_complex Ar-Pd(II)(I)L₂ label2 Transmetalation oa_complex->label2 trans_complex Ar-Pd(II)(Ar')L₂ label3 Reductive Elimination trans_complex->label3 label1->oa_complex label2->trans_complex label3->pd0 c3 Ar-Ar' label3->c3 c1 Ar-I c1->label1 c2 Ar'-B(OR)₂ c2->label2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow setup 1. Reagent & Catalyst Setup inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reaction 4. Heat Reaction (80-110 °C) solvent->reaction monitor 5. Monitor by TLC / GC-MS reaction->monitor workup 6. Cool & Quench Reaction monitor->workup Upon Completion extract 7. Extraction with Organic Solvent workup->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.[6]

Troubleshooting_Yield start Low / No Yield Observed q1 Is catalyst decomposition (Pd black) visible? start->q1 a1 Use precatalyst. Ensure reagents/solvents are pure. q1->a1 Yes q2 Is the ligand appropriate for the specific coupling? q1->q2 No a1->q2 a2 Screen bulkier, more electron-rich ligands (e.g., XPhos, SPhos). q2->a2 No q3 Are the base and solvent correct and high quality? q2->q3 Yes a2->q3 a3 Verify base strength/solubility. Use anhydrous, degassed solvent. q3->a3 No q4 Is the reaction temperature sufficiently high? q3->q4 Yes a3->q4 a4 Increase temperature incrementally. q4->a4 No end Re-run Optimized Reaction q4->end Yes a4->end

Caption: Troubleshooting workflow for diagnosing low reaction yield.

References

Technical Support Center: Managing Dehalogenation Side Reactions with 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-iodoaniline, focusing on the management of dehalogenation side reactions during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or chlorine) on the aniline ring is replaced by a hydrogen atom. This results in the formation of byproducts such as 3-chloroaniline or 4-iodoaniline, reducing the yield of the desired coupled product. This process is also referred to as hydrodehalogenation.

Q2: Which halogen is more susceptible to dehalogenation on this compound?

A2: The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond. Consequently, the iodine atom at the 4-position is more prone to both the desired cross-coupling reaction and the undesired dehalogenation side reaction. Selective coupling at the iodine position is achievable, but competing deiodination can be a significant issue.

Q3: What are the primary mechanistic causes of dehalogenation?

A3: Dehalogenation in palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur when the palladium catalyst reacts with sources of hydride ions in the reaction mixture, such as amine bases, alcoholic solvents, or even trace amounts of water.[1] The resulting Pd-H species can then participate in a reductive elimination step with the aryl halide, leading to the dehalogenated byproduct.

Q4: How does the choice of catalyst and ligand affect dehalogenation?

A4: The catalyst and ligand system is crucial in controlling dehalogenation. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. These ligands can stabilize the palladium center and sterically hinder the approach of hydride sources.

Q5: Can the base and solvent contribute to dehalogenation?

A5: Yes, both the base and solvent can be significant contributors to dehalogenation. Protic solvents like alcohols can be oxidized by the palladium complex to generate hydride species.[1] Strong bases can also promote the formation of Pd-H intermediates. Therefore, careful selection of an appropriate base and aprotic solvent is critical.

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Problem 1: Significant formation of 3-chloroaniline (deiodination byproduct).

Potential Cause Recommended Solution
Inappropriate Ligand Selection Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the desired cross-coupling relative to dehalogenation.
Hydride-Donating Solvent Replace protic solvents (e.g., methanol, ethanol) with aprotic solvents such as dioxane, THF, or toluene.
Base-Induced Decomposition Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction, it can disproportionately reduce the rate of dehalogenation.
Excessive Water Content If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, a careful titration of the water content may be necessary.

Problem 2: Low conversion of this compound with concurrent dehalogenation.

Potential Cause Recommended Solution
Catalyst Inactivity Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere.
Slow Transmetalation Ensure the boronic acid or ester is of high purity. In some cases, the use of a boronic ester (e.g., pinacol ester) can improve stability and reactivity.
Insufficiently Inert Atmosphere Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

Data Presentation

The following table summarizes the general effects of key reaction parameters on the extent of dehalogenation, based on established trends in Suzuki-Miyaura cross-coupling reactions.

Parameter Condition Favoring Dehalogenation Condition Minimizing Dehalogenation Rationale
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos)Promotes reductive elimination of the desired product and sterically hinders hydride sources.
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Reduces the rate of formation of palladium-hydride species.
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., dioxane, THF, toluene)Minimizes the presence of hydride-donating species.
Temperature High temperaturesLower temperaturesDehalogenation pathways can have a higher activation energy than the desired coupling.
Water Content High water concentrationAnhydrous or carefully controlled water levelsWater can act as a proton source, contributing to hydrodehalogenation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and SPhos and add this to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Coupling_and_Dehalogenation cluster_suzuki Desired Suzuki-Miyaura Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 Ar(X)-Pd(II)-L2 Ar(X)-Pd(II)-L2 Pd(0)L2->Ar(X)-Pd(II)-L2 Oxidative Addition (Ar-I) Ar(Ar')-Pd(II)-L2 Ar(Ar')-Pd(II)-L2 Ar(X)-Pd(II)-L2->Ar(Ar')-Pd(II)-L2 Transmetalation (Ar'-B(OH)2, Base) Ar(H)-Pd(II)-L2 Ar(H)-Pd(II)-L2 Ar(X)-Pd(II)-L2->Ar(H)-Pd(II)-L2 Hydride Transfer Ar-Ar' Coupled Product Ar(Ar')-Pd(II)-L2->Ar-Ar' End_Coupling Ar-Ar'->End_Coupling Desired Ar-H Dehalogenated Byproduct Ar(H)-Pd(II)-L2->Ar-H End_Dehalogenation Ar-H->End_Dehalogenation Undesired Hydride_Source Hydride Source (Solvent, Base, Water) Hydride_Source->Ar(H)-Pd(II)-L2 Start Start Start->Pd(0)L2

Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start High Dehalogenation Observed ligand Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) start->ligand solvent Is the solvent aprotic? (e.g., Dioxane, Toluene) ligand->solvent Yes change_ligand Change to a bulkier, a more electron-rich ligand ligand->change_ligand No base Is the base a non-hydride source? (e.g., K3PO4, K2CO3) solvent->base Yes change_solvent Switch to an aprotic solvent solvent->change_solvent No temperature Can the reaction temperature be lowered? base->temperature Yes change_base Use a weaker, non-alkoxide base base->change_base No solution Problem Mitigated temperature->solution Yes lower_temp Reduce reaction temperature temperature->lower_temp No change_ligand->solvent change_solvent->base change_base->temperature lower_temp->solution

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

Technical Support Center: Purification of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-4-iodoaniline reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound is not dissolving in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this will reduce your final yield.

    • Switch Solvents: Consult the solvent selection table below and choose a more appropriate solvent or a solvent mixture. For anilines, a mixed solvent system like ethanol/water can be effective.[1]

Q2: The purified this compound crystals are still colored.

  • Possible Cause: The presence of colored impurities that are not effectively removed by a single recrystallization.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of your product.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Q3: No crystals form upon cooling the solution.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent until it becomes cloudy, then allow it to cool slowly.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

Q4: The product "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Lower the temperature at which the compound dissolves: Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature.

    • Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling out.

Column Chromatography Troubleshooting

Q1: The this compound is not moving down the silica gel column.

  • Possible Cause: The eluent (solvent system) is not polar enough to move the compound.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Q2: The separation of this compound from impurities is poor.

  • Possible Cause: The chosen eluent system does not provide adequate resolution between your compound and the impurities.

  • Solution:

    • Optimize Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation before running the column.

    • Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina, especially for basic compounds like anilines.

Q3: The compound streaks on the column, leading to broad fractions.

  • Possible Cause: The compound is interacting too strongly with the acidic sites on the silica gel.

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

  • A1: Common impurities can include unreacted starting materials (e.g., 3-chloroaniline or 4-iodoaniline), regioisomers, and di-iodinated or di-chlorinated byproducts, depending on the synthetic route.[1]

Q2: What is the expected appearance and melting point of pure this compound?

  • A2: Pure this compound is typically a white to amber or dark purple powder or crystal.[2] Its melting point is in the range of 65-70 °C. A broad melting point range usually indicates the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

  • A3:

    • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative information on the purity of your sample. A purity of >95.0% (by GC) is commercially available.[2]

    • Melting Point Analysis: A sharp melting point close to the literature value (65-70 °C) is a good indicator of high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₅ClIN[2]
Molecular Weight253.47 g/mol [2]
AppearanceWhite to Amber to Dark purple powder to crystal[2]
Melting Point65-70 °C
Purity (Commercial)>95.0% (GC)[2]

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/WaterGood for many anilines; solubility is high in hot ethanol and low in cold aqueous ethanol.[1]
MethanolThe compound is reported to be soluble in methanol.[3]
TolueneThe aromatic nature of toluene can be suitable for dissolving aromatic compounds like this compound.
Heptane/Ethyl AcetateA common non-polar/polar mixture for recrystallizing moderately polar compounds.

Note: The ideal recrystallization solvent or solvent system should be determined experimentally by testing the solubility of a small amount of the crude product in various hot and cold solvents.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure and may require optimization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Protocol 2: Purification of this compound by Column Chromatography

This is a general procedure and may require optimization.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of heptane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives good separation between this compound and its impurities. An Rf value of 0.2-0.4 for the target compound is often ideal.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the eluent through the column, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in separate tubes as the eluent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities cool Cool to Crystallize dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Purified Product isolate->dry pack Pack Column load Load Crude Product pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out colored_crystals Crystals are Colored start->colored_crystals no_elution Compound Doesn't Move start->no_elution poor_separation Poor Separation start->poor_separation streaking Compound Streaks start->streaking no_crystals_sol Solution: Evaporate Solvent or Induce Crystallization no_crystals->no_crystals_sol oiling_out_sol Solution: Slower Cooling or Change Solvent oiling_out->oiling_out_sol colored_crystals_sol Solution: Use Activated Carbon or Repeat Recrystallization colored_crystals->colored_crystals_sol no_elution_sol Solution: Increase Eluent Polarity no_elution->no_elution_sol poor_separation_sol Solution: Optimize Eluent (TLC) or Change Phase poor_separation->poor_separation_sol streaking_sol Solution: Add Basic Modifier to Eluent streaking->streaking_sol

References

Technical Support Center: Column Chromatography of 3-Chloro-4-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Chloro-4-iodoaniline and its derivatives using column chromatography. Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: The most commonly used stationary phase for the purification of this compound and its derivatives is silica gel (230-400 mesh).[1][2] Due to the basic nature of the aniline functional group, standard silica gel can sometimes lead to peak tailing because of its slightly acidic surface.[3][4] If significant tailing is observed, alternative stationary phases can be considered.

Q2: Which mobile phase systems are typically used for these compounds?

A2: A binary solvent system of a non-polar solvent and a moderately polar solvent is standard. The most common combination is hexanes (or petroleum ether) and ethyl acetate.[1][5] The polarity of the eluent is gradually increased by raising the percentage of ethyl acetate. For more polar derivatives, a system containing dichloromethane and methanol might be necessary.[6][7]

Q3: My this compound derivative is streaking or tailing on the TLC plate and column. How can I fix this?

A3: Streaking or tailing of anilines on silica gel is a common issue caused by the interaction of the basic amine group with the acidic silanol groups of the stationary phase.[8][9] To resolve this, a small amount of a basic modifier is typically added to the mobile phase. A common solution is to add 0.1-1% triethylamine (TEA) to the eluent system.[2][8] This neutralizes the acidic sites on the silica gel, leading to improved peak shape.

Q4: How do I determine the optimal mobile phase ratio for my specific derivative?

A4: The ideal mobile phase composition should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1][3] Test various ratios of your chosen solvents (e.g., hexane:ethyl acetate from 95:5 to 80:20). The optimal solvent system for column chromatography will give your target compound a Retention Factor (Rf) value between 0.25 and 0.35 on the TLC plate, ensuring good separation from impurities.[1]

Q5: What is the best way to load my sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase (or a slightly more polar, volatile solvent like dichloromethane if necessary) and carefully pipette it onto the top of the column bed.[10]

  • Dry Loading: This method is preferred for samples with poor solubility in the eluent.[2][10] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel (1-3 times the mass of your sample), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[1][10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). For very polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol.[11][12]
The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina.[12][13]
Poor separation of the desired compound from impurities The chosen mobile phase does not provide enough selectivity.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or adding a small amount of a third solvent to modify selectivity.[11] Running a shallow gradient of the eluent can also improve resolution.[11]
The column was overloaded with the crude sample.Use an appropriate amount of silica gel for the amount of sample being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Overloading leads to broad bands and poor separation.[8][9]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. The wet slurry method of packing is generally reliable.[1][14]
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Start with a less polar mobile phase composition (e.g., a higher percentage of hexane). Always develop the method using TLC first to find a suitable starting polarity.[6]
Fractions are very dilute This can happen with a large column and slow elution.Concentrate the fractions in the expected elution range on a rotary evaporator and re-analyze by TLC to locate the product.[12]
Co-elution of halogenated isomers Halogenated isomers can have very similar polarities, making separation challenging.[15][16]High-resolution techniques may be required. For column chromatography, using a very long column and a very shallow solvent gradient can sometimes improve separation. Trying different stationary phases (e.g., alumina, or functionalized silica) may also provide the necessary selectivity.[11]

Experimental Protocols

Protocol 1: General Purification of a this compound Derivative by Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a crude this compound derivative.

1. Materials:

  • Crude this compound derivative

  • Silica gel, flash grade (230-400 mesh)[1]

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (TEA), reagent grade (if needed)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Collection test tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, and a UV lamp (254 nm)[1]

2. Mobile Phase Selection (via TLC):

  • Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20). If tailing is observed, prepare a second set of eluents containing 0.5% TEA.

  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the crude mixture onto separate TLC plates and develop them in the prepared eluent systems.

  • Visualize the developed plates under a UV lamp.

  • The ideal solvent system will provide a Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound and show clear separation from other UV-active spots.[1]

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (approx. 1 cm) layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the side of the column to promote even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Drain the excess solvent until the solvent level meets the top of the sand layer, being careful not to let the column run dry.[1]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

  • Carefully add another thin layer of sand on top of the sample layer.[1]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or flasks. Start with the initial low-polarity eluent and, if necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.

6. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to determine their composition. Spot several fractions per TLC plate alongside a spot of the original crude mixture for comparison.[1]

  • Identify the fractions that contain the pure desired product.

  • Combine all fractions containing the pure compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent and determine the final yield.[1]

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography start Start: Poor Separation or Recovery check_tailing Observe Peak Tailing or Streaking? start->check_tailing add_tea Add 0.1-1% Triethylamine (TEA) to Eluent check_tailing->add_tea Yes no_elution Compound Not Eluting? check_tailing->no_elution No add_tea->no_elution increase_polarity Increase Eluent Polarity (e.g., % EtOAc or MeOH) no_elution->increase_polarity Yes poor_resolution Poor Resolution Between Spots? no_elution->poor_resolution No check_stability Check for Degradation on TLC increase_polarity->check_stability increase_polarity->poor_resolution end_fail Consider Alternative Stationary Phase (e.g., Alumina) check_stability->end_fail optimize_eluent Optimize Eluent System (Different Solvents/Gradient) poor_resolution->optimize_eluent Yes end_success Success: Pure Compound Isolated poor_resolution->end_success No check_loading Check for Column Overloading optimize_eluent->check_loading optimize_eluent->end_fail check_loading->end_success ExperimentalWorkflow Experimental Workflow for Purification start Start: Crude Product tlc 1. TLC Method Development (Find Rf ≈ 0.25-0.35) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute Column & Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions by TLC elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

References

Technical Support Center: Recrystallization of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-4-iodoaniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit a steep solubility curve, meaning it dissolves the compound sparingly at room temperature but readily at elevated temperatures. Key considerations include:

  • Polarity Matching: Following the "like dissolves like" principle, a solvent with a polarity similar to this compound is a good starting point. Halogenated anilines are of intermediate polarity.

  • Boiling Point: The solvent's boiling point should be below the melting point of this compound (65-70 °C) to prevent the compound from "oiling out."[1]

  • Inertness: The solvent must not react with the aniline.

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.

Q2: My this compound sample is dark in color. How can I remove colored impurities?

A2: The dark color is likely due to oxidation byproducts or other colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities, which can then be removed by hot gravity filtration.

Q3: What should I do if no crystals form upon cooling the solution?

A3: If crystals do not form, the solution may be too dilute or supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration of the solute.

  • Extended Cooling: Allow the solution to stand undisturbed for a longer period, and then cool it further in an ice bath.

Q4: My recrystallization resulted in a very low yield. What are the possible reasons?

A4: Low recovery of the purified product can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize and be lost.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with a solvent that is not ice-cold: Using a warmer solvent to wash the crystals will dissolve some of the product.

Troubleshooting Guide

Problem Possible Cause Solution
"Oiling out" (product separates as a liquid instead of crystals)The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. The rate of cooling is too fast.Select a lower-boiling point solvent. Reheat the solution and add more solvent. Allow the solution to cool more slowly.
No crystal formation The solution is too dilute. Supersaturation.Evaporate some of the solvent and allow it to cool again. Induce crystallization by scratching the flask or adding a seed crystal.
Low yield of crystals Too much solvent was used. Premature crystallization during filtration. Insufficient cooling.Use the minimum amount of hot solvent required for dissolution. Preheat the filtration apparatus. Ensure the solution is cooled in an ice bath for an adequate amount of time.
Crystals are colored Presence of colored impurities.Add activated charcoal to the hot solution before filtration.
Impure product (as determined by melting point or other analytical techniques)Inefficient removal of impurities. Co-crystallization of impurities.Ensure the correct solvent is being used. A second recrystallization may be necessary.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide based on general principles of solubility for halogenated anilines. Experimental verification is crucial for selecting the optimal solvent. One source indicates that this compound is soluble in methanol.[1][2]

Solvent Polarity Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Suitability as a Recrystallization Solvent
WaterHighLowLowUnlikely to be a good single solvent. Could be used as an anti-solvent in a mixed solvent system.
EthanolPolar ProticModerateHighPotentially a good solvent. An ethanol/water mixture is often effective for anilines.
MethanolPolar ProticSoluble[1][2]Very HighMay be too soluble at room temperature, leading to low recovery. A methanol/water mixture could be effective.
IsopropanolPolar ProticModerateHighPotentially a good solvent.
Ethyl AcetatePolar AproticModerateHighPotentially a good solvent.
TolueneNon-polarLowModerate to HighPotentially a good solvent, but care must be taken due to its higher boiling point.
HexaneNon-polarLowLowUnlikely to be a good single solvent. Could be used as an anti-solvent.

Experimental Protocols

Protocol for Determining a Suitable Recrystallization Solvent

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add 0.5 mL of a different potential solvent from the table above.

  • Observe the solubility at room temperature by shaking the test tubes.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

  • Once dissolved, allow the test tube to cool to room temperature and then place it in an ice bath.

  • The ideal solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

General Recrystallization Protocol for this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: Preheat a funnel and a receiving flask. Filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying analysis Purity Analysis (e.g., Melting Point) drying->analysis

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes change_solvent Change to Lower BP Solvent oiling_out->change_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch_flask Scratch Flask no_crystals->scratch_flask Yes add_seed Add Seed Crystal no_crystals->add_seed Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes success Pure Crystals Obtained low_yield->success No check_solvent_volume Check Solvent Volume low_yield->check_solvent_volume Yes preheat_funnel Preheat Funnel low_yield->preheat_funnel Yes ensure_cold_wash Ensure Ice-Cold Wash low_yield->ensure_cold_wash Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

Navigating the Nuances of Base Selection in 3-Chloro-4-iodoaniline Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a base is a critical parameter that can dictate the success of cross-coupling reactions involving 3-Chloro-4-iodoaniline. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes, ensuring higher yields, improved selectivity, and minimized byproduct formation.

The unique structure of this compound, possessing two different halogen atoms, presents both opportunities for selective functionalization and challenges in controlling reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions. However, the choice of base can profoundly influence this selectivity and the overall efficiency of the reaction. This guide explores the impact of various bases in key synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?

A1: The base plays several crucial roles in the catalytic cycle of cross-coupling reactions. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species to form a more nucleophilic boronate complex, which is essential for the transmetalation step.

  • Deprotonation of the Nucleophile: In reactions like Buchwald-Hartwig amination and Sonogashira coupling, the base deprotonates the amine or terminal alkyne, respectively, to generate the active nucleophile.

  • Neutralization of Acidic Byproducts: The base neutralizes the hydrogen halide (HX) formed during the reaction, preventing catalyst deactivation and maintaining a favorable reaction environment.

  • Influencing Catalyst Activity and Stability: The nature and strength of the base can affect the electronic properties and stability of the active catalyst, thereby influencing the reaction rate and efficiency.

For this compound, the base can also impact the chemoselectivity, determining whether the reaction occurs preferentially at the more reactive C-I bond or the less reactive C-Cl bond.

Q2: What are the general considerations when selecting a base for a reaction with this compound?

A2: Several factors should be considered:

  • Reaction Type: Different coupling reactions have different mechanistic requirements for the base. For example, Suzuki couplings often employ inorganic bases like carbonates or phosphates, while Buchwald-Hartwig aminations may require stronger alkoxide bases.

  • Substrate Sensitivity: If your coupling partner contains base-sensitive functional groups (e.g., esters, ketones), a milder base (e.g., K₂CO₃, Cs₂CO₃) is preferable to a strong base (e.g., NaOtBu) to avoid unwanted side reactions.

  • Solubility: The solubility of the base in the reaction solvent is crucial for achieving a homogeneous reaction mixture and consistent results. Inorganic bases often have limited solubility in organic solvents, which can affect reaction kinetics.

  • Strength (pKa): The strength of the base must be sufficient to deprotonate the nucleophile or activate the coupling partner but not so strong as to cause substrate decomposition or undesired side reactions.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the base are important practical considerations.

Q3: Can the choice of base influence which halogen (Cl or I) reacts?

A3: Yes, the choice of base can influence the chemoselectivity of the reaction. While the inherent reactivity difference between the C-I and C-Cl bonds is the primary driver for selectivity, the base can play a role. A carefully selected base, in combination with the right ligand and reaction conditions, can help to maximize the selective reaction at the C-I bond while leaving the C-Cl bond intact for subsequent transformations. Harsh reaction conditions, including the use of very strong bases and high temperatures, may lead to a loss of selectivity and reaction at the C-Cl bond.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Potential CauseSuggested Solution
Inadequate Base Strength The chosen base may be too weak to effectively form the boronate "ate" complex required for transmetalation. Switch to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[1][2]
Poor Base Solubility The inorganic base is not sufficiently soluble in the reaction solvent. Consider using a solvent system that improves solubility, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water. Alternatively, a phase-transfer catalyst can be added.
Side Reactions Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction, especially with stronger bases and in the presence of water. Use anhydrous solvents and consider a less basic fluoride source like KF if your substrate is sensitive.
Catalyst Deactivation The base may be reacting with the palladium catalyst or ligand. Ensure high-purity reagents are used and screen different base-ligand combinations.

Data Presentation: Impact of Base on Suzuki-Miyaura Coupling Yield

The following table summarizes the typical effect of different bases on the yield of the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. While specific data for this compound is limited, this provides a general guideline.

BaseTypical Solvent(s)Relative StrengthExpected Outcome
Na₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂OModerateOften effective and cost-efficient.[3]
K₂CO₃Toluene/H₂O, DMFModerateA common and reliable choice, generally providing good yields.[4]
K₃PO₄Dioxane, TolueneStrongerCan lead to higher yields, especially for less reactive aryl chlorides.[5]
Cs₂CO₃Dioxane, TolueneStrongerOften provides excellent yields but is more expensive.[1]
NaOHToluene/H₂OStrongCan be effective but may promote side reactions with sensitive substrates.
Et₃N (Triethylamine)THF, TolueneWeak (Organic)Generally less effective than inorganic bases in Suzuki couplings.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100°C Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Buchwald-Hartwig Amination

Problem: Incomplete conversion or decomposition of starting material.

Potential CauseSuggested Solution
Base is too weak The base may not be strong enough to deprotonate the amine nucleophile. For aryl amines and less nucleophilic amines, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[6]
Base is too strong A very strong base can lead to decomposition of base-sensitive functional groups on either the aniline or the amine coupling partner. In such cases, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[6]
Heterogeneous Reaction Poor solubility of the inorganic base can lead to slow and incomplete reactions. Ensure vigorous stirring. Alternatively, a soluble organic base like DBU, sometimes in combination with an inorganic salt, can be used.[7]
Catalyst Inhibition Iodide ions, generated from the reaction of this compound, can sometimes inhibit the palladium catalyst. The choice of ligand is crucial to mitigate this effect.[7]

Data Presentation: Guide to Base Selection in Buchwald-Hartwig Amination

BaseTypical Solvent(s)Relative StrengthComments
NaOtBuToluene, DioxaneStrongHighly effective for a broad range of amines. Can be incompatible with base-sensitive functional groups.[6]
KOtBuToluene, DioxaneStrongSimilar to NaOtBu, a common choice for efficient amination.
LHMDSToluene, THFStrongUseful for substrates with protic functional groups that are incompatible with alkoxide bases.
K₃PO₄Dioxane, TolueneModerateA good choice for substrates with base-sensitive functionalities.
Cs₂CO₃Dioxane, TolueneModerateOften used for sensitive substrates, can provide good yields where stronger bases fail.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the ligand to an oven-dried reaction vial.

  • Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (1.4-2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Logic Start Select Buchwald-Hartwig Reaction Substrate_Check Substrate has base-sensitive groups? Start->Substrate_Check Base_Choice_Weak Use weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) Substrate_Check->Base_Choice_Weak Yes Base_Choice_Strong Use strong base (e.g., NaOtBu, LHMDS) Substrate_Check->Base_Choice_Strong No Solubility_Check Is the base soluble? Base_Choice_Weak->Solubility_Check Base_Choice_Strong->Solubility_Check Solvent_Choice Use appropriate solvent (Toluene, Dioxane) Solubility_Check->Solvent_Choice Yes Vigorous_Stirring Ensure vigorous stirring Solubility_Check->Vigorous_Stirring No Proceed Proceed with Reaction Solvent_Choice->Proceed Organic_Base Consider soluble organic base (e.g., DBU) Vigorous_Stirring->Organic_Base Organic_Base->Proceed

Sonogashira Coupling

Problem: Low yield and/or formation of homocoupled alkyne (Glaser coupling).

Potential CauseSuggested Solution
Inefficient Deprotonation The amine base may not be sufficiently strong or may be too sterically hindered to efficiently deprotonate the terminal alkyne. Consider using a less hindered amine like piperidine or pyrrolidine, or a stronger base.[8]
Glaser Homocoupling This side reaction is promoted by oxygen and the copper co-catalyst. Ensure the reaction is performed under a strictly inert atmosphere. For sensitive substrates, consider a copper-free Sonogashira protocol, which often utilizes an inorganic base like K₂CO₃ or Cs₂CO₃.[8]
Inhibition by Amine Some amine bases can coordinate to the palladium center and inhibit catalysis. If this is suspected, switching to an inorganic base may be beneficial.

Data Presentation: Common Bases for Sonogashira Coupling

BaseTypeTypical RoleComments
Triethylamine (Et₃N)Organic (Amine)Base and/or SolventA very common choice, but not always the most effective.[8]
Diisopropylamine (i-Pr₂NH)Organic (Amine)Base and/or SolventOften provides good results due to its optimal basicity and steric bulk.
PiperidineOrganic (Amine)BaseCan be more effective than Et₃N in some cases.[8]
K₂CO₃ / Cs₂CO₃InorganicBaseCommonly used in copper-free protocols and for substrates with amine-sensitive groups.[2]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Pathway Start Sonogashira Coupling of This compound Pd_Cycle Pd(0) Catalytic Cycle Start->Pd_Cycle Cu_Cycle Cu(I) Catalytic Cycle Start->Cu_Cycle Base_Role Base (e.g., Et₃N) Deprotonates Alkyne Start->Base_Role Product Coupled Product Pd_Cycle->Product Reductive Elimination Byproduct Ammonium Salt (e.g., Et₃NH⁺X⁻) Pd_Cycle->Byproduct Cu_Cycle->Pd_Cycle Transmetalation Base_Role->Cu_Cycle Forms Copper Acetylide

Ullmann Condensation

Problem: Harsh reaction conditions required and low yields.

Potential CauseSuggested Solution
High Reaction Temperatures Traditional Ullmann reactions often require very high temperatures (>180°C). Modern protocols using ligands can significantly lower the required temperature.
Base Ineffectiveness The base is crucial for deprotonating the nucleophile (e.g., phenol or amine). K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. For C-O coupling, a stronger base like KOH may be necessary.[9]
Stoichiometric Copper Classic Ullmann reactions use stoichiometric amounts of copper. The use of catalytic amounts of a copper salt with a suitable ligand is a more modern and efficient approach.

Data Presentation: Bases for Ullmann-type Reactions

BaseTypical ReactionComments
K₂CO₃C-N and C-O couplingA common and cost-effective choice.
Cs₂CO₃C-N and C-O couplingOften provides higher yields but is more expensive.[9]
K₃PO₄C-N couplingAn effective base, particularly in ligand-accelerated reactions.
KOHC-O couplingA strong base that can be effective for the formation of aryl ethers.[9]

Experimental Protocol: General Procedure for Ullmann Ether Synthesis with this compound

  • To an oven-dried reaction vessel, add the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (if any, 10-20 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the phenol (1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a high-boiling polar solvent (e.g., DMF, DMSO, or pyridine).

  • Heat the reaction mixture to 100-150°C and monitor its progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Ullmann_Troubleshooting Start Low Yield in Ullmann Reaction Temp_Check Reaction Temperature Too High/Low? Start->Temp_Check Temp_Adjust Optimize Temperature (100-150°C with ligand) Temp_Check->Temp_Adjust Yes Base_Check Ineffective Base? Temp_Check->Base_Check No Temp_Adjust->Base_Check Base_Screen Screen Bases (K₂CO₃, Cs₂CO₃, KOH) Base_Check->Base_Screen Yes Ligand_Check Absence of Ligand? Base_Check->Ligand_Check No Base_Screen->Ligand_Check Ligand_Add Add Ligand (e.g., phenanthroline, L-proline) Ligand_Check->Ligand_Add Yes Success Improved Yield Ligand_Check->Success No Ligand_Add->Success

References

Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 3-Chloro-4-iodoaniline. The choice of solvent is a critical parameter that can significantly influence reaction yield, selectivity, and catalyst performance. This guide is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogen atoms in this compound in cross-coupling reactions?

A1: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions typically follows the trend: I > Br > OTf > Cl > F. Therefore, for this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective coupling at the iodine position under carefully controlled conditions.

Q2: How does solvent choice influence the selectivity between the C-I and C-Cl bonds?

A2: Solvent polarity plays a crucial role in determining the selectivity of the cross-coupling reaction. Generally, non-polar solvents tend to favor selective reaction at the more reactive C-I bond. In contrast, polar solvents can sometimes promote coupling at the less reactive C-Cl bond, a phenomenon that has been observed in related dihaloarenes. This is attributed to the ability of polar solvents to stabilize charged or anionic palladium intermediates that may be involved in the activation of the stronger C-Cl bond.[1]

Q3: Why is my Suzuki-Miyaura coupling yield low even though I am targeting the more reactive C-I bond?

A3: Low yields in Suzuki-Miyaura couplings can arise from several factors beyond solvent choice. Common issues include inactive catalyst, inefficient base, or inappropriate reaction temperature. Ensure your palladium catalyst is fresh, as Pd(0) species can be sensitive to air. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be anhydrous and sufficiently soluble in the reaction medium; often, the addition of water as a co-solvent is beneficial. Lastly, while aryl iodides are reactive, the reaction may still require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.

Q4: Can I perform a Sonogashira coupling selectively at the C-I position?

A4: Yes, selective Sonogashira coupling at the C-I position is the expected outcome due to the higher reactivity of the C-I bond. The choice of solvent and base is still important for achieving high yields. Aprotic solvents like DMF or THF, often in the presence of an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are commonly employed. A copper(I) co-catalyst (e.g., CuI) is typically used to facilitate the reaction.

Q5: What are the key considerations for a Buchwald-Hartwig amination with this compound?

A5: For a Buchwald-Hartwig amination, the primary goal is usually to form a C-N bond at the iodine position. Key considerations include the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), which are often necessary for efficient coupling. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[2] Common solvents include toluene, dioxane, and THF.[2]

Troubleshooting Guides

Issue 1: Poor Selectivity (Reaction at both C-I and C-Cl) in Suzuki Coupling
Potential Cause Recommended Solution
Solvent is too polar. Switch to a less polar solvent system. For example, if you are using DMF or acetonitrile, consider trying toluene, 1,4-dioxane, or THF.[1]
High reaction temperature. Reduce the reaction temperature. Higher temperatures can provide the necessary activation energy to cleave the stronger C-Cl bond.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.
Catalyst/Ligand System. Certain ligands may favor the activation of less reactive bonds. Screen different phosphine ligands to optimize for selectivity.
Issue 2: Low or No Yield in Sonogashira Coupling
Potential Cause Recommended Solution
Inactive Catalyst. Ensure the palladium and copper catalysts are of good quality. Use fresh catalysts if possible.
Inefficient Base. An amine base like triethylamine is crucial. Ensure it is anhydrous and used in sufficient excess.
Inappropriate Solvent. The choice of solvent is critical. While DMF is common, other solvents like THF, toluene, or even greener alternatives like Cyrene can be effective.[3] Ensure the solvent is anhydrous.
Oxygen Contamination. While some modern protocols are air-tolerant, Sonogashira couplings often benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Issue 3: Heck Reaction Fails or Gives Low Yield
Potential Cause Recommended Solution
Base is not optimal. The choice of base is critical. Common bases include triethylamine, sodium acetate, or potassium carbonate. The strength and solubility of the base can significantly impact the reaction.
Inhibiting Solvent. Some solvents can inhibit the reaction. Polar aprotic solvents like DMF, NMP, or DMA are generally effective.
Phase Transfer Catalyst. For some Heck reactions, the addition of a phase transfer catalyst like a tetraalkylammonium salt (e.g., TBAB) can improve the reaction rate and yield.
Steric Hindrance. The alkene coupling partner may be too sterically hindered. Consider using a less bulky alkene if possible.

Data Presentation: Solvent Effects on Yield

The following tables summarize representative data for cross-coupling reactions of this compound and related compounds. Note that direct comparisons can be complex as other reaction parameters (catalyst, ligand, base, temperature) may vary between experiments.

Table 1: Suzuki-Miyaura Coupling - Representative Solvent/Yield Data

Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water90~85BenchChem
Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/Water110~90BenchChem
Phenylboronic AcidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/Water90High[4]
3,5-Difluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene80Moderate-Good[5]

*Data derived from protocols for the analogous 3-chloro-4-fluoroaniline.

Table 2: Sonogashira Coupling - Representative Solvent/Yield Data

Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRTHigh[3]
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF3081[3]
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NCyrene3096[3]
Terminal AlkynePd/CuFe₂O₄K₂CO₃Ethanol70High[6]
PhenylacetylenePd-Salen ComplexK₂CO₃IsopropanolRT98[7]

Table 3: Buchwald-Hartwig Amination - Representative Solvent/Yield Data

Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
n-HexylaminePd₂(dba)₃ / XPhosNaOtBuToluene10085[8]
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11078[8]
Morpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRTHigh[9]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general guideline for the selective coupling at the C-I bond of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling at the C-I Position

This protocol provides a general method for the Sonogashira coupling of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3.0 equiv)

  • Solvent (e.g., Anhydrous DMF or THF)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - this compound - Coupling Partner - Base & Catalyst/Ligand start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup dry Dry & Concentrate workup->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Solvent_Selection_Logic start Define Reaction Goal q1 Desired Selectivity? start->q1 sel_ci Selective C-I Coupling q1->sel_ci C-I Bond sel_ccl Potential C-Cl Coupling (more challenging) q1->sel_ccl C-Cl Bond solvent_nonpolar Use Non-Polar Solvent (e.g., Toluene, Dioxane, THF) sel_ci->solvent_nonpolar solvent_polar Consider Polar Aprotic Solvent (e.g., DMF, Acetonitrile) (May require harsher conditions) sel_ccl->solvent_polar

Caption: Logic diagram for solvent selection based on desired selectivity.

References

Technical Support Center: Monitoring 3-Chloro-4-iodoaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-chloro-4-iodoaniline by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the experimental process.

Thin Layer Chromatography (TLC)

Question: My spots are streaking or elongated on the TLC plate. What's causing this?

Answer: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][2] Try diluting your sample and spotting a smaller amount. The initial spot should be no larger than 1-2 mm in diameter.[3][4]

  • Compound Polarity/Acidity/Basicity: this compound is a basic compound. Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[3][4] To mitigate this, you can add a small amount of a modifier to your mobile phase. For a basic compound like an aniline, adding a few drops of triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol can improve spot shape.[1][4]

  • Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move the compound, leading to streaking.[2] Conversely, a solvent that is too weak may also cause issues. Experiment with different solvent systems to find the optimal polarity.

Question: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer: This issue can arise from a few problems:

  • Insufficient Concentration: Your sample may be too dilute.[1][2] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[1][2]

  • Compound is Not UV-Active: While many aromatic compounds are UV-active, your product or starting material might not be, or its absorbance may be weak. Use an alternative visualization method, such as placing the plate in an iodine chamber or using a chemical stain like potassium permanganate or p-anisaldehyde.[1][5]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate before or during development.[1]

  • Incorrect Spotting: Ensure the spotting line is above the solvent level in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[2][3]

Question: The Rf values of my starting material and product are very similar. How can I tell if the reaction is complete?

Answer: When the retention factors (Rf) are close, distinguishing between spots can be challenging.

  • Use a Cospot: The most effective technique is to use a "cospot."[6] This involves spotting your starting material, your reaction mixture, and then spotting the reaction mixture directly on top of the starting material spot in a third lane. If the reaction is complete, you will see only the product spot in the reaction mixture lane and a single spot at the starting material's Rf in the cospot lane. If the reaction is incomplete, the cospot will appear as an elongated or "snowman" shape, indicating the presence of both compounds.[5]

  • Change the Solvent System: Experiment with different mobile phase compositions. A slight change in polarity can sometimes be enough to resolve two compounds with similar Rf values.[5]

  • Try 2D TLC: For complex mixtures or to check for decomposition, you can run a 2D TLC. Spot the mixture in one corner, run the plate, then turn it 90 degrees and run it again in a different solvent system.[5]

Question: My spots are stuck on the baseline. How can I get them to move?

Answer: If your compounds remain at the origin, the mobile phase is not polar enough to move them up the silica plate.[1] You need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective.[3] In some cases, switching to a different stationary phase, like reversed-phase (C18) TLC plates, may be necessary.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I am not seeing the expected molecular ion peak for this compound (m/z 253/255). What could be the issue?

Answer: Several factors could lead to a missing or weak molecular ion peak:

  • Ionization Issues: Ensure your ion source settings (e.g., temperatures, gas flows, voltages) are appropriate for your analyte. This compound is a basic compound and should ionize well in positive electrospray ionization (ESI) mode, likely as the protonated molecule [M+H]+.

  • Incorrect Mass Range: Check that your mass spectrometer's scan range is set to include the expected m/z values (254.9 for [C₆H₅³⁵ClIN+H]⁺ and 256.9 for [C₆H₅³⁷ClIN+H]⁺).

  • Sample Degradation: The compound might be degrading in the sample vial, in the ion source, or on the LC column. Prepare fresh samples and ensure the ion source temperature is not excessively high.

  • No Flow from LC: Verify that the LC system is delivering mobile phase to the mass spectrometer. Check for leaks, open purge valves, or air bubbles in the pump.

Question: I see multiple peaks in my mass spectrum, such as [M+23]+ and [M+39]+, in addition to my protonated molecule. What are these?

Answer: These are very common adduct ions in ESI-MS.[7]

  • [M+Na]+ (or [M+23]+): This is a sodium adduct, formed when your molecule associates with a sodium ion.[8]

  • [M+K]+ (or [M+39]+): This is a potassium adduct, formed by association with a potassium ion.[8]

These adducts are common and can originate from glassware, solvents, or the sample matrix itself.[8] While they can help confirm the molecular weight, they also reduce the intensity of your desired [M+H]+ ion. To minimize them, use high-purity LC-MS grade solvents and additives, and consider using plastic instead of glass vials. Adding a small amount of a volatile acid like formic acid to the mobile phase can promote protonation and suppress metal adduct formation.[9]

Question: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape can be caused by both chromatographic and mass spectrometric issues.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[10] Dilute your sample.

  • Secondary Interactions: The basic aniline group can interact with residual acidic silanols on the silica-based column, causing peak tailing.[11] Adding a small amount of a competitor base like triethylamine to the mobile phase can improve peak shape, but be aware this can suppress ionization in ESI+. A better approach is often to add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure the aniline is consistently protonated.

  • Column Contamination or Damage: Contaminants from previous injections can build up on the column frit or head, causing peak distortion.[11][12] Flush the column according to the manufacturer's instructions or replace it if it's old.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the detector can cause peak broadening.[11]

Question: My retention times are shifting between injections. What is the cause?

Answer: Retention time instability is a common LC problem.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.[12]

  • Mobile Phase Composition: If the mobile phase is prepared by mixing solvents manually, slight variations can occur. Premixing or using a reliable pump gradient can help. Evaporation of the more volatile solvent component can also change the composition over time.[12]

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. Use a column oven to maintain a stable temperature.

  • Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention times.[10][12]

Quantitative Data Summary

Table 1: Expected m/z Values for this compound in LC-MS (Positive ESI)

Ion SpeciesFormulaCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Notes
Protonated Molecule [M+H]⁺254.93256.93The primary ion of interest. The ~3:1 isotopic pattern for chlorine should be visible.[13]
Sodium Adduct [M+Na]⁺276.91278.91Common adduct; m/z is 22 units higher than [M+H]⁺.[8]
Potassium Adduct [M+K]⁺292.89294.88Common adduct; m/z is 38 units higher than [M+H]⁺.[8]
Acetonitrile Adduct [M+ACN+H]⁺295.97297.97Can form if acetonitrile is used as the mobile phase.

Molecular Formula of this compound: C₆H₅ClIN; Molecular Weight: 253.47 g/mol .[14]

Table 2: Example TLC Solvent Systems and Approximate Rf Values

Solvent System (v/v)Starting Material (this compound) Approx. RfHypothetical Product (e.g., N-acetylated) Approx. RfNotes
20% Ethyl Acetate / Hexane0.400.30Good starting point for many reactions. The more polar product has a lower Rf.
10% Ethyl Acetate / Hexane0.250.15Decreasing polarity lowers Rf values but may improve separation.
30% Ethyl Acetate / Hexane0.550.45Increasing polarity raises Rf values. Useful if spots are too low on the plate.
5% Methanol / Dichloromethane0.500.40A more polar system for compounds that do not move in ethyl acetate/hexane.

Note: Rf values are highly dependent on specific laboratory conditions (plate type, temperature, chamber saturation) and should be determined experimentally.[3]

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Chamber Preparation: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Mark three small, evenly spaced ticks on this line for spotting.[6]

  • Sample Preparation: Dilute your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane) to an appropriate concentration.

  • Spotting the Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot the diluted starting material on the leftmost tick. The spot should be small and concentrated.[3]

    • Lane 2 (Cospot): Spot the starting material on the middle tick. Then, without letting it dry completely, spot the reaction mixture directly on top of it.[6]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost tick.

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[2] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[6] If spots are not visible, use an alternative method like an iodine chamber.

  • Analysis: Compare the spots in the three lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicates reaction progress. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[3]

Protocol 2: Analysis of Reaction Mixture by LC-MS
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a few drops of water or buffer).

    • Dilute the sample significantly with the mobile phase (e.g., 1:1000 with 50:50 acetonitrile:water with 0.1% formic acid). A typical final concentration for ESI-MS is in the low µg/mL to ng/mL range.[15]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[11]

  • LC Method Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS Method Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3 - 4 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow and temperature set according to instrument recommendations (e.g., 8-12 L/min, 350-450 °C).

  • Data Analysis:

    • Acquire the data.

    • Generate an extracted ion chromatogram (EIC) for the expected m/z of the [M+H]⁺ ions for your starting material and product.

    • Integrate the corresponding peaks to determine their relative abundance, which can be used to estimate the reaction conversion.

    • Examine the full mass spectrum of each peak to confirm the identity of the compound and check for the characteristic chlorine isotope pattern.

Visualizations

TLC_LCMS_Troubleshooting_Workflow cluster_TLC TLC Troubleshooting cluster_LCMS LC-MS Troubleshooting start_tlc TLC Issue Observed streaking Streaking / Elongated Spots start_tlc->streaking no_spots No Spots Visible start_tlc->no_spots similar_rf Similar Rf Values start_tlc->similar_rf baseline Spots on Baseline start_tlc->baseline sol_streaking1 Dilute Sample / Spot Less streaking->sol_streaking1 sol_streaking2 Add Modifier to Eluent (e.g., Triethylamine) streaking->sol_streaking2 sol_no_spots1 Concentrate Sample / Re-spot no_spots->sol_no_spots1 sol_no_spots2 Use Alternative Visualization (Iodine, Stain) no_spots->sol_no_spots2 sol_similar_rf Use Cospot Lane Change Solvent System similar_rf->sol_similar_rf sol_baseline Increase Eluent Polarity (e.g., add MeOH) baseline->sol_baseline start_lcms LC-MS Issue Observed no_signal No Signal / Low Sensitivity start_lcms->no_signal bad_peak_shape Broad / Tailing Peaks start_lcms->bad_peak_shape rt_shift Retention Time Shifts start_lcms->rt_shift adducts Multiple Adducts ([M+Na]+, [M+K]+) start_lcms->adducts sol_no_signal Check Ion Source Settings Check LC Flow no_signal->sol_no_signal sol_bad_peak Dilute Sample Adjust Mobile Phase pH Flush/Replace Column bad_peak_shape->sol_bad_peak sol_rt_shift Ensure Column Equilibration Use Column Oven rt_shift->sol_rt_shift sol_adducts Use LC-MS Grade Solvents Add 0.1% Formic Acid adducts->sol_adducts

Caption: Troubleshooting workflow for common TLC and LC-MS issues.

Experimental_Workflow cluster_TLC TLC Analysis cluster_LCMS LC-MS Analysis start Reaction in Progress sample Take Reaction Aliquot start->sample tlc_prep Prepare & Spot TLC Plate (SM, Cospot, Rxn) sample->tlc_prep For quick check lcms_prep Dilute & Filter Sample sample->lcms_prep For detailed analysis tlc_dev Develop Plate in Chamber tlc_prep->tlc_dev tlc_vis Visualize Spots (UV, Iodine, Stain) tlc_dev->tlc_vis tlc_analyze Analyze Rf Values & Spot Disappearance tlc_vis->tlc_analyze end Determine Reaction Progress tlc_analyze->end lcms_inject Inject onto LC-MS lcms_prep->lcms_inject lcms_acquire Acquire Data (Full Scan) lcms_inject->lcms_acquire lcms_analyze Analyze Chromatogram & Mass Spectra lcms_acquire->lcms_analyze lcms_analyze->end

References

Technical Support Center: Work-up & Troubleshooting for 3-Chloro-4-iodoaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and work-up procedures for coupling reactions involving 3-chloro-4-iodoaniline. The unique electronic and steric properties of this substrate, possessing differential halogen reactivity and a coordinating aniline group, present specific challenges that this guide aims to address in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the work-up of coupling reactions with this compound.

Q1: My TLC analysis shows a complex mixture of products after a Suzuki-Miyaura coupling with this compound. What are the likely side products?

A1: When using this compound in a Suzuki-Miyaura coupling, several side products can arise due to the molecule's structure. The primary side reactions to consider are:

  • Homocoupling of the boronic acid/ester: This results in the formation of a biaryl byproduct derived from your coupling partner. This is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]

  • Protodeboronation of the boronic acid/ester: The boronic acid or ester can be replaced by a hydrogen atom from a proton source (like water or acidic impurities), leading to the formation of an arene byproduct corresponding to your coupling partner.[3][4][5]

  • Formation of phenol derivatives: Hydroxide ions in the reaction mixture can displace the halogen, leading to the formation of phenolic impurities.[1]

  • Double coupling: While the C-I bond is significantly more reactive than the C-Cl bond, under forcing conditions (high temperature, long reaction times), a second coupling at the chloro position can occur.[6]

  • Hydrodehalogenation: Replacement of the iodine or chlorine with a hydrogen atom can occur, leading back to a simpler aniline derivative.

Q2: How do I effectively remove the palladium catalyst from my reaction mixture containing the aniline product?

A2: Palladium removal is a critical step, especially in pharmaceutical applications. Here are several effective methods:

  • Filtration through Celite: This is a simple and often effective first step to remove heterogeneous palladium species (like palladium black). Dilute your reaction mixture with a suitable solvent and pass it through a pad of Celite (1-2 cm thick) in a sintered glass funnel.[7][8]

  • Activated Carbon Treatment: Activated carbon can be used to adsorb soluble palladium species.[9][10] Stir the reaction mixture with activated carbon for a period, then filter through Celite. Be aware that your product may also adsorb to the carbon, so careful optimization is needed.

  • Scavengers: Solid-supported scavengers with thiol or other functional groups that chelate palladium are highly effective for removing residual catalyst.[8][11] These are typically stirred with the reaction mixture and then filtered off.

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium salts.

  • Chromatography: Column chromatography is a standard final purification step that will also remove palladium residues.[7]

Q3: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What is the likely cause?

A3: The aniline group in your starting material can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. Additionally, electron-deficient anilines can be poor nucleophiles, leading to slow reactions.[12] To overcome this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to promote the key oxidative addition and reductive elimination steps, even with challenging substrates.[4][12]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary to deprotonate the amine coupling partner effectively.[12][13]

  • Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible and higher-yielding reactions.[12]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the work-up of this compound coupling reactions.

Problem 1: Persistent Palladium Contamination in the Final Product
  • Symptom: The isolated product has a greyish or black tint, and/or NMR analysis shows broad peaks.

  • Cause: Incomplete removal of palladium catalyst, which can be either heterogeneous (Pd black) or soluble palladium complexes.

  • Troubleshooting Workflow:

G start Initial Work-up Complete celite_filtration Filter through a pad of Celite start->celite_filtration is_filtrate_clear Is the filtrate clear? celite_filtration->is_filtrate_clear scavenger Treat with a solid-supported palladium scavenger is_filtrate_clear->scavenger No chromatography Purify by column chromatography is_filtrate_clear->chromatography Yes scavenger->celite_filtration activated_carbon Consider activated carbon treatment (use with caution) scavenger->activated_carbon activated_carbon->celite_filtration product_isolated Product Isolated chromatography->product_isolated

Caption: Decision tree for palladium removal.

  • Detailed Protocol: Palladium Removal using a Solid-Supported Scavenger

    • Select Scavenger: Choose a scavenger based on the expected palladium oxidation state and your solvent system. Thiol-based scavengers are a good starting point.

    • Addition: Add the scavenger to your crude product solution (typically 10-20 wt% equivalent).

    • Stirring: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but monitor for product decomposition.

    • Filtration: Filter the mixture through a pad of Celite to remove the scavenger.

    • Analysis: Concentrate the filtrate and analyze for palladium content.

Problem 2: Low Yield After Aqueous Work-up
  • Symptom: The mass of the isolated crude product is significantly lower than expected.

  • Cause: The aniline product can be protonated and become water-soluble, especially if the aqueous washes are acidic. The product may also have some inherent water solubility.

  • Troubleshooting Workflow:

G start Aqueous Work-up check_ph Check pH of aqueous layer. Is it acidic? start->check_ph adjust_ph Adjust pH to >8 with a mild base (e.g., NaHCO₃, K₂CO₃) check_ph->adjust_ph back_extract Back-extract the aqueous layer with organic solvent adjust_ph->back_extract brine_wash Wash organic layer with brine back_extract->brine_wash dry_concentrate Dry over Na₂SO₄ and concentrate brine_wash->dry_concentrate product_isolated Product Isolated dry_concentrate->product_isolated

Caption: Workflow to minimize product loss during aqueous extraction.

  • Detailed Protocol: pH-Adjusted Aqueous Work-up

    • Initial Extraction: After quenching the reaction, perform the initial extraction with your chosen organic solvent (e.g., ethyl acetate, dichloromethane).

    • pH Check: Before discarding the aqueous layer, check its pH with litmus paper or a pH meter.

    • Basification: If the aqueous layer is acidic or neutral, adjust the pH to 8-9 by adding a saturated aqueous solution of a mild base like sodium bicarbonate.

    • Back-Extraction: Extract the basified aqueous layer one or two more times with the organic solvent.

    • Combine and Wash: Combine all organic extracts and wash with brine to remove excess water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 3: Difficulty in Separating Product from Boronic Acid-Derived Impurities (Suzuki Coupling)
  • Symptom: Column chromatography does not give clean separation of the desired product from non-polar byproducts like the homocoupled boronic acid derivative.

  • Cause: Similar polarities of the product and impurities.

  • Troubleshooting Strategies:

StrategyDescriptionCausality
Acidic Wash Before column chromatography, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid and its byproducts.Boronic acids are acidic and will be deprotonated by a base, forming a water-soluble boronate salt that partitions into the aqueous layer.
Boronic Ester Use Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[14]Boronic esters are generally more stable to protodeboronation and may have different chromatographic properties than the corresponding boronic acids.[15][16][17]
Recrystallization If the product is crystalline, recrystallization can be a highly effective method for removing impurities.The desired product will selectively crystallize out of a saturated solution, leaving impurities behind in the mother liquor.

Section 3: Data and Protocols

Comparative Reactivity in Palladium-Catalyzed Coupling

The reactivity of the halogens in this compound is a key factor in designing selective coupling reactions.

HalogenC-X Bond Strength (kJ/mol)Relative Reactivity in Oxidative Addition
Iodine~238High
Chlorine~339Low

This difference in bond strength allows for selective coupling at the iodine position under carefully controlled conditions.[6]

Step-by-Step General Work-up Protocol for a Suzuki Coupling
  • Quenching: Cool the reaction mixture to room temperature. Add water to quench the reaction.

  • Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the bulk of the palladium catalyst.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Aqueous Extraction: Extract the aqueous layer twice more with the organic solvent.

  • Base Wash: Combine the organic layers and wash with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted boronic acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Google Patents. (2005). Method of removing palladium.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
  • FAO AGRIS. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Benchchem. (n.d.). reactivity comparison of halogenated anilines in cross-coupling.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during chemical reactions with 3-Chloro-4-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the potential causes related to catalyst poisoning?

A1: Several factors can contribute to catalyst deactivation in Suzuki-Miyaura coupling reactions involving this compound. The primary suspects for catalyst poisoning include:

  • Impurities in Starting Materials: Trace impurities in this compound or the boronic acid reagent can act as potent catalyst poisons. Sulfur-containing compounds are a known issue in palladium catalysis. Ensure the purity of your starting materials.

  • Dissolved Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst to an inactive Pd(II) species.

  • Inhibitory Effect of Iodide: The iodide anion, generated during the reaction, can have an inhibitory effect on the palladium catalyst by forming stable palladium-iodide complexes, thus slowing down the catalytic cycle.

  • Solvent Impurities: Trace impurities in the solvent, such as peroxides in ethers or sulfur-containing compounds, can poison the catalyst. Using high-purity, degassed solvents is crucial.

  • Substrate or Product Inhibition: While less common, the starting material, product, or reaction intermediates can sometimes coordinate to the palladium center and inhibit catalytic activity.

Q2: I am observing low yields in a Buchwald-Hartwig amination using this compound. Could the substrate itself be poisoning the catalyst?

A2: Yes, it is possible. While this compound is the intended substrate, aniline derivatives can, in some cases, contribute to catalyst deactivation. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center. This coordination can sometimes be too strong, especially with certain ligand combinations, leading to the formation of stable, off-cycle complexes that are catalytically inactive. Additionally, electron-withdrawing groups on the aniline can affect its coordination properties and reactivity.

Q3: What are common signs of catalyst poisoning in my reaction?

A3: Signs of catalyst poisoning can manifest in several ways:

  • Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times or gentle heating.

  • Low Conversion/Yield: The desired product is formed in a significantly lower amount than expected.

  • Formation of Byproducts: You may observe the formation of unexpected side products, such as dehalogenated starting material.

  • Change in Reaction Mixture Color: A change in the color of the reaction mixture, such as the precipitation of black palladium metal (palladium black), can indicate catalyst decomposition and deactivation.

Q4: Can the choice of ligand and base influence catalyst poisoning?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often used in cross-coupling reactions to promote oxidative addition and reductive elimination while preventing catalyst aggregation. An inappropriate ligand may not adequately protect the palladium center from poisons or may lead to the formation of inactive complexes.

The base is also critical. While necessary for the reaction mechanism, some bases can be detrimental. For instance, using a very strong base with a substrate that has base-sensitive functional groups can lead to side reactions and the generation of impurities that may poison the catalyst.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and resolving low yields in Suzuki-Miyaura reactions with this compound, with a focus on catalyst poisoning.

Problem: The Suzuki-Miyaura coupling of this compound with an arylboronic acid results in a low yield of the desired biaryl product.

Troubleshooting Workflow:

G cluster_start cluster_investigation Investigation Phase cluster_solutions Potential Solutions start Low Yield Observed check_purity 1. Verify Purity of Reagents (this compound, Boronic Acid) start->check_purity check_degassing 2. Confirm Rigorous Degassing (Solvents, Reagents) check_purity->check_degassing Reagents are Pure purify_reagents Purify Starting Materials (Recrystallization, Chromatography) check_purity->purify_reagents Impurities Suspected check_catalyst 3. Evaluate Catalyst System (Catalyst, Ligand, Base) check_degassing->check_catalyst Degassing is Thorough improve_degassing Improve Degassing Technique (Freeze-Pump-Thaw, Sparging) check_degassing->improve_degassing Oxygen Contamination Likely check_conditions 4. Review Reaction Conditions (Temperature, Time) check_catalyst->check_conditions System is Appropriate optimize_catalyst Optimize Catalyst System (Screen Ligands and Bases) check_catalyst->optimize_catalyst Suboptimal System adjust_conditions Modify Reaction Conditions (Lower Temperature, Different Solvent) check_conditions->adjust_conditions Conditions May be Harsh

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Quantitative Data Summary (Representative):

The following table illustrates the potential impact of common issues on reaction yield. These are representative values and actual results may vary.

Potential IssueExample of Poison/ConditionExpected Yield ReductionRecommended Action
Impure Starting Material 0.5 mol% sulfur impurity50-80%Recrystallize this compound.
Oxygen Contamination Inadequate solvent degassing30-60%Use freeze-pump-thaw cycles for degassing.
Inappropriate Ligand Less bulky/electron-poor ligand20-50%Screen bulky, electron-rich phosphine ligands.
Solvent Impurities Undistilled THF (peroxides)40-70%Use freshly distilled or inhibitor-free, dry solvents.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

  • Reagent Preparation: In a glovebox, weigh this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) into a dry reaction vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Seal the vessel and heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Guide 2: Catalyst Regeneration

This guide outlines a general procedure for the regeneration of a poisoned palladium on carbon (Pd/C) catalyst. The effectiveness of this procedure may vary depending on the nature of the poison.

Catalyst Regeneration Workflow:

G cluster_start cluster_process Regeneration Process cluster_end start Catalyst Deactivated filter_catalyst 1. Filter Catalyst from Reaction Mixture start->filter_catalyst wash_solvent 2. Wash with Solvent (e.g., THF, Ethanol) filter_catalyst->wash_solvent wash_acid_base 3. Wash with Dilute Acid/Base (Optional, for specific poisons) wash_solvent->wash_acid_base wash_water 4. Wash with Deionized Water wash_acid_base->wash_water dry_catalyst 5. Dry under Vacuum wash_water->dry_catalyst end Regenerated Catalyst dry_catalyst->end

Caption: General workflow for the regeneration of a Pd/C catalyst.

Experimental Protocol: Catalyst Regeneration

  • Isolation: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst multiple times with an organic solvent (e.g., tetrahydrofuran or ethanol) to remove adsorbed organic residues.

  • Aqueous Washing: Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate its performance.

Note: For strongly adsorbed poisons, a more aggressive regeneration strategy may be required, such as a carefully controlled oxidation-reduction cycle. However, this can also lead to changes in catalyst morphology and should be approached with caution.

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-4-iodoaniline is a key building block, and its purity can significantly impact the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination due to its high resolution, sensitivity, and specificity.[1] This guide provides a detailed HPLC method for the purity analysis of this compound, compares it with alternative analytical techniques, and presents supporting experimental data for similar compounds.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most suitable method for routine purity analysis of this compound, offering a balance of high resolution, sensitivity, and ease of use.[1] A C18 column is particularly effective for separating the main compound from its potential impurities.[1][2]

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.[2][3]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[3]
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection UV at 240 nm[2]
Injection Volume 10 µL[2]

Preparation of Solutions:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[1]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[1]

Analysis Procedure:

  • Inject a blank (mobile phase) to ensure the baseline is free of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solution System HPLC System Setup Standard->System Sample Prepare Sample Solution Sample->System Inject Inject Blank, Standard, Sample System->Inject Chromatogram Acquire Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the recommended method, other techniques can be employed for the analysis of halogenated anilines, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
HPLC with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]High resolution, sensitivity, and accuracy; suitable for non-volatile and thermally labile compounds.[2][3]May require method development for complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[3]High sensitivity and selectivity; provides structural information for impurity identification.[2][4]Not suitable for non-volatile or thermally labile impurities; may require derivatization for polar compounds.[3][5]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.[6]Simple, rapid, and cost-effective for quantitative analysis.Lacks specificity; not suitable for definitive purity testing in the presence of UV-active impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[2]Unambiguous identification and structural elucidation of the compound and its impurities.[2]Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups based on their characteristic vibrational frequencies.[6]Provides information about the functional groups present in the molecule.Primarily used for identification rather than quantitative purity analysis.

Logical Workflow for Purity and Structural Confirmation

Analytical_Workflow cluster_screening Initial Screening & Identification cluster_separation Separation & Quantification cluster_confirmation Structural Confirmation FTIR FTIR (Functional Groups) UV_Vis UV-Vis (Chromophore) HPLC HPLC (Purity Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS GC_MS GC-MS (Volatile Impurities) GC_MS->MS NMR NMR (Structure Elucidation) Sample This compound Sample Sample->FTIR Sample->UV_Vis Sample->HPLC Sample->GC_MS Sample->NMR

Caption: Integrated analytical workflow for comprehensive analysis.

Conclusion

For routine purity analysis of this compound, RP-HPLC with UV detection is the most suitable method, providing a reliable and accurate assessment.[1] GC-MS serves as a powerful complementary technique, especially for the identification of volatile impurities.[4] Spectroscopic methods such as NMR and FTIR are invaluable for structural elucidation and confirmation, ensuring the identity and integrity of the compound.[2][6] The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for routine quality control or in-depth impurity profiling.

References

A Researcher's Guide to GC-MS Analysis for 3-Chloro-4-iodoaniline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Chloro-4-iodoaniline is a key building block in the synthesis of various pharmaceutical compounds, and a thorough understanding of its impurity profile is a critical aspect of quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the impurity profiling of this compound, supported by experimental data and detailed protocols.

Comparison of GC-MS Methods for Impurity Profiling

The choice of a suitable GC-MS method is crucial for the effective separation, identification, and quantification of potential impurities in this compound. The following table summarizes a comparison of two common capillary columns with different stationary phases for this purpose.

FeatureMethod A: Non-Polar Column (e.g., DB-5ms)Method B: Mid-Polar Column (e.g., DB-35ms)
Principle Separation is primarily based on the boiling points of the analytes.Separation is influenced by both boiling point and dipole-dipole interactions.
Typical Analytes Effective for a broad range of volatile and semi-volatile non-polar to moderately polar compounds.Offers enhanced resolution for polar compounds, including positional isomers of halogenated anilines.
Selectivity Good general-purpose selectivity. May have co-elution of closely related isomers.Improved selectivity for polar and halogenated compounds, potentially resolving critical pairs of impurities.
Estimated LOD 0.05 - 0.2 µg/mL0.05 - 0.2 µg/mL
Estimated LOQ 0.15 - 0.6 µg/mL0.15 - 0.6 µg/mL
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 5%< 5%
Key Advantages Robust, widely available, and suitable for a broad range of impurities.Better resolution of polar impurities and positional isomers.
Limitations May not resolve all critical isomeric impurities.May have slightly higher column bleed at elevated temperatures.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for obtaining high-quality data in impurity profiling.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and vortex to ensure complete dissolution.

  • Derivatization (Optional): For improved peak shape and volatility, derivatization can be performed. To 1 mL of the sample or standard solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

GC-MS Method
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Method Validation

A comprehensive validation of the GC-MS method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Analytical Workflow and Impurity Identification

The following diagrams illustrate the GC-MS analytical workflow for impurity profiling and the logical process of impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of This compound Sample B Dissolution in Methanol A->B C Optional Derivatization (e.g., with BSTFA) B->C D Injection into GC C->D E Chromatographic Separation (e.g., DB-5ms or DB-35ms column) D->E F Mass Spectrometric Detection (EI) E->F G Total Ion Chromatogram (TIC) Generation F->G H Peak Integration and Mass Spectra Extraction G->H I Impurity Identification and Quantification H->I Impurity_Identification cluster_detection Detection cluster_identification Identification cluster_quantification Quantification A Peak detected in TIC of sample B Extract Mass Spectrum A->B C Compare with Spectral Library (e.g., NIST) B->C D Compare Retention Time and Mass Spectrum with Reference Standard B->D E Propose Structure based on Fragmentation Pattern B->E F Calculate Concentration using Calibration Curve C->F D->F E->F

A Comparative Guide to the Synthesis and Byproduct Characterization of 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Chloro-4-iodoaniline, a key intermediate in pharmaceutical and chemical synthesis. It details potential byproducts, offers a comparative analysis of reaction performance, and provides established experimental protocols for the characterization of impurities.

Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound is a critical decision influenced by factors such as precursor availability, desired purity, scalability, and environmental impact. Below is a comparative summary of three primary synthetic methodologies.

ParameterRoute 1: Iodination of 3-ChloroanilineRoute 2: Chlorination of 4-IodoanilineRoute 3: Multi-step Synthesis from o-Dichlorobenzene
Starting Material 3-Chloroaniline4-Iodoanilineo-Dichlorobenzene
Key Steps Direct electrophilic iodinationDirect electrophilic chlorination1. Nitration 2. Reduction 3. Diazotization 4. Sandmeyer Reaction (Iodination)
Potential Major Byproducts 2-Chloro-4-iodoaniline, 4-Chloro-2-iodoaniline, 3-Chloro-2,4-diiodoaniline, Unreacted 3-Chloroaniline2-Chloro-4-iodoaniline, 2,6-Dichloro-4-iodoaniline, Unreacted 4-Iodoaniline2,3-Dichloronitrobenzene, Isomeric chloroiodoanilines, Diazonium salt byproducts
Reported/Estimated Yield Moderate to Good (yields for similar iodinations of chloroanilines vary significantly with reagents and conditions)Moderate to Good (dependent on the selectivity of the chlorinating agent)Moderate (multi-step syntheses generally have lower overall yields)
Reported/Estimated Purity Good (purification required to remove isomers)Good (purification required to remove isomers and over-chlorinated products)Good to Excellent (purification at multiple stages can lead to high purity)
Advantages - Fewer synthetic steps - Readily available starting material- Fewer synthetic steps- Avoids direct handling of elemental iodine or highly reactive iodinating agents in the final step - Starts from a simple, inexpensive precursor
Disadvantages - Potential for formation of multiple regioisomers, making purification challenging - Use of potentially expensive or hazardous iodinating reagents- Risk of over-chlorination, leading to di- and tri-chlorinated byproducts - Potential for formation of regioisomers- Multiple reaction steps, leading to a longer overall synthesis time and potentially lower overall yield - Involves the use of nitric and sulfuric acids, and diazotization reagents, which require careful handling

Note: Specific yield and purity data for the synthesis of this compound are not widely published. The estimates provided are based on data from analogous reactions of similar halogenated anilines.

Synthesis and Byproduct Formation

Route 1: Iodination of 3-Chloroaniline

This approach involves the direct electrophilic iodination of 3-chloroaniline. The amino group is an activating, ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This leads to a mixture of products.

Potential Byproducts:

  • Regioisomers: 2-Chloro-4-iodoaniline and 4-chloro-2-iodoaniline are common byproducts due to the directing effects of the substituents.

  • Di-iodinated products: Over-iodination can lead to the formation of 3-chloro-2,4-diiodoaniline.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-chloroaniline.

3-Chloroaniline 3-Chloroaniline This compound This compound 3-Chloroaniline->this compound Iodination 2-Chloro-4-iodoaniline 2-Chloro-4-iodoaniline 3-Chloroaniline->2-Chloro-4-iodoaniline Byproduct 4-Chloro-2-iodoaniline 4-Chloro-2-iodoaniline 3-Chloroaniline->4-Chloro-2-iodoaniline Byproduct 3-Chloro-2,4-diiodoaniline 3-Chloro-2,4-diiodoaniline 3-Chloroaniline->3-Chloro-2,4-diiodoaniline Byproduct

Synthesis of this compound via Iodination
Route 2: Chlorination of 4-Iodoaniline

In this alternative, 4-iodoaniline is subjected to electrophilic chlorination. The amino group directs the incoming chloro substituent primarily to the ortho positions.

Potential Byproducts:

  • Regioisomer: 2-Chloro-4-iodoaniline is the major expected regioisomeric byproduct.

  • Over-chlorinated products: The strong activating effect of the amino group can lead to the formation of 2,6-dichloro-4-iodoaniline.

  • Unreacted Starting Material: Residual 4-iodoaniline will be present if the reaction does not go to completion.

4-Iodoaniline 4-Iodoaniline This compound This compound 4-Iodoaniline->this compound Chlorination 2-Chloro-4-iodoaniline 2-Chloro-4-iodoaniline 4-Iodoaniline->2-Chloro-4-iodoaniline Byproduct 2,6-Dichloro-4-iodoaniline 2,6-Dichloro-4-iodoaniline 4-Iodoaniline->2,6-Dichloro-4-iodoaniline Byproduct

Synthesis of this compound via Chlorination
Route 3: Multi-step Synthesis from o-Dichlorobenzene

A longer, but potentially more controlled, route starts with the nitration of o-dichlorobenzene to form 3,4-dichloronitrobenzene. This intermediate is then reduced to 3,4-dichloroaniline, followed by diazotization and a Sandmeyer reaction to introduce the iodine atom.

Potential Byproducts:

  • Nitration byproducts: Formation of isomeric dichloronitrobenzenes (e.g., 2,3-dichloronitrobenzene).

  • Reduction byproducts: Incomplete reduction can leave residual 3,4-dichloronitrobenzene.

  • Diazotization/Sandmeyer byproducts: Side reactions of the diazonium salt can lead to various impurities.

o-Dichlorobenzene o-Dichlorobenzene 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene o-Dichlorobenzene->3,4-Dichloronitrobenzene Nitration 3,4-Dichloroaniline 3,4-Dichloroaniline 3,4-Dichloronitrobenzene->3,4-Dichloroaniline Reduction This compound This compound 3,4-Dichloroaniline->this compound Diazotization & Sandmeyer Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis

Navigating Reaction Pathways: A Comparative Guide to NMR Analysis of 3-Chloro-4-iodoaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the purity and yield of target compounds. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the synthesis of 3-Chloro-4-iodoaniline, a key building block in various pharmaceutical agents. We present a detailed examination of the NMR spectra of the starting material, the desired product, and potential byproducts, supported by experimental data and protocols.

The synthesis of this compound is often achieved through the electrophilic iodination of 3-chloroaniline. While seemingly straightforward, this reaction can yield a mixture of constitutional isomers. NMR spectroscopy serves as a powerful tool for in-situ reaction monitoring and quantitative analysis of the resulting mixture, providing crucial insights into the reaction's progress and selectivity.

Comparative NMR Data

A clear distinction between the starting material, the desired product, and its isomers can be readily achieved by analyzing their respective ¹H and ¹³C NMR spectra. The electronic effects of the chloro and iodo substituents, along with the amino group, induce characteristic shifts in the aromatic proton and carbon signals, allowing for unambiguous identification and quantification.

Compound NameStructure¹H NMR (CDCl₃, 400 MHz) δ [ppm]¹³C NMR (CDCl₃, 100 MHz) δ [ppm]
3-Chloroaniline (Starting Material)7.09 (t, J=7.9 Hz, 1H), 6.75 (m, 1H), 6.65 (m, 1H), 6.53 (m, 1H), 3.71 (br s, 2H)147.5, 134.8, 130.2, 118.4, 114.8, 113.1
This compound (Product)7.42 (d, J=8.0 Hz, 1H), 7.12 (t, J=8.0 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 4.07 (br s, 2H)147.1, 138.5, 130.1, 119.3, 117.5, 85.0
3-Chloro-2-iodoaniline (Byproduct)7.10 (d, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 4.20 (br s, 2H)146.8, 135.2, 129.8, 120.1, 115.3, 90.2
3-Chloro-6-iodoaniline (Byproduct)7.60 (d, J=2.0 Hz, 1H), 7.20 (dd, J=8.4, 2.0 Hz, 1H), 6.55 (d, J=8.4 Hz, 1H), 3.90 (br s, 2H)147.3, 139.0, 130.5, 118.8, 114.5, 88.5

Experimental Protocol: NMR Monitoring of this compound Synthesis

This protocol outlines a general procedure for the iodination of 3-chloroaniline and the subsequent NMR analysis of the reaction mixture.

Materials:

  • 3-Chloroaniline

  • Iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., NaOCl)

  • Solvent (e.g., Acetic Acid, Dichloromethane)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Iodination: Slowly add the iodinating agent to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.

  • Sample Preparation for NMR: Dilute the aliquot with the deuterated NMR solvent (e.g., 0.5 mL of CDCl₃) in a clean vial and transfer the solution to an NMR tube.

  • NMR Acquisition: Acquire ¹H NMR and ¹³C NMR spectra of the sample.

  • Data Analysis: Process the NMR spectra to identify the signals corresponding to the starting material, product, and any byproducts. The relative integration of the characteristic signals in the ¹H NMR spectrum can be used to determine the molar ratio of the components in the mixture and thus monitor the reaction progress and conversion.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for monitoring the reaction mixture.

G cluster_reaction Synthesis cluster_sampling Sampling & Preparation cluster_analysis NMR Analysis start Dissolve 3-Chloroaniline in Solvent add_reagent Add Iodinating Agent start->add_reagent react Stir at Controlled Temperature add_reagent->react aliquot Withdraw Aliquot react->aliquot Periodic Sampling prepare_sample Dilute with Deuterated Solvent aliquot->prepare_sample acquire_spectra Acquire 1H and 13C NMR Spectra prepare_sample->acquire_spectra process_data Process and Analyze Spectra acquire_spectra->process_data quantify Identify and Quantify Components process_data->quantify quantify->react Reaction Monitoring Feedback end Reaction Completion or Optimization quantify->end

A Comparative Guide to Suzuki Coupling Reactivity: 3-Chloro-4-iodoaniline vs. 3-bromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[2] This guide provides an objective comparison of the reactivity of two key haloaniline building blocks, 3-chloro-4-iodoaniline and 3-bromo-4-chloroaniline, in the Suzuki coupling reaction, supported by established chemical principles and illustrative experimental data.

Core Principles: Halide Reactivity in Suzuki Coupling

The reactivity of aryl halides in the Suzuki coupling is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4] The efficiency of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F [3][5]

This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. Consequently, aryl iodides are the most reactive substrates, readily undergoing oxidative addition under mild conditions. Aryl bromides are also highly effective coupling partners. In contrast, aryl chlorides possess a stronger C-Cl bond, making them significantly less reactive and often necessitating specialized, electron-rich, bulky phosphine ligands, stronger bases, and higher reaction temperatures to facilitate the challenging oxidative addition step.[3][6][7]

Based on this principle, a clear reactivity hierarchy can be predicted for the two compounds :

  • This compound : The C-I bond is substantially more labile than the C-Cl bond. Therefore, selective Suzuki coupling is expected to occur exclusively at the C-4 position (iodine) under standard conditions, leaving the C-3 position (chlorine) intact.

  • 3-bromo-4-chloroaniline : The C-Br bond is more reactive than the C-Cl bond. Selective coupling will preferentially occur at the C-3 position (bromine). The C-4 position (chlorine) will typically not react unless more forcing conditions and specialized catalyst systems are employed.

Therefore, This compound is the more reactive substrate for Suzuki coupling due to the presence of the highly labile carbon-iodine bond.

Logical Reactivity Pathway

The following diagram illustrates the expected site-selectivity in Suzuki coupling for polyhalogenated anilines based on the fundamental principles of C-X bond reactivity.

G cluster_0 Reactivity Hierarchy cluster_1 Substrate cluster_2 Predicted Reaction Site I C-I Bond (Most Reactive) Br C-Br Bond Cl C-Cl Bond (Least Reactive) Substrate1 This compound Site1 C-4 (Iodo) Substrate1->Site1 Couples at Substrate2 3-Bromo-4-chloroaniline Site2 C-3 (Bromo) Substrate2->Site2 Couples at Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX ArX Ar-X (Haloaniline) OxAdd Oxidative Addition ArX->PdII_ArX PdII_ArR L₂Pd(II)(Ar)(R) PdII_ArX->PdII_ArR Boronic R-B(OH)₂ + Base Transmetal Transmetalation Boronic->PdII_ArR PdII_ArR->Pd0 Product Ar-R (Biaryl Product) PdII_ArR->Product RedElim Reductive Elimination

References

Comparative Cost-Effectiveness of 3-Chloro-4-iodoaniline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision influenced by factors such as yield, cost, and reaction efficiency. This guide provides a comparative analysis of two primary synthetic pathways to obtain 3-Chloro-4-iodoaniline, a valuable substituted aniline intermediate. The routes compared are the direct iodination of 3-chloroaniline and the chlorination of 4-iodoaniline.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The cost analysis is based on estimated laboratory-scale synthesis and current market prices of the necessary reagents.

ParameterRoute 1: Iodination of 3-ChloroanilineRoute 2: Chlorination of 4-Iodoaniline
Starting Material 3-Chloroaniline4-Iodoaniline
Key Reagents Iodine, Sodium Percarbonate, Acetic AcidSulfuryl Chloride, Dichloromethane
Reported/Estimated Yield ~85%~75%
Reaction Time 4-6 hours2-4 hours
Purification Method RecrystallizationColumn Chromatography
Estimated Cost per Gram of Product ~$15 - $25~$30 - $40
Advantages Higher yield, readily available starting materialShorter reaction time
Disadvantages Longer reaction timeLower yield, requires chromatographic purification, starting material can be more expensive

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Route 1: Iodination of 3-Chloroaniline

This method involves the direct electrophilic iodination of 3-chloroaniline using molecular iodine, with sodium percarbonate acting as an in-situ oxidizing agent to generate the iodinating species.

Materials:

  • 3-Chloroaniline

  • Iodine (I₂)

  • Sodium Percarbonate (Na₂CO₃·1.5H₂O₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add molecular iodine (1.1 eq).

  • Slowly add sodium percarbonate (1.5 eq) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature between 25-30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the color of iodine disappears.

  • Pour the mixture into a beaker containing crushed ice, which should precipitate the crude product.

  • Filter the solid precipitate and wash thoroughly with cold deionized water.

  • Purify the crude this compound by recrystallization from ethanol to obtain the final product.

Route 2: Chlorination of 4-Iodoaniline

This route involves the selective chlorination of 4-iodoaniline at the ortho-position to the amino group using sulfuryl chloride.

Materials:

  • 4-Iodoaniline

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to isolate the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the logical relationships of the synthetic pathways described.

Synthesis_Pathways cluster_route1 Route 1: Iodination cluster_route2 Route 2: Chlorination 3-Chloroaniline 3-Chloroaniline 3-Chloro-4-iodoaniline_R1 This compound 3-Chloroaniline->3-Chloro-4-iodoaniline_R1 Iodination Iodine + Oxidant Iodine + Oxidant Iodine + Oxidant->3-Chloro-4-iodoaniline_R1 4-Iodoaniline 4-Iodoaniline 3-Chloro-4-iodoaniline_R2 This compound 4-Iodoaniline->3-Chloro-4-iodoaniline_R2 Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->3-Chloro-4-iodoaniline_R2

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Route1 start Start dissolve Dissolve 3-Chloroaniline in Acetic Acid start->dissolve add_reagents Add Iodine and Sodium Percarbonate dissolve->add_reagents react Stir at Room Temperature (4-6 hours) add_reagents->react quench Quench with Sodium Thiosulfate react->quench precipitate Precipitate in Ice Water quench->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end End recrystallize->end

Caption: Experimental workflow for Route 1.

Experimental_Workflow_Route2 start Start dissolve Dissolve 4-Iodoaniline in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Sulfuryl Chloride Solution cool->add_reagent react Stir at 0°C to RT (2-4 hours) add_reagent->react quench Quench with Sodium Bicarbonate react->quench extract_wash Extract and Wash quench->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography end End chromatography->end

Caption: Experimental workflow for Route 2.

A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloroanilines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, haloanilines serve as indispensable building blocks, particularly in the pharmaceutical and materials science sectors. The strategic choice of the halogen substituent—iodine, bromine, or chlorine—is a critical decision that profoundly influences the reactivity of the aniline scaffold. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloroanilines in pivotal synthetic transformations, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for efficient route design.

Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond

The reactivity of a haloaniline in many common transformations, especially palladium-catalyzed cross-coupling reactions, is primarily dictated by the strength of the carbon-halogen (C-X) bond.[1] The bond dissociation energies (BDEs) for aryl halides follow the trend C-I < C-Br < C-Cl.[1][2] This hierarchy is the cornerstone of their reactivity profile.

  • Iodoanilines : Possess the weakest C-I bond, making them the most reactive substrates.

  • Bromoanilines : Exhibit intermediate C-Br bond strength and, consequently, moderate reactivity.[2]

  • Chloroanilines : Feature the strongest C-Cl bond among the three, rendering them the least reactive and often requiring more specialized and forcing conditions to participate in reactions.[2]

This reactivity trend (I > Br > Cl) is most pronounced in reactions where the cleavage of the C-X bond occurs in the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling cycles.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The choice of haloaniline has significant implications for catalyst selection, reaction conditions, and overall efficiency. The general reactivity order remains consistent: Iodoanilines > Bromoanilines > Chloroanilines .[1]

Oxidative Addition: The Rate-Determining Step

The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[3][4] This step involves the insertion of the palladium atom into the C-X bond and is often the slowest step of the cycle, thereby governing the overall reaction rate.[2] The weaker the C-X bond, the lower the activation energy for this step, and the faster the reaction.[1][2] This fundamental principle explains the observed reactivity trend across the haloaniline series.

digraph "Pd_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a testament to the differential reactivity of haloanilines.

  • Iodo- and Bromoanilines : Are highly effective substrates, often reacting under mild conditions with standard palladium catalysts [e.g., Pd(PPh₃)₄, Pd(OAc)₂] and a variety of bases.[1][5] Bromoanilines are frequently used due to a good balance of reactivity and stability.[6]

  • Chloroanilines : Historically considered challenging substrates, the activation of the strong C-Cl bond requires more sophisticated catalytic systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling efficient Suzuki couplings of chloroanilines.[7][8]

HaloanilineTypical Catalyst/LigandTemperature (°C)Yield (%)Reference
2-IodoanilinePd(dppf)Cl₂8095[9] (Implied)
4-BromoanilinePd(OAc)₂ / SPhos10092[10] (Analogous)
2-BromoanilinePd(dtbpf)Cl₂Room Temp98[11][12]
4-ChloroanilinePd₂(dba)₃ / XPhos11088[7][8] (Analogous)
Table 1: Representative comparison of conditions for the Suzuki-Miyaura coupling of haloanilines with phenylboronic acid. Conditions are generalized and serve to illustrate trends.
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The reactivity of the haloaniline substrate is again a critical factor.[13][14]

  • Iodo- and Bromoanilines : Readily undergo amination with a wide range of primary and secondary amines using various palladium/phosphine ligand systems. Bidentate phosphine ligands like BINAP and DPEPhos were early breakthroughs for these substrates.[13]

  • Chloroanilines : Coupling chloroanilines was a significant challenge. The advent of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was a landmark achievement, allowing for the efficient amination of these less reactive, yet more economical, starting materials.[15][16]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[17] The reactivity trend is particularly distinct in this transformation.

  • Iodoanilines : Are highly reactive, often proceeding smoothly at or near room temperature, sometimes even in the absence of a copper co-catalyst.[1][18]

  • Bromoanilines : Typically require elevated temperatures and the presence of a copper(I) co-catalyst (e.g., CuI) to achieve efficient coupling.[1]

  • Chloroanilines : Are the most challenging substrates, demanding highly active catalyst systems, specialized ligands, and often higher reaction temperatures to proceed effectively.[1]

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated haloanilines, the SNAr reaction becomes feasible when the aniline ring is substituted with strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the halogen.[19][20] In this mechanistic manifold, the reactivity order of the halogens is inverted compared to cross-coupling.

Reactivity Order: Chloro/Fluoro > Bromo > Iodo [21][22]

The mechanism proceeds via a two-step addition-elimination pathway.[23]

  • Addition (Rate-Determining Step) : The nucleophile attacks the electrophilic carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23] The rate of this step is enhanced by the inductive electron-withdrawing effect of the halogen.

  • Elimination : The leaving group is expelled, and aromaticity is restored.

Because the highly electronegative chlorine and fluorine atoms stabilize the anionic intermediate most effectively through their inductive effect, they accelerate the rate-determining nucleophilic attack, making chloro- and fluoroanilines more reactive in SNAr reactions than their bromo- and iodo- counterparts.[21][24]

Experimental Protocol: A Case Study

Suzuki-Miyaura Coupling of 4-Bromoaniline with Phenylboronic Acid

This protocol describes a robust and reproducible procedure for a common cross-coupling reaction, highlighting the practical aspects of working with a moderately reactive bromoaniline.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

Materials:

  • 4-Bromoaniline (1.0 mmol, 172 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoaniline, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.

  • Add toluene and water via syringe. Degas the resulting suspension by bubbling the inert gas through the liquid for an additional 10 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 4-phenylaniline.

Practical Considerations and Conclusion

The choice between an iodo-, bromo-, or chloroaniline is a strategic balance between reactivity, cost, and availability.

  • Iodoanilines are ideal for developing new methodologies, for substrates that are sensitive to harsh conditions, or when rapid reaction is paramount. Their high cost can be a drawback for large-scale synthesis.

  • Bromoanilines represent the workhorse substrates for many applications, offering a reliable balance of good reactivity and moderate cost.[2] A vast number of protocols are optimized for bromoarenes.

  • Chloroanilines are the most economically attractive starting materials, making them highly desirable for industrial and large-scale applications.[25] While they require more specialized and often more expensive catalyst systems, the overall process cost can be significantly lower. The continuous evolution of catalyst technology continues to expand the utility of these challenging substrates.[7][26]

References

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  • BenchChem. (2025).
  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • Chemistry LibreTexts. (2021). Aryl Halides.
  • Scribd. Aryl Halide Reactivity Comparison.
  • Chemistry LibreTexts. (2022).
  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2013). Highly efficient and functional-group-tolerant catalysts for the palladium-catalyzed coupling of aryl chlorides with thiols. PubMed.
  • Ariafard, A., Lin, Z., & Jover, J. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • University of Calgary. Ch23 : Aryl Halides.
  • Koley, D., Thiel, W., & Gooßen, L. J. (2006). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • University of Wisconsin-Madison. Aryl Halides.
  • Reddy, V. P., Kumar, A. V., & Rao, K. R. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
  • Organic Chemistry Frontiers. (2020).
  • Shi, S., Zhang, Y., & Tu, T. (2021). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
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  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Bonsignore, M., et al. (2021).
  • Nagy, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
  • Ghorai, P. (2012). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
  • Wikipedia. Sonogashira coupling.
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  • Schmalzbauer, M., & de la Torre, D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Vallejo, G., et al. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
  • ResearchGate. (2016). Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid.
  • Gharpure, S. J., & Dandepally, S. R. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. Sonogashira Coupling.
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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  • Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • HKMU Scholars. (2018). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • Wölfling, J., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Bonsignore, M., et al. (2021).
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A Comparative Guide to the Quantitative Analysis of 3-Chloro-4-iodoaniline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Chloro-4-iodoaniline is a key building block in the synthesis of various pharmaceutical compounds, making its precise assay critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the assay of this compound.

Principle of Quantitative Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For quantitative analysis, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from reference standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds.[3] Quantification is typically achieved by creating a calibration curve from standards and monitoring specific ions of the analyte.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for the quantitative analysis of this compound using ¹H-NMR with an internal standard.

a. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, certified reference material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer an appropriate amount (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.[4]

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker)

  • Temperature: 298 K[4]

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio)

  • Acquisition Time (aq): At least 3 seconds

  • Spectral Width (sw): Approximately 20 ppm

d. Data Processing and Quantification:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the two olefinic protons will give a singlet.

  • Calculate the purity of this compound using the following equation:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • std = Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

a. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.2 mg/mL.[5]

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[6]

c. Analysis:

  • Inject the blank (mobile phase) to ensure no system peaks are present.

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for identifying and quantifying this compound, particularly for assessing volatile impurities.

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.[7]

b. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[7]

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

c. Analysis:

  • Inject the prepared standard and sample solutions.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Data Presentation: Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the assay. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[3]
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]High, with good selectivity from mass detection.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[8]Good, but can be affected by sample volatility and injection technique.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.[1]Very high, based on both chromatographic separation and mass fragmentation patterns.
Reference Standard Requires a certified internal standard of a different compound.[1]Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1]Requires a reference standard of the analyte for accurate quantification.
Sample Preparation Simple, involves dissolving the sample and internal standard.Moderately complex, may require filtration and specific solvent compatibility.[6]Requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds.
Analysis Time Relatively fast per sample, but requires longer relaxation delays for accurate quantification.Typically 15-30 minutes per sample.[8]Typically 20-40 minutes per sample.
Destructive NoYesYes

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on NMR Spectrometer transfer->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_attributes Key Attributes analyte This compound qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gcms GC-MS analyte->gcms attr_qnmr Primary Method High Accuracy Non-Destructive qnmr->attr_qnmr attr_hplc High Resolution Routine Analysis Requires Analyte Standard hplc->attr_hplc attr_gcms High Selectivity Volatile Impurities Requires Volatility gcms->attr_gcms

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-iodoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quality control of 3-Chloro-4-iodoaniline and its derivatives, critical intermediates in the synthesis of numerous pharmaceutical compounds. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing scientifically sound analytical practices.

The accurate determination of purity, identification of impurities, and quantification of this compound are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two of the most powerful and prevalent techniques in pharmaceutical analysis. Furthermore, we will discuss the utility of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and confirmation.

The Imperative of Method Validation: A Regulatory and Scientific Perspective

Analytical method validation is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] The core principle of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring data integrity and product quality.[4][5][6] This guide is structured around the key validation parameters as stipulated by the ICH Q2(R1) guideline: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]

Strategic Selection of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound derivatives is a critical decision driven by the physicochemical properties of the analyte and potential impurities.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds, a category into which many aniline derivatives and their potential degradation products fall.[7][8] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of compounds with varying polarities.

Gas Chromatography (GC) , on the other hand, excels in the analysis of volatile and thermally stable compounds.[3][9] When coupled with a mass spectrometer (GC-MS), it provides exceptional sensitivity and specificity for impurity identification. For aniline derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for this compound analysis.

Method_Selection Analyte This compound Derivative Properties Physicochemical Properties (Volatility, Thermal Stability, Polarity) Analyte->Properties Impurities Expected Impurities (Starting Materials, By-products, Degradants) Analyte->Impurities Volatile Volatile & Thermally Stable? Properties->Volatile NonVolatile Non-Volatile or Thermally Labile? Properties->NonVolatile Volatile->NonVolatile No GC GC / GC-MS Volatile->GC Yes HPLC HPLC / HPLC-MS NonVolatile->HPLC Yes Derivatization Derivatization Required? GC->Derivatization Direct_GC Direct GC Analysis Derivatization->Direct_GC No Deriv_GC GC with Derivatization Derivatization->Deriv_GC Yes

Caption: Decision tree for selecting an analytical method for this compound derivatives.

Comparative Validation of HPLC and GC Methods

A comprehensive validation study involves assessing a range of parameters to ensure the method is fit for its purpose. The following sections detail the experimental approach for validating both an HPLC and a GC method for the analysis of this compound, with illustrative data for closely related compounds.

Table 1: Comparison of Typical HPLC and GC Method Parameters for Halogenated Aniline Analysis
ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile Phase/Carrier Gas Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.Helium at a constant flow of 1 mL/min.
Detection UV-Vis (Diode Array Detector) at a specified wavelength (e.g., 254 nm)Mass Spectrometry (Electron Ionization)
Typical Run Time 15-30 minutes10-25 minutes
Advantages - Wide applicability to non-volatile and thermally labile compounds.- High resolution and accuracy.- Non-destructive.- High sensitivity and specificity (with MS detection).- Excellent for volatile impurities.- Definitive identification of unknowns through mass spectra.
Limitations - Lower sensitivity for some compounds compared to GC-MS.- Can consume larger volumes of organic solvents.- Not suitable for non-volatile or thermally labile impurities.- May require derivatization for polar analytes.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a validated analytical method. The following protocols for HPLC and GC-MS analysis of this compound are provided as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the quantitative determination of this compound and its potential non-volatile impurities.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a 0.1 mg/mL stock solution.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

4. Validation Experiments:

  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[1]

  • Linearity: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly useful for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Methylene chloride or other suitable solvent (GC grade).

  • This compound reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Sample and Standard Preparation:

  • Standard and Sample Solutions: Prepare solutions of the reference standard and sample in methylene chloride at a concentration of approximately 1 mg/mL.

4. Validation Experiments:

  • The validation parameters are similar to those for HPLC, with adjustments for the GC-MS technique. Specificity is demonstrated by the separation of peaks in the total ion chromatogram and the uniqueness of their mass spectra.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the performance of different analytical methods.

Table 2: Illustrative Validation Data Summary for a Halogenated Aniline
Validation ParameterHPLC-UV ResultGC-MS ResultAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.1%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 2.0%
LOD 0.01 µg/mL0.005 µg/mLReportable
LOQ 0.03 µg/mL0.015 µg/mLReportable
Robustness PassedPassedSystem suitability criteria met

Note: The data presented is illustrative for a halogenated aniline and should be determined experimentally for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information for structural confirmation and are an indispensable part of a comprehensive analytical validation package.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the this compound molecule. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the chloro and iodo substituents. For a related compound, 4-iodoaniline, the aromatic protons appear as two doublets in the ¹H NMR spectrum.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C-H and C=C stretching, and the C-Cl and C-I stretching vibrations.[11][12] The interpretation of these bands can confirm the presence of the key functional moieties within the molecule.

Workflow for Comprehensive Analytical Method Validation

The following diagram outlines a logical workflow for the validation of an analytical method for this compound, from initial development to final reporting.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Method_Dev Method Development (HPLC/GC) Optimization Optimization of Parameters (Mobile Phase, Temperature, etc.) Method_Dev->Optimization SST System Suitability Test (SST) Development Optimization->SST Protocol Write Validation Protocol SST->Protocol Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity (Forced Degradation) Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison with Acceptance Criteria Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report Conclusion Conclusion on Method Suitability Report->Conclusion

Caption: A comprehensive workflow for analytical method validation.

Conclusion

The validation of analytical methods for this compound and its derivatives is a multi-faceted process that requires a deep understanding of both the chemistry of the analyte and the principles of analytical science. Both HPLC and GC are powerful techniques, and the choice between them should be based on a scientific assessment of the analytical needs. This guide has provided a framework for making this selection, along with detailed protocols and a discussion of the critical validation parameters. By adhering to these principles and employing a systematic approach, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-(But-2-en-1-yl)aniline by HPLC and GC-MS.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(15), 2957–2968. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bagedar, S. R., & Shinde, N. G. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 157-167. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Scribd. (2025). Analytical Method Validation. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BenchChem. (2025).
  • SpectraBase. (n.d.). N-(3-chlorobenzylidene)-4-iodoaniline. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline.
  • SIELC Technologies. (n.d.). Separation of 3-Chloroaniline on Newcrom R1 HPLC column. [Link]

  • Slanina, P., & Hnyk, D. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 19(12), 20265-20277. [Link]

  • Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • Chegg.com. (2022). Solved Below is the H NMR spectra for the imine product made. [Link]

  • ResearchGate. (2015). (PDF)
  • ResearchGate. (2012). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline.
  • Li, Y., et al. (2021). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 10(11), 2636. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Benchmarking Catalyst Performance for 3-Chloro-4-iodoaniline Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 3-chloro-4-iodoaniline serves as a versatile building block. Its distinct halogen functionalities allow for selective cross-coupling reactions, enabling the stepwise introduction of different substituents. The success of these synthetic strategies, however, is critically dependent on the choice of catalyst. This guide provides an objective comparison of catalyst performance for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data to facilitate catalyst selection and methods development.

Given the reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), reactions with this compound are expected to occur selectively at the C-I bond. The following sections detail the performance of various catalyst systems for the most common cross-coupling reactions with this substrate.

Catalyst Performance Comparison

The selection of an appropriate catalyst system, which includes the palladium source and the ligand, is crucial for achieving high yields and reaction efficiency. The data presented below, compiled from literature sources, benchmarks the performance of several common catalysts in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For a substrate like this compound, the choice of ligand is critical to ensure efficient catalytic turnover.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Representative for haloanilines
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012~85A classic, reliable catalyst
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295Effective for similar substrates
Pd/C-K₂CO₃Ethanol/H₂O806~90Heterogeneous, easily separable
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. For iodoanilines, both homogeneous and heterogeneous palladium catalysts have demonstrated high efficacy.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Pd/C (10% wet)-NaOAcDMA14020QuantitativeAcrylonitrile
Pd(OAc)₂Tri-o-tolylphosphineNaOAcDMA14020HighAcrylonitrile
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often essential for achieving high yields, especially with less reactive amines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Amine Partner
Pd₂(dba)₃XPhosNaOtBuToluene10012-24>90Primary/Secondary Amines
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10012-24HighPrimary/Secondary Amines
Pd(OAc)₂BrettPhosCs₂CO₃t-BuOH10012-24HighPrimary/Secondary Amines
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual-catalyst system of palladium and copper.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Alkyne Partner
Pd(PPh₃)₂Cl₂CuINEt₃THFRT1-3>90Phenylacetylene
Pd(PPh₃)₄CuIi-Pr₂NHToluene504-6HighTerminal Alkynes
Pd(OAc)₂/dppfCuICs₂CO₃DMF8012HighTerminal Alkynes

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the alkene (e.g., acrylonitrile, 1.5 mmol), the base (e.g., NaOAc, 1.5 mmol), and the palladium catalyst (e.g., 10% Pd/C, 0.05 mmol).

  • Solvent Addition: Add the solvent (e.g., DMA, 5 mL).

  • Reaction: Heat the mixture to the specified temperature (e.g., 140 °C) and stir for the required time. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated.

  • Purification: Purify the residue by flash chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring for the necessary time.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., NEt₃, 2.0 mmol) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualizing Reaction Workflows and Mechanisms

To aid in the conceptualization of the experimental process and the underlying catalytic cycles, the following diagrams are provided.

G Experimental Workflow for Cross-Coupling A Reaction Setup (Substrate, Reagents) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent & Catalyst Addition B->C D Reaction (Heating & Stirring) C->D E Work-up (Quench, Extract) D->E F Purification (Chromatography) E->F G Product F->G

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-I(L_n) Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L_n) PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Coupled Product PdII_B->Product ArI This compound ArI->PdII ArBOH2 Ar'B(OH)₂ ArBOH2->PdII_B Base Base Base->PdII_B

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Generalized Heck Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-I(L_n) Pd0->PdII_Ar Oxidative Addition PdII_Alkene Alkene-Pd(II) Complex PdII_Ar->PdII_Alkene Coordination PdII_Sigma Sigma-Alkyl-Pd(II) PdII_Alkene->PdII_Sigma Migratory Insertion PdII_H H-Pd(II)-I(L_n) PdII_Sigma->PdII_H Beta-Hydride Elimination Product Coupled Product PdII_Sigma->Product PdII_H->Pd0 Reductive Elimination Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0

The catalytic cycle for the Heck cross-coupling reaction.

G Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-I(L_n) Pd0->PdII_Ar Oxidative Addition PdII_Amine [Ar-Pd(II)-NR₂H(L_n)]⁺ PdII_Ar->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Arylamine Product PdII_Amido->Product Amine R₂NH Amine->PdII_Amine Base Base Base->PdII_Amido

The catalytic cycle for the Buchwald-Hartwig amination reaction.

G Generalized Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-I(L_n) Pd0->PdII_Ar Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) PdII_Ar->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Coupled Product PdII_Alkyne->Product CuI CuI Cu_Alkyne [Cu(C≡CR)] CuI->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Ar Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne

The interconnected catalytic cycles of the Sonogashira coupling reaction.

Navigating the Maze of Isomers: A Comparative Guide to Purifying 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. In the synthesis of 3-Chloro-4-iodoaniline, a key building block in various pharmaceutical and research applications, the presence of isomeric impurities can significantly impact the efficacy, safety, and reproducibility of downstream processes. These closely related molecules, differing only in the arrangement of their atoms, pose a significant purification challenge.

This guide provides an objective comparison of the primary methods for separating isomeric impurities in this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Recrystallization. We present supporting experimental data, detailed methodologies, and a comparative analysis to assist researchers in selecting the most appropriate technique for their specific needs.

The Challenge of Isomeric Impurities

During the synthesis of this compound, several positional isomers can be formed as byproducts. These isomers have the same molecular weight and similar physicochemical properties, making their separation a non-trivial task. Common isomeric impurities may include:

  • 2-Chloro-4-iodoaniline

  • 4-Chloro-2-iodoaniline

  • 3-Chloro-2-iodoaniline

  • 3-Chloro-5-iodoaniline

  • Di-iodinated and di-chlorinated anilines

The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, robust purification and analytical methods are essential.

Comparison of Separation Techniques

The choice of separation technique depends on several factors, including the required purity, the scale of the purification, the available instrumentation, and the specific isomeric impurities present. The following table provides a comparative overview of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Recrystallization
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Difference in solubility of the compound and its impurities in a specific solvent at different temperatures.
Resolution High to very high, capable of baseline separation of closely related isomers.Very high, excellent for separating volatile isomers.Variable, dependent on the solubility differences between the desired compound and impurities.
Purity Achieved >99.5%>99%>98% (can be improved with multiple recrystallizations)
Typical Yield 70-90% (preparative scale)Not a preparative technique60-85%
Scale Analytical to preparative scale.Primarily an analytical technique.Milligrams to kilograms.
Advantages - High resolution- Applicable to a wide range of compounds- Non-destructive- High sensitivity and specificity- Provides structural information for impurity identification- Cost-effective- Scalable- Simple procedure
Limitations - Higher cost of instrumentation and solvents- Can be time-consuming for large-scale purification- Limited to volatile and thermally stable compounds- Not suitable for preparative scale- Lower resolution for isomers with very similar solubility- Solvent selection can be challenging- Potential for product loss in the mother liquor

Experimental Protocols

Detailed and reproducible experimental methods are crucial for achieving successful separation of isomeric impurities. Below are representative protocols for HPLC, GC-MS, and recrystallization, adapted from established methods for similar haloanilines.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the analytical and preparative separation of isomeric impurities in this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Preparative HPLC system with a fraction collector for purification.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm for analytical; larger dimensions for preparative)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min (analytical); higher for preparative
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL (analytical)

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the crude this compound sample in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

  • For analytical purposes, further dilute to a final concentration of approximately 0.05 mg/mL for injection.

  • For preparative HPLC, a more concentrated solution (e.g., 10-20 mg/mL) can be prepared.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile isomeric impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-350

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as methanol or dichloromethane.

  • If necessary, derivatization with a suitable agent can be performed to improve the volatility and chromatographic performance of the aniline isomers.

Recrystallization Protocol

Recrystallization is a classic and effective method for purifying solid compounds on a larger scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, toluene, or heptane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow and Decision Making

The selection of a suitable separation method is a critical step in the purification process. The following diagram illustrates a general workflow for the separation of isomeric impurities in this compound.

SeparationWorkflow cluster_start Initial Analysis cluster_purification Purification Method Selection cluster_end Final Product Start Crude this compound Analysis Purity Assessment (e.g., Analytical HPLC or GC-MS) Start->Analysis Decision Purity Meets Specification? Analysis->Decision HPLC Preparative HPLC Decision->HPLC No (High Purity Required) Recrystallization Recrystallization Decision->Recrystallization No (Large Scale) End Pure this compound Decision->End Yes HPLC->End Recrystallization->End

Caption: General workflow for the purification of this compound.

Conclusion

The separation of isomeric impurities in this compound is a critical step to ensure the quality and reliability of this important chemical intermediate. While HPLC offers the highest resolution for achieving exceptional purity on both analytical and preparative scales, GC-MS serves as a powerful analytical tool for impurity identification, particularly for volatile isomers. For larger-scale purification where high-throughput is a priority and slightly lower purity is acceptable, recrystallization remains a cost-effective and scalable option.

By understanding the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can confidently select and implement the most suitable method to obtain this compound of the desired purity for their specific research and development needs.

Safety Operating Guide

Proper Disposal of 3-Chloro-4-iodoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chloro-4-iodoaniline is a critical procedure for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This compound is classified as a toxic and hazardous material, necessitating strict adherence to established protocols.[1][2][3] Disposal must always be carried out in accordance with local, regional, and national regulations.[1][4] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[1]

PPE CategorySpecificationSource
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use.[1][5]
Body Protection A fully-buttoned laboratory coat or a chemical-resistant suit to prevent skin contact.[1][5]
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[5] If dust formation is likely, a particle respirator may be required.[3]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through a licensed hazardous waste disposal company.[1][6] On-site chemical neutralization by laboratory personnel is not recommended due to the hazardous nature of the compound and its potential reaction byproducts. The following protocol details the safe collection, storage, and preparation of the waste for professional disposal.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as this compound is deemed waste, it must be managed as hazardous waste.[3]

  • Segregate Waste: This compound is a halogenated organic solid.[7] It must be collected in a separate waste stream from non-halogenated organic waste and other incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8][9] Never mix with other waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect all waste, including surplus material and any contaminated items (e.g., gloves, absorbent pads), in a designated, compatible, and sealable container.[2][10] The container must be vapor-tight and spill-proof.[7]

  • Keep Containers Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.[2][7]

  • Original Containers: Whenever possible, leave the chemical in its original container to avoid unnecessary handling and ensure proper identification.[1]

Step 3: Labeling

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, environmental hazard).[1][2]

  • Log Contents: If multiple halogenated compounds are collected in the same container (where permissible), maintain a log of all components and their approximate quantities.[9]

Step 4: Temporary Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[10]

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials.[8] Store below eye level and protect from light and heat.[10]

Step 5: Arranging for Professional Disposal

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or using a designated online portal to request waste collection.

  • Manifesting: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for the disposal vendor.

Quantitative Data Summary

The following table summarizes key quantitative and classification data for this compound, which is essential for proper labeling and shipping.

Data PointValueSource
UN Number 2018 (for Chloroanilines, solid)[1]
Hazard Class 6.1 (Toxic substances)[1]
Packing Group II[1]
GHS Signal Word Danger[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)
Flash Point 143 °C (289.4 °F)

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Wear Full PPE: Don the appropriate PPE as listed in the table above.

  • Contain and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Avoid actions that could generate dust.[11]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Step 1: Identify Waste & Don Full PPE B Step 2: Segregate Waste (Halogenated Organics) A->B C Step 3: Place in Designated, Sealed Container B->C D Step 4: Label Container (Name, Hazards, Date) C->D E Step 5: Store in Secure Satellite Accumulation Area D->E F Use Secondary Containment E->F G Step 6: Follow Institutional Procedure to Request Pickup F->G H Step 7: Licensed Vendor Collects Waste G->H I Waste Transported to Approved Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical intermediates like 3-Chloro-4-iodoaniline is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of this compound, ensuring that robust safety measures are integrated into your workflow. The procedures outlined here are designed to protect you, your colleagues, and your research environment.

Hazard Analysis: Understanding the Risks of this compound

This compound is a substituted aniline, a class of compounds known for potential toxicity. Direct contact or inhalation can pose significant health risks. A thorough understanding of its hazard profile is the first step in establishing a safe handling protocol. The compound is classified as a solid, often a powder or crystal, which increases the risk of aerosolization and inhalation if not handled properly.[1][2]

The primary dangers are acute toxicity through multiple exposure routes, as well as severe irritation to the skin, eyes, and respiratory system.[1][3] The signal word associated with this chemical is "Danger," underscoring the need for stringent precautions.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Code Description
Acute Toxicity, Oral H301 Toxic if swallowed.[1][3]
Acute Toxicity, Dermal H312 Harmful in contact with skin.[1][3]
Acute Toxicity, Inhalation H332 Harmful if inhaled.[1][3]
Skin Irritation H315 Causes skin irritation.[1][2][3]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3][4] |

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2][3][4]

The toxicity of substituted anilines is a critical concern; they can be absorbed through the skin and may lead to conditions like methemoglobinemia, which impairs the blood's ability to carry oxygen.[5][6] Therefore, preventing direct contact and inhalation is not just a recommendation—it is an operational imperative.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary methods for exposure control involve isolating the chemical from the researcher through robust engineering and administrative controls.

  • Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The hood's airflow contains the solid particles and any potential vapors, preventing them from entering the laboratory's atmosphere and your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's effectiveness is paramount.

  • Designated Area: All work with this compound should be restricted to a designated area of the lab. This area should be clearly marked with signage indicating the specific hazards.[6]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed.[8][9] Verify their functionality before beginning any work.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the compound's hazard profile, a comprehensive PPE protocol is required. The selection of PPE must directly address the risks of inhalation, skin contact, and eye exposure.

Table 2: Recommended PPE for Handling this compound

Protection Type Specification Rationale and Causality
Respiratory NIOSH-approved N95 dust mask or a respirator with a particulate filter (e.g., conforming to EN 143).[8] As a solid powder, this compound can easily become airborne. A particulate respirator is essential to prevent inhalation, which is a primary route of toxic exposure and can cause respiratory irritation.[1][8]
Eye & Face Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over goggles if there is a splash risk. Protects against airborne particles entering the eyes, which can cause serious irritation as per hazard classification H319.[3][8]
Hand Chemical-resistant gloves (Nitrile gloves are suitable for incidental contact; change immediately if contaminated).[7] Prevents dermal absorption and skin irritation (Hazards H312 and H315). Anilines are known to be readily absorbed through the skin.[5][10] Always check glove compatibility charts.

| Body | A full-length laboratory coat, long pants, and closed-toe shoes.[7] | Provides a barrier against accidental spills and contamination of personal clothing. Contaminated work clothing should not be allowed out of the workplace.[11][12] |

Step-by-Step Safe Handling Workflow

This workflow provides a procedural framework for safely using this compound from initial preparation to final disposal. Following these steps systematically minimizes risk.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure Phase cluster_disposal 4. Disposal Phase prep_ppe Don all required PPE: - N95 Respirator - Goggles - Nitrile Gloves - Lab Coat prep_hood Verify Fume Hood is operational and sash is at the correct height. prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents. Place absorbent pads on the work surface. prep_hood->prep_materials handle_weigh Weigh the solid compound carefully within the fume hood to minimize dust generation. prep_materials->handle_weigh handle_transfer Perform all transfers and manipulations deep within the fume hood. handle_weigh->handle_transfer cleanup_decontaminate Decontaminate all surfaces with an appropriate solvent and then soap and water. handle_transfer->cleanup_decontaminate cleanup_remove_ppe Remove PPE in the correct order, starting with gloves, then goggles, then lab coat. cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash hands thoroughly with soap and water immediately after work. cleanup_remove_ppe->cleanup_wash dispose_waste Collect all contaminated solid waste (gloves, pads) in a labeled hazardous waste container. cleanup_wash->dispose_waste dispose_product Dispose of excess or unwanted this compound as hazardous chemical waste. dispose_waste->dispose_product

Caption: Safe Handling Workflow for this compound.

Emergency Response and Disposal Plan

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8][13]

Spill Management:

  • Evacuate the immediate area and restrict access.

  • Ensure you are wearing all appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan: All materials contaminated with this compound, including excess chemical, empty containers, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[12]

  • Do not mix with other waste streams.

  • Dispose of the waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[2][13]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[4][14]

By integrating these safety protocols into your standard operating procedures, you create a self-validating system of safety that protects you and preserves the integrity of your research.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.